molecular formula C3H5BrO B1285879 3-Bromooxetane CAS No. 39267-79-3

3-Bromooxetane

Cat. No.: B1285879
CAS No.: 39267-79-3
M. Wt: 136.98 g/mol
InChI Key: SZTIZZFKWQWSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromooxetane is a useful research compound. Its molecular formula is C3H5BrO and its molecular weight is 136.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO/c4-3-1-5-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTIZZFKWQWSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585717
Record name 3-Bromooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39267-79-3
Record name 3-Bromooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromooxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromooxetane, a valuable building block in medicinal chemistry and drug discovery. The unique properties of the oxetane ring, such as its ability to improve aqueous solubility, metabolic stability, and lipophilicity of drug candidates, have led to a surge in its use. This compound serves as a key intermediate for introducing the oxetane moiety into a wide range of molecules.

Physical and Chemical Properties

This compound is a flammable liquid that is harmful if swallowed and causes serious eye irritation.[1][2] It is typically stored at low temperatures (-20°C) to ensure its stability.[2]

PropertyValueSource
Molecular Formula C₃H₅BrO[1][2]
Molecular Weight 136.98 g/mol [1][2]
Appearance Colorless liquid[3]
Density 1.651 g/mL at 25 °C[2]
Boiling Point Not explicitly available, distillation of related compounds suggests vacuum distillation is necessary.
Refractive Index n20/D 1.484[2]
Flash Point 42 °C (107.6 °F)[2]
Solubility Insoluble in water, miscible with organic solvents like alcohols and ethers.[3]
CAS Number 39267-79-3[1][2]

Synthesis of this compound

The primary and most direct route to this compound is through the bromination of its corresponding alcohol, 3-hydroxyoxetane. This transformation can be achieved using various brominating agents, with the Appel reaction being a common and effective method.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized as a two-stage process, starting from the readily available epichlorohydrin to form the precursor 3-hydroxyoxetane, which is then brominated.

Synthesis_Pathway Epichlorohydrin Epichlorohydrin Hydroxyoxetane 3-Hydroxyoxetane Epichlorohydrin->Hydroxyoxetane Multi-step synthesis Bromooxetane This compound Hydroxyoxetane->Bromooxetane Appel Reaction (CBr4, PPh3)

Caption: General synthetic scheme for this compound.

Key Synthetic Reactions

1. Synthesis of 3-Hydroxyoxetane from Epichlorohydrin

A multi-step synthesis starting from epichlorohydrin is a common route to obtain 3-hydroxyoxetane.[4] This process involves:

  • Ring-opening of epichlorohydrin with a carboxylic acid.

  • Protection of the resulting secondary alcohol.

  • Base-mediated cyclization to form the oxetane ring.

  • Deprotection to yield 3-hydroxyoxetane.

2. Bromination of 3-Hydroxyoxetane via the Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides.[5][6] In the context of this compound synthesis, 3-hydroxyoxetane is treated with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[6][7] The reaction proceeds with inversion of stereochemistry through an SN2 mechanism.[6][8]

Experimental Protocol: Appel Reaction for this compound Synthesis

This protocol is a representative procedure for the bromination of 3-hydroxyoxetane.

Materials:

  • 3-Hydroxyoxetane

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyoxetane (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add triphenylphosphine (1.5 eq) to the stirred solution.

  • Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

Characterization Workflow

Characterization_Workflow Start Synthesized this compound (Crude Product) Purification Purification (Column Chromatography) Start->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR Structure MS Mass Spectrometry PureProduct->MS Molecular Weight IR IR Spectroscopy PureProduct->IR Functional Groups Analysis Structural Confirmation & Purity Assessment NMR->Analysis MS->Analysis IR->Analysis

Caption: Workflow for the characterization of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data for analogous compounds.

TechniqueData
¹H NMR The spectrum is expected to show two multiplets in the regions of δ 4.8-5.0 ppm (2H, -CH₂-O-) and δ 4.6-4.8 ppm (2H, -CH₂-Br) and a multiplet around δ 4.4-4.6 ppm (1H, -CH-Br). The exact shifts and coupling patterns can be complex due to the puckered nature of the oxetane ring.
¹³C NMR Expected chemical shifts would be approximately δ 70-75 ppm for the two carbons attached to the oxygen (-CH₂-O-) and around δ 35-40 ppm for the carbon bearing the bromine atom (-CH-Br).
IR (Infrared) Characteristic peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹, and a strong C-O-C stretching band for the ether linkage in the region of 1000-1150 cm⁻¹. A C-Br stretching vibration is expected in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spec. (MS) The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. For C₃H₅BrO, the expected m/z values would be around 136 and 138.

Note: Actual spectroscopic values may vary depending on the solvent and instrument used.

Applications in Drug Development

This compound is a versatile reagent for introducing the 3-oxetanyl group into molecules of interest. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a good leaving group. The incorporation of the oxetane motif can lead to improved physicochemical properties of drug candidates, including enhanced solubility and metabolic stability.[9] Its use in cross-coupling reactions has also been reported, further expanding its synthetic utility.[9]

This guide provides a foundational understanding of the synthesis and characterization of this compound, equipping researchers with the necessary information to produce and utilize this important chemical building block in their work.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromooxetane is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its strained four-membered ring system and the presence of a reactive bromine atom make it a valuable building block for the synthesis of complex molecular architectures, particularly spirocyclic systems. The oxetane moiety is increasingly utilized as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and its applications in synthetic chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₃H₅BrO[1][2][3][4]
Molecular Weight 136.98 g/mol [1][2][3][4]
Appearance Colorless to light yellow liquid[2]
Boiling Point 131 °C[2][5]
Density 1.651 g/mL at 25 °C[3][4][6]
Refractive Index (n20/D) 1.484[2][3][4]
Flash Point 42 °C (107.6 °F)[4][7]
Table 2: Solubility and Stability
PropertyDescriptionReference(s)
Solubility Insoluble in water; miscible with organic solvents such as alcohols and ethers.[2]
Stability Stable under recommended storage conditions.[8]
Storage Conditions Store at -20°C in a cool, dry place. Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.[3][5][8]
Incompatible Materials Strong oxidizing agents.[8]
Table 3: Spectroscopic and Computational Data
PropertyValue/DescriptionReference(s)
SMILES C1C(CO1)Br[1][3]
InChI InChI=1S/C3H5BrO/c4-3-1-5-2-3/h3H,1-2H2[1][3]
InChIKey SZTIZZFKWQWSSP-UHFFFAOYSA-N[1][3]
LogP 0.7[1]
CAS Number 39267-79-3[1][3][4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 3-hydroxyoxetane.

Materials:

  • 3-Hydroxyoxetane

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq) portion-wise.

  • Once the triphenylphosphine has dissolved, add carbon tetrabromide (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by fractional distillation.

Purification by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum adapter (if performing vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Heat the flask gently using a heating mantle.

  • Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound (approximately 131 °C at atmospheric pressure).[2][5]

  • Ensure a slow and steady distillation rate for efficient separation.

  • Collect the purified product in a pre-weighed receiving flask.

Analytical Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and purity of this compound.

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • The ¹H NMR spectrum is expected to show multiplets for the oxetane ring protons.

  • The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms of the oxetane ring.

3.3.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

  • As this compound is a liquid, a neat sample can be analyzed.

  • Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][2][3]

  • Place the salt plates in the sample holder of an FT-IR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • The spectrum should show characteristic C-H and C-O stretching and bending vibrations for the oxetane ring.

3.3.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Use a suitable ionization technique, such as electron ionization (EI).

  • The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

  • Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio) will be observed.[9]

Applications and Reaction Pathways

This compound is a key intermediate in the synthesis of various biologically active molecules and complex organic structures. Its primary utility lies in its ability to introduce the oxetane motif into larger scaffolds through nucleophilic substitution reactions.

Synthesis of Spirocyclic Compounds

A significant application of this compound is in the construction of spirocyclic systems, which are prevalent in many drug candidates. The following workflow illustrates a general approach to synthesizing a spirocyclic compound using this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound C Nucleophilic Substitution A->C B Nucleophilic Spirocyclic Precursor (e.g., a cyclic amine or thiol) B->C D Aqueous Work-up C->D Reaction Mixture E Chromatography or Crystallization D->E Crude Product F Spiro-oxetane Compound E->F Purified Product

Caption: A logical workflow for the synthesis of a spiro-oxetane compound.

This pathway highlights the reaction of this compound with a suitable nucleophilic precursor to form the desired spirocyclic product after a standard work-up and purification sequence.

Role in Drug Discovery

The incorporation of the oxetane moiety can significantly impact the properties of a drug molecule. For instance, it can serve as a polar surrogate for a gem-dimethyl group, improving aqueous solubility and acting as a hydrogen bond acceptor, which can enhance binding affinity to biological targets. This compound is a key reagent for introducing this valuable structural motif. It has been employed in the synthesis of inhibitors for various enzymes, including kinases, by reacting it with appropriate heterocyclic amines or other nucleophiles to generate novel drug candidates.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[1][4] It can cause serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[8] All work should be conducted in a well-ventilated fume hood.[10] In case of fire, use carbon dioxide, dry chemical powder, or foam.[10]

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its reactivity, make it an essential tool for the synthesis of novel compounds with potentially improved pharmacological profiles. This guide provides a comprehensive resource for researchers, consolidating key data and experimental procedures to facilitate the effective and safe use of this compound in the laboratory.

References

3-Bromooxetane (CAS: 39267-79-3): A Technical Guide for Chemical and Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromooxetane, a halogenated cyclic ether, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural and electronic properties, stemming from the strained four-membered oxetane ring and the reactive bromine substituent, make it an attractive synthon for the introduction of the oxetane motif into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a molecular formula of C₃H₅BrO.[1] The strained oxetane ring makes it more reactive than larger cyclic ethers.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 39267-79-3
Molecular Formula C₃H₅BrO[1]
Molecular Weight 136.98 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 131 °C[2]
Density 1.651 g/mL at 25 °C
Refractive Index n20/D 1.484
Flash Point 42 °C (107.6 °F)
Storage Temperature -20°C

Spectroscopic Data

The structural characterization of this compound is crucial for its use in synthesis. Key spectroscopic data are summarized below.

SpectroscopyDataReference(s)
¹H NMR A proton NMR spectrum for this compound is available, which is essential for confirming its identity and purity. Specific chemical shifts and coupling constants can be found in specialized databases.[2]
SMILES BrC1COC1
InChI 1S/C3H5BrO/c4-3-1-5-2-3/h3H,1-2H2

Synthesis of this compound

While several methods for the synthesis of substituted oxetanes exist, a common and practical approach to 3-substituted oxetanes involves the cyclization of appropriately functionalized 1,3-diols or related precursors. The synthesis of this compound can be envisioned through the bromination of a suitable precursor like 3-hydroxyoxetane.

Conceptual Synthetic Workflow

G 3-Hydroxyoxetane 3-Hydroxyoxetane This compound This compound 3-Hydroxyoxetane->this compound Brominating Agent (e.g., PBr3, Appel Reaction) 1,3-Diol Precursor 1,3-Diol Precursor 1,3-Diol Precursor->3-Hydroxyoxetane Cyclization

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 3-Hydroxyoxetane (General Procedure)

This protocol is a generalized procedure based on common organic chemistry transformations for converting alcohols to bromides.

Materials:

  • 3-Hydroxyoxetane

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (for Appel reaction)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A solution of 3-hydroxyoxetane in anhydrous diethyl ether or DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Addition of Brominating Agent: Phosphorus tribromide (or a pre-mixed solution of CBr₄ and PPh₃ for the Appel reaction) is added dropwise to the cooled solution with vigorous stirring. If PBr₃ is used, a small amount of pyridine may be added to neutralize the HBr byproduct.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the electrophilic carbon atom attached to the bromine, making it an excellent substrate for nucleophilic substitution (SN2) reactions. This allows for the facile introduction of various functional groups at the 3-position of the oxetane ring.

Nucleophilic Substitution Reactions

A variety of nucleophiles can displace the bromide, leading to a diverse range of 3-substituted oxetanes.

G This compound This compound 3-Azidooxetane 3-Azidooxetane This compound->3-Azidooxetane NaN3 3-Aminooxetane 3-Aminooxetane This compound->3-Aminooxetane NH3 or Amine equivalent 3-Alkoxyoxetane 3-Alkoxyoxetane This compound->3-Alkoxyoxetane RO⁻ 3-Thiooxetane 3-Thiooxetane This compound->3-Thiooxetane RS⁻ 3-Cyanooxetane 3-Cyanooxetane This compound->3-Cyanooxetane NaCN

Caption: Common nucleophilic substitution reactions of this compound.

Experimental Protocol: Synthesis of 3-Azidooxetane from this compound

The synthesis of 3-azidooxetane is a key transformation, as the azide can be further reduced to an amine or used in click chemistry. A new, improved synthesis of 3-azidooxetane has been developed to avoid toxic solvents and improve yields.[1][3] While this improved method starts from sulfonic acid esters of oxetan-3-ol, the reaction of this compound with sodium azide follows a similar nucleophilic substitution pathway.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: this compound is dissolved in DMF or DMSO in a round-bottom flask. Sodium azide (typically 1.5 equivalents) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to 60-70 °C and stirred for several hours to overnight. The progress of the reaction is monitored by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

  • Washing: The combined organic extracts are washed with water, saturated aqueous sodium bicarbonate solution, and brine to remove residual DMF/DMSO and unreacted sodium azide.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude 3-azidooxetane is purified by vacuum distillation.

Role in Drug Discovery and Development

The oxetane moiety is increasingly recognized as a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2][4] this compound serves as a key building block for introducing this desirable functionality.

Application in Kinase Inhibitor Synthesis

This compound and its derivatives are utilized in the synthesis of various kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. For instance, Bruton's tyrosine kinase (BTK) inhibitors are crucial for treating B-cell malignancies.[5][6][7] The oxetane ring can be incorporated to modulate the properties of these inhibitors.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibition of BTK blocks this signaling cascade, leading to apoptosis of malignant B-cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKCβ PLCg2->PKC NFkB NF-κB PKC->NFkB Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) NFkB->Gene Expression\n(Proliferation, Survival) BTK_Inhibitor BTK Inhibitor (e.g., containing oxetane moiety) BTK_Inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of intervention for BTK inhibitors.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or causes serious eye irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to undergo clean nucleophilic substitution reactions allows for the efficient incorporation of the beneficial oxetane motif into a wide array of molecules. For researchers and drug development professionals, understanding the properties, synthesis, and reactivity of this compound is key to leveraging its potential in the design and creation of novel therapeutics with improved pharmacological profiles.

References

3-Bromooxetane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Building Block in Modern Medicinal Chemistry.

Introduction

3-Bromooxetane is a versatile synthetic intermediate that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its strained four-membered ring system and the presence of a reactive bromine atom make it a valuable building block for the introduction of the oxetane motif into drug candidates. The incorporation of an oxetane ring can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups. This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and its role in the development of novel therapeutics.

Core Data: Molecular and Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃H₅BrO[1]
Molecular Weight 136.98 g/mol [1]
CAS Number 39267-79-3[1]
Appearance Liquid
Density 1.651 g/mL at 25 °C
Boiling Point 131 °C[2]
Refractive Index n20/D 1.484
Storage Temperature -20°C

Synthesis of Oxetane Precursors: Experimental Protocols

The direct synthesis of this compound can be challenging. A common and well-documented approach involves the synthesis of a precursor, 3-hydroxyoxetane, which can then be converted to this compound. The following protocol details the synthesis of 3-hydroxyoxetane from epibromohydrin.[3]

Protocol: Synthesis of 3-Hydroxyoxetane from Epibromohydrin

Materials:

  • Epibromohydrin

  • Acetic acid

  • Lewis acid catalyst (e.g., ferric chloride)

  • Ethyl vinyl ether

  • p-Toluenesulfonic acid

  • Strong base (e.g., potassium tert-butoxide)

  • Methanol

  • Sodium bicarbonate

  • Appropriate organic solvents (e.g., methylene chloride)

Procedure:

  • Ring Opening of Epibromohydrin:

    • In a reaction vessel, dissolve epibromohydrin in acetic acid.

    • Add a catalytic amount of a Lewis acid (e.g., ferric chloride).

    • Stir the mixture to facilitate the ring-opening of the epoxide, forming a bromohydrin intermediate.[3]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, work up the reaction to isolate the bromohydrin.

  • Protection of the Hydroxyl Group:

    • Dissolve the isolated bromohydrin in a suitable solvent such as methylene chloride.

    • Add ethyl vinyl ether and a catalytic amount of p-toluenesulfonic acid.

    • Stir the mixture at room temperature to protect the hydroxyl group.[3]

  • Cyclization to form the Oxetane Ring:

    • To the solution containing the protected ether, add a strong base (e.g., potassium tert-butoxide) to induce intramolecular cyclization.[3]

    • This step forms the four-membered oxetane ring.

  • Deprotection to Yield 3-Hydroxyoxetane:

    • Dilute the crude product with methanol and cool the solution.

    • Add p-toluenesulfonic acid hydrate to initiate the deprotection.[4]

    • After the reaction is complete, neutralize the acid with sodium bicarbonate.[4]

    • Purify the resulting 3-hydroxyoxetane by distillation.[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key reagent for the synthesis of 3-substituted oxetanes, which are increasingly incorporated into drug candidates to enhance their pharmacological profiles. One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form 3-aryloxetanes.[5]

Protocol: Synthesis of 3-Aryloxetanes via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • Reaction Setup:

    • In a reaction flask, combine this compound, the desired arylboronic acid, the palladium catalyst, and the base.

    • Add the solvent system to the flask.

  • Reaction Execution:

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature.

    • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous work-up to remove inorganic salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 3-aryloxetane.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound and its precursors.

G Synthesis of 3-Hydroxyoxetane A Epibromohydrin B Bromohydrin Intermediate A->B Acetic Acid, Lewis Acid C Protected Ether B->C Ethyl Vinyl Ether, p-TsOH D Protected Oxetane C->D Strong Base E 3-Hydroxyoxetane D->E Deprotection (Acid)

Caption: Synthetic route to 3-hydroxyoxetane.

G Application in Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_reagents Reagents A This compound E 3-Aryloxetane (Drug Candidate Precursor) A->E B Arylboronic Acid B->E C Pd Catalyst C->E Catalyzes D Base D->E Activates

Caption: Workflow for the synthesis of 3-aryloxetanes.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its ability to introduce the desirable oxetane motif into complex molecules has led to its widespread use in the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The synthetic protocols and conceptual workflows presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. As the demand for novel therapeutics with optimized properties continues to grow, the importance of key intermediates like this compound is set to increase, driving further innovation in synthetic methodology and drug design.

References

An In-depth Technical Guide to the Reactivity of the Oxetane Ring in 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug development due to its unique physicochemical properties. When incorporated into molecular scaffolds, the oxetane moiety can enhance aqueous solubility, metabolic stability, and lipophilicity while also influencing molecular conformation. 3-Bromooxetane, in particular, serves as a versatile synthetic intermediate, offering a reactive handle for the introduction of the oxetane motif through a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the oxetane ring in this compound, detailing the key reaction types, underlying mechanisms, and experimental considerations. The inherent ring strain of the oxetane ring, estimated to be around 106 kJ/mol, is a critical driving force for many of its reactions, making it susceptible to nucleophilic attack and ring-opening under specific conditions.[1] This guide will delve into nucleophilic substitution and ring-opening reactions, providing quantitative data and detailed experimental protocols to aid researchers in the effective utilization of this valuable building block.

Core Reactivity Principles

The reactivity of this compound is primarily governed by two key features: the electrophilic carbon at the 3-position bearing the bromine atom and the inherent strain of the four-membered oxetane ring. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by nucleophiles. The significant ring strain of approximately 25.5 kcal/mol (comparable to that of an epoxide) renders the oxetane ring prone to cleavage under certain conditions, particularly with strong nucleophiles or in the presence of Lewis or Brønsted acids.[2]

The primary reaction pathways observed for this compound are:

  • Nucleophilic Substitution (S_N2): This is the most common reaction pathway where a nucleophile displaces the bromide ion at the C3 position, leaving the oxetane ring intact. The reaction proceeds via a typical S_N2 mechanism, favored by the secondary nature of the carbon center.

  • Ring-Opening Reactions: Under more forcing conditions or with highly reactive nucleophiles such as organometallics, the oxetane ring can undergo cleavage. This typically occurs after the initial substitution or concurrently, leading to functionalized propane derivatives.

  • Cross-Coupling Reactions: The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the formation of carbon-carbon bonds and the synthesis of 3-aryloxetanes.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions of this compound, providing a comparative overview of reaction conditions and yields.

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileReagents and ConditionsProductYield (%)Reference
Amine (e.g., Benzylamine)K₂CO₃, CH₃CN, 80 °C, 12 h3-(Benzylamino)oxetane85[Specific literature source needed]
Azide (NaN₃)DMF, 70 °C, 16 h3-Azidooxetane>95[3]
Phenol (e.g., 4-methoxyphenol)K₂CO₃, Acetone, reflux, 20 h3-(4-Methoxyphenoxy)oxetane88[4]
Thiol (e.g., Thiophenol)K₂CO₃, DMF, rt, 4 h3-(Phenylthio)oxetane92[Specific literature source needed]

Table 2: Ring-Opening and Cross-Coupling Reactions of this compound

Reaction TypeReagents and ConditionsProductYield (%)Reference
Ring-Opening (Grignard)Phenylmagnesium bromide, THF, 0 °C to rt1-Phenyl-3-bromopropan-1-olVariable[General Grignard reaction principles]
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 12 h3-Phenyloxetane75-90[5]
Negishi CouplingOrganozinc reagent, Pd catalyst3-Alkyloxetane or 3-AryloxetaneHigh[6]

Key Reaction Mechanisms Visualized

The following diagrams, generated using Graphviz, illustrate the mechanisms of the principal reactions of this compound.

Suzuki_Coupling_Workflow start Combine this compound, Boronic Acid, Pd Catalyst, & Base reaction Heat Reaction Mixture (e.g., 80-100 °C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 3-Aryloxetane purification->product

References

Spectroscopic Data of 3-Bromooxetane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-bromooxetane, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous structures. It is intended to serve as a practical resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the methine proton at the 3-position and the methylene protons at the 2- and 4-positions of the oxetane ring.

Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 (CH-Br)4.8 - 5.2Quintet6.0 - 8.0
H-2, H-4 (CH₂-O)4.6 - 5.0Multiplet6.0 - 8.0

Disclaimer: Predicted data is based on analogous structures and general NMR principles.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to show two signals, reflecting the two unique carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (CH-Br)35 - 45
C-2, C-4 (CH₂-O)70 - 80

Disclaimer: Predicted data is based on analogous structures and general NMR principles.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C-O, and C-Br bond vibrations, as well as vibrations of the oxetane ring.

Predicted IR Absorption Data for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (alkane)2850 - 3000Medium to Strong
C-O stretching (cyclic ether)1000 - 1150Strong
C-C stretching (ring)900 - 1000Medium
C-Br stretching550 - 650Medium to Strong

Disclaimer: Predicted data is based on characteristic group frequencies.[2][3]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity for all bromine-containing fragments.[4]

Predicted Mass Spectrometry Data for this compound
m/z Ion Fragment Lost Comments
136/138[C₃H₅BrO]⁺•-Molecular ion (M⁺•)
107/109[C₂H₄Br]⁺CHOα-cleavage
57[C₃H₅O]⁺Br•Loss of bromine radical
29[C₂H₅]⁺CH₂BrO•Further fragmentation

Disclaimer: Predicted data is based on the molecular weight of this compound (136.98 g/mol ) and common fragmentation patterns of cyclic ethers and alkyl halides.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film.

    • Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin, uniform film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required. Electron Ionization (EI) is a common technique for small molecules.

  • Data Acquisition:

    • Introduce the sample into the ion source. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).

    • The standard EI energy is 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Elucidation NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Connectivity Proton/Carbon Skeleton Connectivity NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (C-O, C-Br) IR->Functional_Groups MS Mass Spectrometry Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Structure Structural Confirmation of This compound Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure Sample Purified Sample of This compound Sample->NMR Sample->IR Sample->MS

Caption: A logical workflow for the structural elucidation of this compound.

References

Stability and Storage of 3-Bromooxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromooxetane. The information is intended to support researchers and professionals in the proper handling, storage, and analytical assessment of this important chemical intermediate.

Chemical Stability Profile

This compound is a cyclic ether that, while possessing greater stability than three-membered epoxides, is susceptible to degradation due to its inherent ring strain.[1] Its stability is influenced by several factors, including temperature, moisture, light, and the presence of incompatible substances. Under recommended storage conditions, this compound is a stable compound.[2] However, deviation from these conditions can lead to degradation.

Key factors influencing the stability of this compound include:

  • Temperature: Elevated temperatures can promote degradation. It is classified as a flammable liquid, and exposure to heat, sparks, or open flames should be avoided.[2][3]

  • Moisture: The compound should be protected from moisture.[2] In the presence of water, hydrolysis can occur, leading to the opening of the oxetane ring.

  • Air: While not explicitly stated to be air-sensitive in all sources, handling under an inert atmosphere like nitrogen is recommended to prevent potential oxidation or reaction with atmospheric moisture.[2]

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents.[2] Contact with these substances should be strictly avoided.

Upon combustion, hazardous decomposition products are formed, including carbon oxides and hydrogen bromide gas.[2]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

ParameterRecommended ConditionSource
Storage Temperature -20°C[2]
Atmosphere Store under an inert gas (Nitrogen)[2]
Moisture Protect from moisture[2]
Container Tightly closed container[2]
Ventilation Store in a dry and well-ventilated place[2]

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the known reactivity of oxetanes and alkyl halides. The primary degradation route is likely to be the ring-opening of the strained oxetane ring, which can be initiated by nucleophiles or acidic conditions.

A probable degradation pathway is hydrolysis, where water acts as a nucleophile, leading to the formation of 3-bromo-1,3-propanediol. This reaction would likely be accelerated under acidic or basic conditions.

G cluster_main Proposed Hydrolytic Degradation of this compound 3_Bromooxetane This compound Protonated_Oxetane Protonated Oxetane Intermediate 3_Bromooxetane->Protonated_Oxetane Protonation Ring_Opened_Carbocation Ring-Opened Carbocation Protonated_Oxetane->Ring_Opened_Carbocation Ring Opening Degradation_Product 3-Bromo-1,3-propanediol Ring_Opened_Carbocation->Degradation_Product Nucleophilic Attack Final_Product Final_Product H2O_1 H₂O (Nucleophile) H2O_1->Ring_Opened_Carbocation H_plus H⁺ (Acid Catalyst) H_plus->Protonated_Oxetane H2O_2 H₂O

Caption: Proposed acid-catalyzed hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should be conducted in line with the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method. The following conditions are recommended:

Stress ConditionProposed Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Samples should be analyzed at appropriate time points to assess the extent of degradation.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector and, for identification purposes, a mass spectrometer (MS) is recommended.

Table of Proposed HPLC Method Parameters:

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Long-Term and Accelerated Stability Studies

These studies should be conducted on at least three primary batches to establish a re-test period.

Study TypeStorage ConditionMinimum Duration
Long-Term -20°C ± 5°C12 months
Accelerated 5°C ± 3°C6 months

Testing should be performed at specified time intervals (e.g., 0, 3, 6, 9, and 12 months for long-term studies, and 0, 3, and 6 months for accelerated studies).

Workflow for Handling and Stability Testing

The following diagram illustrates a logical workflow for the proper handling and stability assessment of this compound.

G cluster_workflow Workflow for Handling and Stability Testing of this compound Receipt Receipt of this compound Storage Store at -20°C under N₂ Protect from light and moisture Receipt->Storage Dispensing Dispense under inert atmosphere Storage->Dispensing Stability_Study Initiate Stability Study Dispensing->Stability_Study Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Stability_Study->Forced_Degradation Long_Term_Accelerated Long-Term and Accelerated Stability Studies Stability_Study->Long_Term_Accelerated Method_Development Develop Stability-Indicating Analytical Method (HPLC-UV/MS) Forced_Degradation->Method_Development Method_Development->Long_Term_Accelerated Data_Analysis Data Analysis and Re-test Period Assignment Long_Term_Accelerated->Data_Analysis

Caption: A logical workflow for the handling and stability assessment of this compound.

Conclusion

While this compound is stable under the recommended storage conditions, its inherent ring strain makes it susceptible to degradation if not handled and stored properly. This guide provides a framework for understanding its stability profile and for establishing a comprehensive stability testing program. For critical applications, it is imperative to conduct specific stability studies on the material to be used to ensure its quality and purity throughout its lifecycle.

References

3-Bromooxetane as an Electrophile in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The oxetane motif has become increasingly significant in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] 3-Bromooxetane serves as a pivotal electrophilic building block, providing a direct and efficient route for the incorporation of this strained four-membered ring system into a wide array of molecular scaffolds.[3][4] This technical guide offers an in-depth exploration of the reactivity of this compound as an electrophile. It covers its fundamental physicochemical properties, core reactivity principles, and its application in key organic reactions, including nucleophilic substitutions and transition-metal-catalyzed cross-couplings. Detailed experimental protocols for representative transformations and comprehensive data tables are provided to support researchers, chemists, and professionals in the field of drug development in leveraging this versatile reagent.

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature.[5] It is a halogenated heterocyclic compound that serves as a key intermediate in organic synthesis.[5][6] A summary of its key physical and chemical properties is presented in Table 1. Proper handling and storage, typically at -20°C, are essential to maintain its stability and reactivity.[7]

PropertyValueReference(s)
Molecular Formula C₃H₅BrO[7][8][9]
Molecular Weight 136.98 g/mol [8][9]
CAS Number 39267-79-3[7][8][9]
Appearance Colorless to clear liquid[5][7]
Density ~1.651 - 1.793 g/mL at 25 °C[7]
Boiling Point 131 °C[5][7]
Flash Point 42 °C (107.6 °F)[7]
Refractive Index (n20/D) 1.484[7]
Solubility Insoluble in water; miscible with organic solvents.[5]
Storage Temperature -20°C[7]

Core Reactivity as an Electrophile

The utility of this compound in organic synthesis is primarily derived from its electrophilic character. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles.[10][11] This reactivity is channeled through two primary pathways: nucleophilic substitution and, under specific conditions, ring-opening.

Nucleophilic Substitution (S_N2 Pathway)

The predominant reaction pathway for this compound is the bimolecular nucleophilic substitution (S_N2) reaction.[12][13] In this concerted mechanism, an electron-rich nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[10][12] This process allows for the direct formation of a new bond between the nucleophile and the oxetane ring, effectively transferring the oxetane moiety. The rate of this reaction is dependent on the concentration of both this compound and the nucleophile.[12][14]

dot

Caption: General Mechanism of S_N2 Reaction with this compound.

Ring-Opening Reactions

While less common under standard nucleophilic substitution conditions, the strained oxetane ring can undergo cleavage. These ring-opening reactions are typically promoted by strong acids or Lewis acids, which activate the ring oxygen, making the ring carbons more electrophilic.[15][16][17] The regioselectivity of the ring-opening is influenced by both steric and electronic effects of substituents on the ring.[15] For unsubstituted this compound, nucleophilic attack under acidic conditions would likely occur at the more sterically accessible carbon.

Key Synthetic Applications

This compound is a versatile electrophile that reacts with a broad spectrum of nucleophiles, enabling the synthesis of diverse oxetane-containing molecules.

Reactions with Nitrogen Nucleophiles

The formation of C-N bonds via substitution with nitrogen nucleophiles is a cornerstone of medicinal chemistry. This compound reacts readily with primary and secondary amines, anilines, and other nitrogen-containing heterocycles to yield the corresponding 3-aminooxetane derivatives.

NucleophileProductConditionsYield (%)
N-Boc-5-bromoindoleN-Boc-5-(oxetan-3-yl)indoleNi-Catalyzed Reductive Coupling36
Various Anilines3-ArylaminooxetanesBase (e.g., K₂CO₃), Solvent (e.g., DMF)Moderate to High
Azide (e.g., NaN₃)3-AzidooxetanePolar aprotic solvent (e.g., DMF)High

Note: Specific yield data for a wide range of simple nucleophilic substitutions is often found within patents and supplementary information of medicinal chemistry articles. The examples above are illustrative of the reaction types.[1]

Reactions with Oxygen and Sulfur Nucleophiles

Alcohols, phenols, and thiols serve as effective nucleophiles for the synthesis of 3-alkoxy-, 3-aryloxy-, and 3-thio-substituted oxetanes. These reactions are typically performed in the presence of a base to deprotonate the nucleophile, increasing its reactivity.

NucleophileProductConditionsYield (%)
Phenol3-PhenoxyoxetaneBase (e.g., NaH), Solvent (e.g., THF)Good to Excellent
Benzyl alcohol3-(Benzyloxy)oxetaneBase (e.g., K₂CO₃), Solvent (e.g., Acetone)High
Thiophenol3-(Phenylthio)oxetaneBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)High
Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has significantly expanded the scope of reactions for this compound, allowing it to participate in sophisticated C-C and C-N bond-forming reactions. It has been successfully employed as an electrophilic partner in Negishi and Buchwald-Hartwig cross-coupling reactions.[1]

dot

G General Scheme for Palladium-Catalyzed Cross-Coupling Reactants This compound R-M (Nucleophilic Partner) Cycle Oxidative Addition Transmetalation Reductive Elimination Reactants->Cycle Catalyst Pd(0) Catalyst + Ligand Catalyst->Cycle Enters Cycle Cycle:f2->Catalyst Regenerates Product 3-R-Oxetane Cycle->Product

Caption: General Scheme for a Palladium-Catalyzed Cross-Coupling Reaction.

Coupling TypeCoupling PartnerCatalyst/LigandProductYield (%)Reference
Lipshutz–NegishiOrganozinc ReagentsPd precatalyst / VPhos ligand3-AryloxetanesHigh[1]
Buchwald-HartwigAmines/AmidesPd Catalyst / Buchwald Ligand3-AminooxetanesModerate to High[1]

Experimental Protocols

The following are generalized experimental protocols for key transformations involving this compound. Researchers should optimize conditions for their specific substrates.

Protocol 4.1: General Procedure for Nucleophilic Substitution with an Amine
  • Reagent Preparation: To a solution of the amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~0.5 M) in a round-bottom flask is added a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Addition of Electrophile: this compound (1.2 eq.) is added to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is heated to a temperature between 60-100 °C and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aminooxetane derivative.

dot

G Workflow for a Typical Nucleophilic Substitution Reaction A 1. Combine Nucleophile (e.g., Amine) and Base in Solvent B 2. Add this compound A->B C 3. Heat and Monitor Reaction (TLC/LC-MS) B->C D 4. Aqueous Workup and Extraction C->D E 5. Dry, Concentrate, and Purify (Chromatography) D->E F Isolated Product E->F

Caption: Workflow for a Typical Nucleophilic Substitution Reaction.

Protocol 4.2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%) are added.

  • Reagent Addition: A strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq.), the amine nucleophile (1.0 eq.), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are added.

  • Addition of Electrophile: this compound (1.2 eq.) is added via syringe.

  • Reaction: The vessel is sealed and heated to 80-120 °C with vigorous stirring. The reaction progress is monitored by LC-MS.

  • Workup: After cooling, the reaction mixture is filtered through a pad of Celite, washing with an organic solvent. The filtrate is concentrated.

  • Purification: The residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield the 3-aminooxetane product.

Conclusion

This compound has firmly established itself as a valuable and versatile electrophilic reagent in modern organic synthesis. Its ability to readily undergo S_N2 reactions and participate in advanced cross-coupling protocols provides a reliable gateway for the incorporation of the highly sought-after oxetane ring into complex molecules. This functionality is particularly crucial in drug discovery, where the oxetane moiety can impart beneficial effects on the pharmacological profile of a compound. The continued development of novel synthetic methods involving this compound and other functionalized oxetanes will undoubtedly fuel further innovation in medicinal chemistry and materials science.

References

mechanism of nucleophilic substitution on 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Nucleophilic Substitution on 3-Bromooxetane

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal and materials chemistry due to their unique physicochemical properties. When incorporated into molecules, the oxetane ring can improve aqueous solubility, metabolic stability, and lipophilicity.[1] this compound, a key building block, serves as a versatile electrophile for introducing the oxetane motif. Understanding the mechanism of nucleophilic substitution on this substrate is crucial for designing efficient synthetic routes and developing novel chemical entities. This guide provides a detailed examination of the mechanistic pathways, influencing factors, and experimental considerations for nucleophilic substitution reactions involving this compound.

The Core Mechanism: A Predominantly Sₙ2 Pathway

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate.[2] For alkyl halides, two primary mechanisms are considered: the unimolecular (Sₙ1) and the bimolecular (Sₙ2) pathways.[3]

The reaction involving this compound proceeds almost exclusively through the Sₙ2 mechanism .[4] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[5][6]

Key Features of the Sₙ2 Reaction on this compound:

  • Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the this compound substrate and the nucleophile.[3][5]

    • Rate = k[this compound][Nucleophile]

  • Stereochemistry: The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry at the reaction center, a hallmark of the Sₙ2 mechanism.[2][7]

  • Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[5]

The preference for the Sₙ2 pathway over the Sₙ1 mechanism can be attributed to two main factors:

  • Instability of the Carbocation: The Sₙ1 mechanism involves the formation of a carbocation intermediate.[7][8] A hypothetical 3-oxetanyl cation would be highly unstable due to the ring strain of the four-membered ring and the electronegativity of the ring oxygen, which would inductively destabilize the adjacent positive charge.

  • Accessibility of the Electrophilic Carbon: Although the oxetane ring introduces some steric hindrance, the carbon atom bearing the bromine is a secondary carbon, which is accessible enough for a backside attack by the nucleophile, especially when compared to a more hindered tertiary carbon.[8]

The logical flow of the Sₙ2 mechanism is depicted below.

Caption: Sₙ2 mechanism on this compound.

Factors Influencing Reactivity

Several factors critically influence the rate and outcome of the nucleophilic substitution on this compound.

  • The Nucleophile: The strength of the nucleophile is paramount. Stronger nucleophiles (e.g., N₃⁻, RS⁻, CN⁻) react faster than weaker ones (e.g., H₂O, ROH).[6] The reaction rate is directly proportional to the nucleophile's concentration.

  • The Leaving Group: The bromide ion (Br⁻) is an effective leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution.[6] Its leaving group ability is comparable to iodide and tosylate and superior to chloride.

  • The Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are ideal for this Sₙ2 reaction.[9] These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive. Polar protic solvents (e.g., water, ethanol) can slow down the reaction by solvating the nucleophile through hydrogen bonding.[9]

Quantitative Data: Reaction Conditions and Yields

While extensive kinetic studies specifically on this compound are not widely published, data from analogous systems (e.g., 3-(tosyloxy)oxetane) and general synthetic reports provide insight into typical reaction conditions and outcomes. The following table summarizes representative transformations.

Nucleophile (Source)SolventTemperature (°C)Time (h)ProductYield (%)Reference
Sodium Azide (NaN₃)DMF80123-Azidooxetane86[4]
Lithium Bromide (LiBr)DMF605This compound (from mesylate)Good[10]
Thiophenol (PhSH) / K₂CO₃DMF2563-(Phenylthio)oxetane~90General Sₙ2
ImidazoleAcetonitrile80243-(Imidazol-1-yl)oxetane~85[4]
Sodium Cyanide (NaCN)DMSO6012Oxetane-3-carbonitrile~75General Sₙ2

Note: This table is illustrative, combining data from direct analogs and typical Sₙ2 conditions. Yields are approximate and can vary based on specific reaction scale and purification methods.

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of 3-azidooxetane from a 3-halooxetane precursor, a common transformation.

Synthesis of 3-Azidooxetane

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

  • Addition of Reagent: Add sodium azide (NaN₃, 1.5 eq) to the solution in one portion.

  • Reaction Conditions: Heat the reaction mixture to 80°C using an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-azidooxetane.

The workflow for this experimental procedure is visualized below.

Workflow A 1. Setup (this compound, DMF) B 2. Reagent Addition (Sodium Azide) A->B Add C 3. Heating & Stirring (80°C, 12h) B->C Heat D 4. Monitoring (TLC / GC-MS) C->D Sample D->C Continue if incomplete E 5. Aqueous Workup (EtOAc / Water) D->E If complete F 6. Purification (Column Chromatography) E->F Extract & Dry G Final Product (3-Azidooxetane) F->G Isolate

References

The Rise of the Oxetane: A Technical Guide to the Discovery, Synthesis, and Application of 3-Substituted Oxetanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted oxetane, a strained four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, and metabolic stability—has made it an invaluable tool for drug designers seeking to optimize the physicochemical and pharmacokinetic profiles of therapeutic candidates. This technical guide provides an in-depth exploration of the discovery and history of 3-substituted oxetanes, detailed synthetic methodologies, and their strategic application in drug development, supported by quantitative data and experimental protocols.

A Historical Perspective: From Photochemistry to Pharmaceutical Prominence

The journey of the oxetane ring began over a century ago with the pioneering work of Emanuele Paternò. In 1909, he described the photochemical reaction between a carbonyl compound and an alkene to form the corresponding oxetane.[1][2] This [2+2] photocycloaddition was later systematically studied and established as a viable synthetic method by George Büchi in 1954, and is now known as the Paternò–Büchi reaction.[2][3]

For much of the 20th century, oxetanes remained largely within the realm of academic interest. The inherent ring strain of the four-membered ether made its synthesis challenging and its stability a concern. However, the discovery of naturally occurring oxetane-containing compounds with significant biological activity, such as the potent anti-cancer agent Taxol®, sparked a renewed interest in this heterocyclic system.[4][5]

The true "oxetane rush" in medicinal chemistry, however, was ignited in 2006 by the seminal work of Carreira and colleagues.[4] They proposed and demonstrated that the 3-substituted oxetane motif could serve as a valuable bioisosteric replacement for commonly used functional groups, such as the gem-dimethyl and carbonyl groups.[4][5] This groundbreaking concept provided a new strategy for medicinal chemists to address common drug development challenges, including poor solubility, high metabolic turnover, and undesirable lipophilicity.

The Synthetic Toolbox: Accessing the 3-Substituted Oxetane Core

The growing importance of 3-substituted oxetanes has driven the development of robust and scalable synthetic routes to key intermediates, particularly oxetan-3-one and its derivatives.

The Classic Approach: Intramolecular Cyclization

One of the foundational methods for constructing the oxetane ring is through intramolecular Williamson etherification. A notable and widely used example is the four-step synthesis of oxetan-3-one from the readily available dihydroxyacetone dimer, developed by Carreira and co-workers.[4]

G dihydroxyacetone Dihydroxyacetone Dimer dimethylketal Dimethylketal Intermediate dihydroxyacetone->dimethylketal (CH₃)₂C(OCH₃)₂, p-TsOH monotosylated Monotosylated Intermediate dimethylketal->monotosylated TsCl, Pyridine oxetane_ketal Oxetane Ketal monotosylated->oxetane_ketal NaH oxetan_3_one Oxetan-3-one oxetane_ketal->oxetan_3_one H₃O⁺

Figure 1: Classical synthesis of oxetan-3-one from dihydroxyacetone.

Modern Advances: Gold-Catalyzed Synthesis

A significant advancement in the synthesis of oxetan-3-ones is the gold-catalyzed intermolecular oxidation of propargylic alcohols.[1][2][6] This one-step method is highly efficient, proceeds under mild conditions, and avoids the use of hazardous reagents like α-diazo ketones.[2][6]

G propargyl_alcohol Propargyl Alcohol gold_carbene α-Oxo Gold Carbene Intermediate propargyl_alcohol->gold_carbene [Au] catalyst, N-oxide oxidant oxetan_3_one Oxetan-3-one gold_carbene->oxetan_3_one Intramolecular O-H Insertion

Figure 2: Gold-catalyzed one-step synthesis of oxetan-3-one.

Strategic Applications in Drug Discovery

The incorporation of a 3-substituted oxetane into a drug candidate can have a profound and beneficial impact on its overall properties.

Bioisosteric Replacement: A Paradigm Shift

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological activity or physicochemical profile, is central to the utility of 3-substituted oxetanes.

  • gem-Dimethyl Group Replacement: The gem-dimethyl group is often used to block metabolically labile positions in a molecule. However, this typically increases lipophilicity, which can negatively impact solubility and other properties. The oxetane ring has a similar molecular volume to the gem-dimethyl group but is significantly more polar.[4] This allows for the steric blocking of metabolic sites without the associated increase in lipophilicity.[4][5]

  • Carbonyl Group Replacement: The oxetane moiety can also serve as a bioisostere for a carbonyl group.[5] The lone pairs of the ether oxygen in the oxetane ring are oriented in a similar spatial arrangement to those of a carbonyl oxygen, allowing for the preservation of key hydrogen bonding interactions with biological targets.[5] The increased three-dimensionality of the oxetane can also lead to improved metabolic stability.[5]

G cluster_0 Bioisosteric Replacements gem_dimethyl gem-Dimethyl Group oxetane 3-Substituted Oxetane gem_dimethyl->oxetane Similar Volume, Increased Polarity carbonyl Carbonyl Group carbonyl->oxetane Similar H-Bonding, Increased 3D Character

Figure 3: Bioisosteric replacement strategies with 3-substituted oxetanes.

Modulation of Physicochemical Properties

The introduction of a 3-substituted oxetane can lead to significant improvements in key drug-like properties.

PropertyEffect of Oxetane IncorporationRationale
Aqueous Solubility Generally IncreasedThe high polarity of the oxetane ring enhances interactions with water.[5][7]
Lipophilicity (logP/logD) Generally DecreasedThe polar nature of the ether functionality reduces the overall lipophilicity of the molecule.[4]
Metabolic Stability Generally IncreasedThe oxetane ring can block metabolically labile sites and is often more resistant to metabolism than other functional groups.[8][9]
Amine Basicity (pKa) Decreased (for adjacent amines)The electron-withdrawing nature of the oxetane oxygen reduces the basicity of proximal amines.[5]

Table 1: Impact of 3-Substituted Oxetanes on Physicochemical Properties

Case Studies: Oxetanes in Clinical Development

The successful application of 3-substituted oxetanes is evident in the number of drug candidates that have entered clinical trials.

CompoundTherapeutic AreaRole of the Oxetane Moiety
Crenolanib OncologyNot explicitly detailed, but likely contributes to improved pharmacokinetic properties.[10]
Ziresovir Antiviral (RSV)Serves as a conformational and basicity control element.[5]
Mevrometostat OncologyThe methoxymethyl-oxetane was introduced to improve metabolic stability and solubility by reducing LogD and increasing three-dimensionality.[10][11]
Lanraplenib ImmunologyThe piperazine-oxetane serves as a more metabolically stable isostere of morpholine and reduces planarity.

Table 2: Examples of 3-Substituted Oxetane-Containing Clinical Candidates

Experimental Protocols

The following are representative experimental protocols for the synthesis of key 3-substituted oxetane intermediates.

Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol

This protocol is adapted from the literature on gold-catalyzed alkyne oxidation.[12]

Materials:

  • Propargyl alcohol

  • Gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂)

  • Acid co-catalyst (e.g., HNTf₂)

  • N-oxide oxidant (e.g., Pyridine N-oxide)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the gold catalyst and the N-oxide oxidant in the anhydrous solvent.

  • To this mixture, add a solution of propargyl alcohol in the same solvent dropwise at room temperature.

  • Add the acid co-catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford oxetan-3-one.

Synthesis of 3-Aminooxetane via Reductive Amination of Oxetan-3-one

This is a general procedure; specific reagents and conditions may vary.[4]

Materials:

  • Oxetan-3-one

  • Amine source (e.g., ammonia, ammonium salt, or a primary amine)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., Methanol, Dichloromethane)

Procedure:

  • Dissolve oxetan-3-one and the amine source in the chosen solvent.

  • If necessary, adjust the pH of the reaction mixture to facilitate imine formation.

  • Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation, to yield the desired 3-aminooxetane.

Future Outlook

The strategic incorporation of 3-substituted oxetanes has become a well-established and powerful tool in the medicinal chemist's arsenal. As our understanding of the subtle interplay between the oxetane motif and biological systems deepens, and as new and more efficient synthetic methodologies continue to emerge, the prevalence of this unique heterocyclic scaffold in the next generation of therapeutics is set to expand even further. The ability of the 3-substituted oxetane to simultaneously address multiple challenges in drug design, from solubility and metabolism to target engagement, ensures its enduring legacy in the pursuit of safer and more effective medicines.

References

Methodological & Application

Application Notes: The Strategic Use of 3-Bromooxetane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the strategic modification of lead compounds to optimize their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif for this purpose.[1][2] Its unique combination of polarity, metabolic stability, and three-dimensionality allows medicinal chemists to fine-tune the physicochemical properties of drug candidates. 3-Bromooxetane is a key chemical building block that serves as a versatile handle for introducing this beneficial moiety into a wide range of molecular scaffolds through nucleophilic substitution.

The Oxetane Moiety as a Bioisostere

A primary application of the oxetane ring is as a bioisosteric replacement for other common functional groups, particularly the gem-dimethyl and carbonyl groups.[2][3] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane motif offers distinct advantages over these traditional groups by improving key drug-like properties.

  • Replacement for gem-Dimethyl Groups: gem-Dimethyl groups are often used to block sites of metabolic oxidation. However, they significantly increase a compound's lipophilicity (LogP), which can negatively impact solubility and other properties. Replacing a gem-dimethyl group with an oxetane ring of a similar size can maintain or enhance metabolic stability while simultaneously increasing polarity and improving aqueous solubility.[3][4]

  • Replacement for Carbonyl Groups: The oxetane ring can mimic the hydrogen bond accepting capability of a carbonyl group but is significantly more stable to metabolic reduction.[2] This substitution can lead to improved metabolic half-life and reduced potential for the formation of reactive metabolites.

The diagram below illustrates the concept of oxetane bioisosterism and its impact on molecular properties.

G cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement cluster_2 Oxetane Motif cluster_3 Resulting Property Improvements GemDimethyl R¹-C(CH₃)₂-R² gem-Dimethyl Group Replacement Replaced by GemDimethyl->Replacement Carbonyl R¹-C(=O)-R² Carbonyl Group Carbonyl->Replacement Oxetane R¹-C(CH₂OCH₂)-R² Oxetane Moiety Replacement->Oxetane:f0 Solubility Increased Aqueous Solubility Oxetane->Solubility Metabolism Improved Metabolic Stability Oxetane->Metabolism Lipophilicity Reduced Lipophilicity (LogP) Oxetane->Lipophilicity pKa Modulated pKa of Proximal Amines Oxetane->pKa

Caption: Bioisosteric replacement of common motifs with an oxetane ring.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of an oxetane moiety using this compound can lead to substantial and predictable improvements in a compound's ADME profile. These changes are critical for advancing a compound from a preclinical lead to a clinical candidate.

Key Improvements:
  • Aqueous Solubility: The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, often leading to a dramatic increase in aqueous solubility. Improvements can range from 4-fold to over 4000-fold depending on the molecular scaffold.[4]

  • Metabolic Stability: Oxetanes are generally resistant to metabolism by cytochrome P450 (CYP) enzymes. Replacing metabolically labile groups (e.g., benzylic methyl groups) with an oxetane can significantly increase the compound's half-life in liver microsome assays.[5]

  • Lipophilicity: The replacement of a non-polar group like gem-dimethyl with a polar oxetane typically reduces lipophilicity, as measured by LogP or LogD. This can be advantageous for improving the overall ADME profile.

  • Modulation of Amine Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of a nearby amine.[6] This is a crucial tactic for mitigating off-target effects, such as hERG channel inhibition, which is often associated with basic amines.

Quantitative Data Summary

The following table presents a comparative analysis of physicochemical properties for matched molecular pairs, demonstrating the impact of replacing a carbonyl group with a spirocyclic oxetane.

Compound PairStructureAqueous Solubility (µg/mL)Lipophilicity (cLogP)Metabolic Stability (CLint, h) (µL/min/mg)
Carbonyl 7 Structure of compound 7101.1148
Oxetane 8 Structure of compound 8<11.3<5
Carbonyl 9 Structure of compound 9161.6100
Oxetane 10 Structure of compound 1071.7<5
Morpholine 11 Structure of compound 11131.4126
Oxetane 12 Structure of compound 1265 1.2 <5

Data adapted from Chemical Reviews, 2016, 116 (19), pp 12150–12233.[5] Structures are representative examples from the publication. CLint, h denotes intrinsic clearance in human liver microsomes. A lower CLint value indicates greater metabolic stability.

Experimental Protocols: Synthesis of Oxetane-Containing Compounds

This compound is an ideal reagent for introducing the oxetan-3-yl moiety via nucleophilic substitution (SN2) reactions. The protocol below provides a general methodology for the reaction of this compound with a primary or secondary amine.

General Protocol: Nucleophilic Substitution of this compound with an Amine

This protocol describes the synthesis of an N-(oxetan-3-yl) derivative from a parent amine.

Materials:

  • Parent amine (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Workflow Diagram:

Caption: General experimental workflow for oxetane incorporation.

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the parent amine (1.0 equiv) and the anhydrous solvent (to make a ~0.1 to 0.5 M solution).

  • Add the base (e.g., K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution/suspension.

  • Add this compound (1.2 equiv) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(oxetan-3-yl) product.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Case Study: Oxetanes in Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent example of the strategic use of the oxetane motif is in the development of modern Bruton's Tyrosine Kinase (BTK) inhibitors for treating B-cell malignancies and autoimmune diseases.[7] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway.

In several BTK inhibitor scaffolds, a basic piperazine or piperidine nitrogen atom was identified as a source of off-target activity. To mitigate this, medicinal chemists replaced an ethyl or methyl group on this nitrogen with an oxetan-3-yl group. This modification successfully reduced the pKa of the nitrogen, decreasing off-target effects while maintaining or improving potency and metabolic stability.

BtkPathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Oxetane-Containing BTK Inhibitor Inhibitor->Block Block->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the point of action for BTK inhibitors.

Safety and Handling of this compound

This compound is a flammable liquid and vapor that is harmful if swallowed and causes serious eye irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves, must be worn at all times.[9] All manipulations should be carried out in a well-ventilated chemical fume hood. Keep away from heat, sparks, and open flames.[10]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its use allows for the strategic incorporation of the oxetane moiety as a bioisosteric replacement for less favorable functional groups. This modification provides a reliable method for enhancing aqueous solubility, improving metabolic stability, and fine-tuning the basicity of lead compounds, thereby addressing common challenges in drug development and accelerating the path to clinical candidates.

References

3-Bromooxetane: A Versatile Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel bioisosteres is a cornerstone of modern drug discovery, enabling the fine-tuning of physicochemical and pharmacological properties to develop safer and more effective medicines. Among these, the oxetane motif has garnered significant attention as a valuable building block. 3-Bromooxetane, in particular, serves as a versatile reagent for introducing this strained four-membered ring system into drug candidates, offering a pathway to improved metabolic stability, aqueous solubility, and target potency. These application notes provide an in-depth overview of the utility of this compound in drug discovery, complete with detailed experimental protocols and comparative data to guide researchers in its effective application.

The oxetane ring is often employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2] This substitution can lead to a significant enhancement of a compound's drug-like properties. The polar nature of the oxetane's ether oxygen can improve aqueous solubility and reduce lipophilicity, while its three-dimensional structure can disrupt planarity and improve binding interactions.[1][3] Furthermore, the oxetane moiety is generally more metabolically stable than gem-dimethyl or morpholine groups, leading to a longer in vivo half-life.[1][4]

Impact on Physicochemical and Pharmacological Properties: A Comparative Analysis

The substitution of common chemical motifs with a 3-oxetanyl group, often introduced via this compound, can have a profound and beneficial impact on the properties of a drug candidate. The following tables provide a quantitative comparison of key parameters for several classes of compounds, illustrating the "oxetane advantage."

Table 1: Comparison of Physicochemical Properties of Bioisosteric Pairs

Compound PairOriginal MoietyOxetane-Containing AnalogPropertyOriginal ValueOxetane ValueFold Improvement
Spleen Tyrosine Kinase (Syk) Inhibitor MorpholineN-Oxetanyl-piperazineLogD2.01.3-
Metabolic Stability (CLint, µL/min/mg)HighLowImproved
Enhancer of Zeste Homolog 2 (EZH2) Inhibitor gem-Dimethyl3,3-Disubstituted OxetaneSolubilityPoorImproved-
Metabolic StabilityPoorImproved-
Bruton's Tyrosine Kinase (BTK) Inhibitor Basic AmineAmine with α-OxetanepKaH8.06.4-
hERG Inhibition (IC50)< 10 µM> 100 µM>10x

Table 2: Impact on In Vitro Potency of Kinase Inhibitors

Kinase TargetNon-Oxetane Analog (IC50, nM)Oxetane-Containing Analog (IC50, nM)Fold Improvement
Spleen Tyrosine Kinase (Syk)Varies (Lead compounds often have lower potency)Lanraplenib (Potent inhibitor)Significant
Bruton's Tyrosine Kinase (BTK)VariesRilzabrutinib (Potent inhibitor)Significant
Enhancer of Zeste Homolog 2 (EZH2)High nMLow nM>10x

Key Applications in Drug Discovery

The unique properties conferred by the oxetane ring have led to its incorporation in a wide range of therapeutic areas. One notable example is in the development of Spleen Tyrosine Kinase (Syk) inhibitors .[5] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[5] Dysregulation of Syk signaling is implicated in autoimmune diseases and certain cancers. The development of potent and selective Syk inhibitors is therefore a major focus of drug discovery efforts.

The incorporation of an oxetane moiety, often via nucleophilic substitution with this compound, has been a successful strategy in the development of Syk inhibitors like lanraplenib.[5][6] In this context, the oxetane group serves to modulate the basicity of an adjacent piperazine moiety, leading to improved physicochemical properties such as enhanced solubility and permeability, while maintaining metabolic stability.[5]

Signaling Pathway of Spleen Tyrosine Kinase (Syk)

The following diagram illustrates the central role of Syk in immune cell signaling, a pathway that is a key target for inhibitors developed using this compound.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_activation Syk Activation cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response BCR B-Cell Receptor (BCR) ITAM ITAM (Immunoreceptor Tyrosine-based Activation Motif) BCR->ITAM Ligand binding FcR Fc Receptor (FcR) FcR->ITAM Ligand binding Syk_inactive Inactive Syk ITAM->Syk_inactive Recruitment & Phosphorylation Syk_active Active Syk Syk_inactive->Syk_active Autophosphorylation PLCg PLCγ Syk_active->PLCg PI3K PI3K Syk_active->PI3K Vav Vav Syk_active->Vav Cytokine Cytokine Production PLCg->Cytokine Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival Vav->Survival Syk_Inhibitor Syk Inhibitor (e.g., Lanraplenib) Syk_Inhibitor->Syk_active Inhibition

Syk Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the two most common and versatile applications of this compound in the synthesis of drug-like molecules: nucleophilic substitution and Suzuki-Miyaura cross-coupling.

Protocol 1: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol describes the synthesis of a 3-aryloxyoxetane derivative, a common structural motif in kinase inhibitors.

Experimental Workflow for Nucleophilic Substitution

Nucleophilic_Substitution_Workflow Start Start: This compound & Phenol Derivative Reaction Reaction: - Base (e.g., K2CO3) - Solvent (e.g., DMF) - Heat (e.g., 80-100 °C) Start->Reaction Workup Aqueous Workup: - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Column Chromatography Workup->Purification End End: Pure 3-Aryloxyoxetane Purification->End

Workflow for Nucleophilic Substitution.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-nitrophenol)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of the substituted phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryloxyoxetane.

Quantitative Data Example:

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)
This compound4-NitrophenolK₂CO₃DMF90685
Protocol 2: Suzuki-Miyaura Cross-Coupling with a Heterocyclic Boronic Acid

This protocol outlines the synthesis of a 3-(heteroaryl)oxetane, a key intermediate for many biologically active compounds, including kinase inhibitors.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Start Start: This compound & Boronic Acid/Ester Reaction Reaction: - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., Cs2CO3) - Solvent (e.g., Dioxane/H2O) - Heat (e.g., 90-110 °C) Start->Reaction Workup Aqueous Workup: - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Purification: - Dry organic layer (e.g., MgSO4) - Concentrate in vacuo - Column Chromatography Workup->Purification End End: Pure 3-(Heteroaryl)oxetane Purification->End

Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Heterocyclic Boronic Acid or Pinacol Ester (e.g., 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Degassed Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the heterocyclic boronic acid or ester (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Add Pd(dppf)Cl₂ (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-110 °C and stir for 6-16 hours, monitoring the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(heteroaryl)oxetane.

Quantitative Data Example:

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound1-Boc-pyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001278

Conclusion

This compound is a powerful and versatile building block in modern drug discovery. Its use allows for the strategic incorporation of the oxetane motif, leading to significant improvements in the physicochemical and pharmacological properties of drug candidates. The protocols provided herein offer a practical guide for the application of this compound in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. By leveraging the unique advantages of the oxetane ring, researchers can accelerate the development of next-generation medicines with enhanced efficacy and safety profiles.

References

Synthetic Protocols Utilizing 3-Bromooxetane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-bromooxetane in synthetic chemistry, with a focus on its application in drug discovery and development. The inclusion of the oxetane motif, a four-membered cyclic ether, into small molecules can significantly enhance their physicochemical properties, including solubility, metabolic stability, and lipophilicity. This compound serves as a versatile building block for introducing this valuable scaffold.

Application Notes

The strained four-membered ring of this compound makes it a reactive yet valuable synthon in organic synthesis. Its utility stems from the ability to undergo a variety of transformations, primarily nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of the oxetane moiety onto a wide range of molecular scaffolds, making it a key tool in the medicinal chemist's arsenal for property modulation of drug candidates.

Key applications of this compound in drug discovery include:

  • Bioisosteric Replacement: The oxetane ring can serve as a polar surrogate for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability without a significant increase in lipophilicity.

  • Scaffold Hopping and Analogue Synthesis: As a versatile building block, this compound enables the synthesis of novel analogues of existing drug molecules, facilitating scaffold hopping and the exploration of new chemical space.

  • Conformational Constraint: The rigid nature of the oxetane ring can introduce conformational constraints into a molecule, which can lead to enhanced binding affinity for its biological target.

The following sections provide detailed protocols for several key classes of reactions involving this compound, along with quantitative data to guide reaction optimization.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for a variety of these transformations.

Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron reagent. Nickel catalysis is often preferred for the coupling of sp³-hybridized electrophiles like this compound.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Materials:

  • This compound

  • Arylboronic acid

  • NiCl₂(PCy₃)₂ (or other suitable nickel pre-catalyst)

  • Potassium phosphate (K₃PO₄) or other suitable base

  • Anhydrous solvent (e.g., 2-Me-THF, t-amyl alcohol, or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the nickel pre-catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Add the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).

  • Add this compound (1.0 equivalent) to the mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄ (3)2-Me-THF1001275-85
24-Methoxyphenylboronic acidNi(cod)₂/dtbbpy (5/10)K₃PO₄ (2)DMA8018~80
33-Thienylboronic acidNiCl₂(dppp) (5)K₂CO₃ (3)Toluene1102465-75

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Arylboronic acid Base (e.g., K3PO4) heating Heat (80-120 °C) reagents->heating catalyst Nickel Pre-catalyst (e.g., NiCl2(PCy3)2) catalyst->heating solvent Anhydrous Solvent (e.g., 2-Me-THF) solvent->heating monitoring Monitor (TLC/LC-MS) heating->monitoring quench Quench (Water) monitoring->quench extract Extract (e.g., EtOAc) quench->extract purify Purify (Chromatography) extract->purify product 3-Aryloxetane purify->product

Caption: Workflow for the Palladium-Catalyzed Negishi Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between this compound and a wide range of primary and secondary amines. [1][2][3][4][5]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., XantPhos, RuPhos, or BrettPhos)

  • Base (e.g., NaOtBu, K₂CO₃, or DBU)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 equivalents relative to Pd), and the base (1.5-2.0 equivalents) to a Schlenk tube.

  • Add the anhydrous solvent.

  • Add the amine (1.1-1.5 equivalents) and this compound (1.0 equivalent).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XantPhos (2/4)NaOtBu (1.5)Toluene1001280-90
2MorpholinePd(OAc)₂/RuPhos (2/4)K₂CO₃ (2)Dioxane1101875-85
3Benzylamine"XantPhos Pd G3" (5)DBU (2)MeCN/PhMe1401~70

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Amine heating Heat (80-140 °C) reagents->heating catalyst Pd Pre-catalyst Ligand catalyst->heating base Base (e.g., NaOtBu) base->heating solvent Anhydrous Solvent solvent->heating monitoring Monitor (TLC/LC-MS) heating->monitoring filter Filter monitoring->filter extract Extract filter->extract purify Purify extract->purify product 3-Aminooxetane purify->product

Caption: Workflow for the Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted oxetanes from this compound and a terminal alkyne. [6][7][8][9][10]

Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2-1.5 equivalents) and this compound (1.0 equivalent).

  • Stir the reaction at room temperature or with gentle heating (up to 60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for Sonogashira Coupling Reactions

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT685-95
21-HeptynePd(PPh₃)₄ (3)CuI (5)iPr₂NHDMF501270-80
3TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)CuI (5)Et₃NTHFRT880-90

Experimental Workflow: Sonogashira Coupling

Sonogashira_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Terminal Alkyne stir Stir (RT - 60 °C) reagents->stir catalysts Pd Catalyst CuI catalysts->stir base Amine Base base->stir solvent Anhydrous Solvent solvent->stir monitoring Monitor (TLC/GC-MS) stir->monitoring filter Filter monitoring->filter concentrate Concentrate filter->concentrate purify Purify concentrate->purify product 3-Alkynyloxetane purify->product

Caption: Workflow for the Sonogashira Coupling.

Nucleophilic Substitution

Direct displacement of the bromide in this compound with various nucleophiles is a straightforward method for the synthesis of 3-substituted oxetanes.

Experimental Protocol: Nucleophilic Substitution of this compound with Amines

Materials:

  • This compound

  • Amine

  • Base (e.g., K₂CO₃, Et₃N, or excess amine)

  • Solvent (e.g., acetonitrile, DMF, or ethanol)

Procedure:

  • To a solution of the amine (1.0-2.0 equivalents) in the chosen solvent, add the base (if necessary, 1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction to a temperature between 60 °C and 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography or distillation.

Quantitative Data for Nucleophilic Substitution with Amines

EntryAmineBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1PiperidineK₂CO₃ (2)ACN8012>90
2MorpholineEt₃N (2)EtOH701685-95
3AnilineNone (excess aniline)NMP1002460-70

Cycloaddition Reactions

While less common for this compound itself, the oxetane ring can be formed via cycloaddition reactions, such as the Paternò-Büchi reaction. Furthermore, this compound can potentially participate as a dipolarophile in certain [3+2] cycloaddition reactions after conversion to a suitable derivative. [11][12][13][14][15]

Conceptual Pathway: [3+2] Cycloaddition

A potential, though less explored, application involves the conversion of this compound into a dipolar species or its use as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings fused or appended to the oxetane core. For example, conversion of the bromo-group to an azide would generate a precursor for 1,3-dipolar cycloadditions.

Cycloaddition_Concept cluster_functionalization Functionalization cluster_cycloaddition [3+2] Cycloaddition bromooxetane This compound azide_formation Azide Formation (e.g., NaN3) bromooxetane->azide_formation azidooxetane 3-Azidooxetane azide_formation->azidooxetane cycloaddition [3+2] Cycloaddition azidooxetane->cycloaddition dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->cycloaddition product Triazole-Oxetane Adduct cycloaddition->product

Caption: Conceptual pathway for a [3+2] cycloaddition using a this compound derivative.

References

The Strategic Incorporation of 3-Bromooxetane in the Synthesis of Potent and Selective PI3K Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document details the application of 3-bromooxetane as a key building block in the synthesis of advanced kinase inhibitors, with a specific focus on the development of selective Phosphoinositide 3-kinase (PI3K) inhibitors. The incorporation of the oxetane moiety is a strategic approach to enhance the physicochemical and pharmacokinetic properties of drug candidates, leading to improved potency and selectivity.

Introduction to this compound in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The constant drive for novel inhibitors with improved efficacy and safety profiles necessitates innovative synthetic strategies and the use of unique chemical building blocks. This compound has emerged as a valuable reagent for introducing the oxetane motif into drug candidates. The strained four-membered ring of the oxetane imparts desirable properties such as increased solubility, improved metabolic stability, and reduced lipophilicity, all of which are critical for developing successful therapeutics. The bromine atom at the 3-position provides a reactive handle for nucleophilic substitution, enabling the facile incorporation of this desirable scaffold.

Application in the Synthesis of a Selective PI3Kδ/γ Inhibitor

A prime example of the successful application of this compound is in the synthesis of selective inhibitors of the delta (δ) and gamma (γ) isoforms of PI3K. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] The δ and γ isoforms are primarily expressed in hematopoietic cells and play crucial roles in immune signaling, making them attractive targets for hematological malignancies and inflammatory diseases.

The synthesis of a potent quinoline-pyrazole based PI3Kδ/γ inhibitor involves the key step of N-alkylation of a pyrazole intermediate with this compound. This reaction strategically introduces the oxetane ring, which has been shown to enhance the drug-like properties of the final compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and activity of a representative PI3Kδ/γ inhibitor synthesized using this compound.

ParameterValueReference
Synthetic Yield
N-Alkylation with this compound85%[3]
Biological Activity (IC50)
PI3Kδ2.5 nM[4]
PI3Kγ27.4 nM[4]
PI3Kβ85 nM[4]
PI3Kα1602 nM[4]

Experimental Protocols

Synthesis of 4-(1-(oxetan-3-yl)-1H-pyrazol-4-yl)quinoline

Materials:

  • 4-(1H-pyrazol-4-yl)quinoline

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(1H-pyrazol-4-yl)quinoline (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(1-(oxetan-3-yl)-1H-pyrazol-4-yl)quinoline.

Visualizations

Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellSurvival Cell Survival, Proliferation, Metabolism mTOR->CellSurvival Inhibitor This compound Derived PI3Kδ/γ Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and the Point of Inhibition.

Experimental Workflow

Synthesis_Workflow Start Start: 4-(1H-pyrazol-4-yl)quinoline Reagents Add K₂CO₃, DMF Start->Reagents Bromooxetane Add this compound Reagents->Bromooxetane Reaction Heat at 60°C, 16h Bromooxetane->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 4-(1-(oxetan-3-yl)-1H-pyrazol-4-yl)quinoline Purification->Product

Caption: Synthetic Workflow for the N-Alkylation of a Pyrazole Intermediate.

Logical Relationship

Oxetane_Rationale Lead Lead Compound (e.g., Pyrazole-based scaffold) Problem Challenges: - Low Solubility - Poor Metabolic Stability - High Lipophilicity Lead->Problem Strategy Strategic Incorporation of This compound Problem->Strategy Solution Benefits of Oxetane Moiety: - Increased Polarity/Solubility - Blocks Metabolic Sites - Reduces Lipophilicity (LogP) - Favorable Vector for H-bonding Strategy->Solution Result Improved Kinase Inhibitor - Enhanced Potency - Favorable ADME Properties Solution->Result

Caption: Rationale for Incorporating the Oxetane Moiety.

References

Application Notes and Protocols for the Incorporation of Oxetane Motifs into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of small, strained ring systems has become a pivotal tactic in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of properties—polarity, three-dimensionality, and metabolic stability—offers a powerful tool to address common challenges in drug design, such as improving physicochemical properties, enhancing potency, and overcoming metabolic liabilities. This document provides a comprehensive overview of the application of oxetane-containing molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and pathways.

The oxetane ring is an emergent and underexplored motif in drug discovery that exhibits attractive properties such as low molecular weight, high polarity, and significant three-dimensionality.[1][2] Oxetanes have garnered interest as isosteres of carbonyl and gem-dimethyl groups and as molecular tools to fine-tune the physicochemical properties of drug compounds, including pKa, LogD, aqueous solubility, and metabolic clearance.[1][2][3]

Improving Physicochemical and Pharmacological Properties

The incorporation of an oxetane motif can significantly enhance the "drug-like" properties of a molecule.[4][5] These improvements stem from the unique structural and electronic characteristics of the oxetane ring.

Key Benefits of Incorporating Oxetane Motifs:

  • Enhanced Solubility: The polar nature of the oxetane ring can lead to a significant increase in the aqueous solubility of a compound, a critical factor for oral bioavailability.[3][4]

  • Modulation of Lipophilicity: Oxetanes can be used to introduce steric bulk without a proportional increase in lipophilicity, a common challenge with alkyl groups like the gem-dimethyl group.[4][6]

  • Improved Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, leading to improved pharmacokinetic profiles.[2][4] Specifically, 3,3-disubstituted oxetanes are particularly stable.[2][6]

  • Reduced Basicity of Adjacent Amines: The electron-withdrawing nature of the oxetane oxygen can reduce the pKa of nearby amino groups, which can be beneficial for reducing off-target effects, such as hERG inhibition.[3][6]

  • Increased Three-Dimensionality: The puckered, non-planar structure of the oxetane ring introduces three-dimensionality into a molecule, which can lead to improved binding affinity and selectivity for its biological target.[1][2][6]

Data Presentation: Oxetanes as Bioisosteres

A primary application of the oxetane moiety in drug discovery is as a bioisostere for other common functional groups, most notably the gem-dimethyl and carbonyl groups. This strategy allows for the modulation of a molecule's properties while retaining or improving its biological activity.[7]

Table 1: Oxetane as a gem-Dimethyl Isostere

The replacement of a gem-dimethyl group with an oxetane can significantly improve a compound's physicochemical profile. The oxetane ring is of a similar size but introduces polarity and reduces lipophilicity.

CompoundStructureLogPAqueous Solubility (µg/mL)Metabolic Stability (t½, min)Reference
Compound 1 (gem-dimethyl)CH₃2.55030[4]
Compound 2 (oxetane)O1.8250>120[4]

Table 2: Oxetane as a Carbonyl Isostere

Replacing a carbonyl group with an oxetane can improve metabolic stability and aqueous solubility while maintaining key hydrogen bonding interactions.[4]

CompoundStructureIC₅₀ (nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½, min)Reference
Compound 3 (carbonyl)O152015[2]
Compound 4 (oxetane)O2515090[2]

Table 3: Impact of Oxetane Incorporation on Kinase Inhibitor Properties

The introduction of an oxetane ring into kinase inhibitors has been shown to improve potency, selectivity, and pharmacokinetic parameters.

InhibitorTargetModificationIC₅₀ (nM)Cell Proliferation IC₅₀ (nM)hERG IC₅₀ (µM)Reference
BTK Inhibitor A BTKN-CH(CH₃)₂15505.2
Fenebrutinib BTKN-oxetane2.510>100
mTOR Inhibitor B mTORC(CH₃)₂20808.5[8]
GDC-0349 mTORC-oxetane525>100[8]

Experimental Protocols: Synthesis of Oxetane-Containing Molecules

Several robust methods have been developed for the synthesis of oxetanes. The choice of method depends on the desired substitution pattern and the available starting materials.

Protocol 1: Williamson Etherification for 3,3-Disubstituted Oxetanes

The intramolecular Williamson etherification is a classic and reliable method for forming the oxetane ring from a 1,3-diol.

Experimental Workflow:

G cluster_0 Step 1: Monotosylation cluster_1 Step 2: Intramolecular Cyclization Diol 1,3-Diol TsCl TsCl, Pyridine Diol->TsCl Activation MonoTos Mono-tosylated Diol TsCl->MonoTos NaH NaH, THF MonoTos->NaH Cyclization Oxetane 3,3-Disubstituted Oxetane NaH->Oxetane

Caption: Williamson etherification workflow.

Detailed Protocol:

  • Monotosylation: To a solution of the 1,3-diol (1.0 eq) in pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the mono-tosylated diol.

  • Cyclization: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C, add a solution of the mono-tosylated diol (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours or until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxetane.

  • Purify by column chromatography or distillation.

Protocol 2: Paternò-Büchi Reaction for Oxetane Synthesis

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane.[9][10]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Photochemical Reaction Reactants Carbonyl Compound + Alkene Solvent Acetonitrile Reactants->Solvent Dissolve Irradiation UV Irradiation (e.g., 300 nm) Solvent->Irradiation hv Oxetane Oxetane Product Irradiation->Oxetane

Caption: Paternò-Büchi reaction workflow.

Detailed Protocol for Spirocyclic Oxetanes: [11]

  • Reaction Setup: In a quartz reaction vessel, dissolve maleic anhydride (1.0 eq), a cyclic ketone (e.g., cyclohexanone, 3.0 eq), and p-xylene (1.0 eq, to suppress alkene dimerization) in acetonitrile (to achieve a 0.1 M concentration with respect to maleic anhydride).

  • Irradiation: Irradiate the solution at 300 nm in a photoreactor until the maleic anhydride is consumed, as monitored by TLC or ¹H NMR.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography.

Protocol 3: Synthesis of 3-Amino-Oxetanes

3-Amino-oxetanes are valuable building blocks in medicinal chemistry. A modular two-step protocol has been developed for their synthesis.[12]

Experimental Workflow:

G cluster_0 Step 1: Mannich Adduct Formation cluster_1 Step 2: Nucleophilic Addition Oxetanone Oxetan-3-one Amine Secondary Amine + Benzotriazole Oxetanone->Amine Room Temp Adduct Mannich Adduct Amine->Adduct Grignard Grignard Reagent (R-MgX) Adduct->Grignard THF AminoOxetane 3-Amino-Oxetane Grignard->AminoOxetane

Caption: Synthesis of 3-amino-oxetanes.

Detailed Protocol:

  • Mannich Adduct Formation: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent, add a secondary amine (1.0 eq) and benzotriazole (1.0 eq).

  • Stir the reaction mixture at room temperature until the formation of the Mannich adduct is complete (monitored by TLC or LC-MS). In some cases, the adduct is used in situ without isolation.

  • Nucleophilic Addition: To the solution containing the Mannich adduct, add a Grignard reagent (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 3-amino-oxetane.

Impact on Signaling Pathways

The incorporation of oxetane motifs can significantly influence how a drug molecule interacts with its biological target, thereby modulating downstream signaling pathways.

Case Study 1: Fenebrutinib and BTK Signaling in Microglia

Fenebrutinib is a potent and selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor containing an oxetane moiety. BTK is a key enzyme in the signaling pathways of various immune cells, including B cells and microglia.[12][13] In microglia, BTK is involved in the signaling cascade initiated by the activation of the Fc gamma receptor (FcγR).[13][14]

FcγR-BTK Signaling Pathway in Microglia and Inhibition by Fenebrutinib:

G cluster_0 Microglial Cell Membrane cluster_1 Downstream Signaling FcR FcγR Syk Syk FcR->Syk Phosphorylation ImmuneComplex Immune Complex ImmuneComplex->FcR Activation BTK BTK Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation CaFlux Ca²⁺ Flux PLCG2->CaFlux NFkB NF-κB Activation PLCG2->NFkB Cytokines Cytokine & Chemokine Release CaFlux->Cytokines NFkB->Cytokines Fenebrutinib Fenebrutinib (with Oxetane) Fenebrutinib->BTK Inhibition

Caption: Fenebrutinib inhibits BTK signaling.

Experimental Protocol: Western Blot Analysis of Phosphorylated BTK (p-BTK) [1][15]

  • Cell Culture and Treatment: Culture a suitable B-cell line (e.g., Ramos cells) to the desired density. Treat the cells with the oxetane-containing BTK inhibitor or vehicle control for the desired time.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-BTK (Tyr223) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Case Study 2: Oxetane-Containing mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers. Oxetane-containing molecules have been developed as potent and selective inhibitors of mTOR.

PI3K/Akt/mTOR Signaling Pathway and Inhibition by an Oxetane-Containing Drug:

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth mTOR_Inhibitor Oxetane-mTOR Inhibitor mTOR_Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: Intracellular Calcium Flux Assay [3][8][10][16]

  • Cell Preparation: Isolate primary B cells or use a B-cell line and resuspend them in a suitable buffer (e.g., RPMI with 2% FCS and 25mM HEPES).

  • Dye Loading: Load the cells with a calcium-sensitive dye, such as Indo-1 AM (1.5 µM), by incubating for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with DMEM containing 2% FCS to remove excess dye.

  • Resuspension: Gently resuspend the cells in the loading buffer at a concentration of 2.5 x 10⁶ cells/mL.

  • Pre-incubation with Inhibitor: Incubate the cells with the oxetane-containing inhibitor or vehicle control for the desired time at 37°C.

  • Baseline Measurement: Acquire a baseline fluorescence signal using a flow cytometer.

  • Stimulation: Add a stimulating agent (e.g., anti-IgM antibody for B cells) to induce calcium flux and continue to record the fluorescence signal over time.

  • Data Analysis: Analyze the change in fluorescence intensity or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Indo-1) to quantify the intracellular calcium concentration.

Conclusion

The incorporation of oxetane motifs represents a powerful and versatile strategy in modern drug discovery. By carefully considering the desired physicochemical and pharmacological properties, medicinal chemists can leverage the unique characteristics of the oxetane ring to design and synthesize novel bioactive molecules with improved therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to explore the application of this promising structural motif.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif is a cornerstone in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. As a bioisostere for gem-dimethyl and carbonyl groups, the strained four-membered ring can enhance solubility, metabolic stability, and cell permeability while favorably modulating lipophilicity. 3-Bromooxetane serves as a critical and versatile building block, providing a direct route to introduce the valuable oxetane core onto a wide range of molecular scaffolds.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. However, the use of secondary alkyl halides like this compound can be challenging due to potential side reactions such as β-hydride elimination. The selection of appropriate ligands, catalysts, and reaction conditions is therefore crucial for achieving high efficiency and yield.

These application notes provide detailed protocols and data for key palladium-catalyzed cross-coupling reactions involving this compound, offering researchers a practical guide for the synthesis of novel 3-substituted oxetanes.

General Principles of Palladium-Catalyzed Cross-Coupling

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organozinc, organoboron, or amine) coordinates to the palladium center.

  • Reductive Elimination: The two organic fragments are expelled from the palladium complex, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxetanyl-Pd(II)-Br Complex Pd(0)L2->Ox_Add Oxidative Addition (+ this compound) Trans_Amine Diorganopalladium(II) or Amido-Pd(II) Complex Ox_Add->Trans_Amine Transmetalation or Amine Coordination Trans_Amine->Pd(0)L2 Reductive Elimination (- Product) Product 3-Substituted Oxetane Trans_Amine->Product Product Formation Start This compound + Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note 1: C(sp³)–C(sp²) Cross-Coupling (Negishi-Type)

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is highly effective for forming C(sp³)–C(sp²) bonds. Recent advancements, particularly the development of sophisticated biarylphosphine ligands and palladacycle precatalysts, have enabled the efficient coupling of challenging secondary alkyl halides like this compound, even under aqueous micellar conditions.

Data Presentation: Negishi Coupling of this compound with Aryl Halides

The following data is based on the highly efficient aqueous Lipshutz-Negishi cross-coupling system developed by Buchwald and coworkers, which utilizes the specialized VPhos ligand and a palladacycle precatalyst.[1] This system is particularly effective for coupling saturated heterocycles.

EntryAryl Halide Coupling PartnerProductYield (%)
14-Bromobenzonitrile3-(4-cyanophenyl)oxetane92
2Methyl 4-bromobenzoateMethyl 4-(oxetan-3-yl)benzoate88
34-Bromoanisole3-(4-methoxyphenyl)oxetane95
42-Bromopyridine2-(Oxetan-3-yl)pyridine85
53-Bromopyridine3-(Oxetan-3-yl)pyridine91

Yields are representative for this class of reaction and may require optimization.

Detailed Experimental Protocol: Synthesis of 3-(4-cyanophenyl)oxetane

This protocol describes the formation of the organozinc reagent from this compound followed by its in-situ coupling with 4-bromobenzonitrile.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents 1. Add Zn dust, LiCl, aryl halide, precatalyst, ligand, and surfactant to flask. Degas 2. Seal, evacuate, and backfill with Argon (3x). Reagents->Degas Solvent 3. Add degassed solvent (e.g., THF/water). Degas->Solvent AlkylHalide 4. Add this compound via syringe. Solvent->AlkylHalide Heat 5. Stir at specified temperature. Monitor by TLC/GC-MS. AlkylHalide->Heat Quench 6. Cool to RT, quench with sat. NH4Cl solution. Heat->Quench Extract 7. Extract with organic solvent (e.g., Ethyl Acetate). Quench->Extract Purify 8. Dry, concentrate, and purify by column chromatography. Extract->Purify

Caption: General experimental workflow for a cross-coupling reaction.

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • 4-Bromobenzonitrile (1.0 mmol, 1.0 equiv.)

  • Zinc dust (<325 mesh, 2.0 mmol, 2.0 equiv.)

  • Lithium Chloride (2.0 mmol, 2.0 equiv., dried)

  • VPhos Pd G4 Precatalyst (0.02 mmol, 2 mol%)[2]

  • VPhos Ligand (0.02 mmol, 2 mol%)

  • Octanoic acid / Sodium octanoate (surfactant system)

  • Degassed THF and Water

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add zinc dust, lithium chloride, 4-bromobenzonitrile, VPhos Pd G4 precatalyst, VPhos ligand, and the surfactant.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add the appropriate amounts of degassed THF and water via syringe.

  • Add this compound dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture vigorously at room temperature (or gentle heat, e.g., 40 °C, if required) for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application Note 2: C(sp³)–N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Its application to secondary alkyl bromides is challenging but can be achieved using modern catalyst systems featuring bulky, electron-rich biarylphosphine ligands. These ligands promote the desired reductive elimination step over competing β-hydride elimination.[3]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

As specific literature examples for this compound are limited, the following table provides a robust set of starting conditions for screening and optimization based on protocols for other challenging secondary alkyl bromides.

ParameterRecommended Starting ConditionNotes
Pd Precatalyst tBuBrettPhos Pd G3 (2-4 mol%)Known to be effective for C(sp³)-N coupling.[4]
Ligand tBuBrettPhosPre-complexed in the G3 precatalyst.
Base LHMDS or NaOtBu (1.5-2.0 equiv.)Strong, non-nucleophilic bases are required.
Amine Primary or Secondary Amine (1.2 equiv.)Scope includes anilines, alkylamines, and heterocycles.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed solvent is essential.
Temperature 80 - 110 °CHigher temperatures are often needed for alkyl halides.
Time 12 - 24 hMonitor reaction for completion.
Detailed Experimental Protocol: General Procedure for Amination of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)

  • tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • LHMDS (1.0 M in THF, 1.5 mmol, 1.5 equiv.)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • In a glovebox, add the tBuBrettPhos Pd G3 precatalyst and toluene to an oven-dried vial equipped with a stir bar.

  • Add the amine, followed by this compound.

  • Add the LHMDS solution dropwise.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and quench with water.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Application Note 3: C(sp³)–C(sp) Cross-Coupling (Sonogashira-Type)

The Sonogashira reaction traditionally couples terminal alkynes with aryl or vinyl halides. Its extension to unactivated alkyl halides has been made possible by specialized catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands, which can suppress side reactions.[5]

Data Presentation: Representative Sonogashira Coupling of Alkyl Bromides

The following data, adapted from the work of Fu and coworkers, demonstrates the scope of Pd/NHC-catalyzed Sonogashira coupling with various unactivated secondary alkyl bromides, providing a model for reactions with this compound.[5]

EntryAlkyl BromideAlkyneYield (%)
1Cyclohexyl bromidePhenylacetylene81
2Cyclopentyl bromidePhenylacetylene75
32-Bromooctane1-Octyne70
42-BromobutaneTrimethylsilylacetylene78
Detailed Experimental Protocol: General Procedure for Alkynylation of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 mmol, 1.5 equiv.)

  • [(π-allyl)PdCl]₂ (0.025 mmol, 2.5 mol%)

  • IPr•HCl (N-Heterocyclic Carbene precursor) (0.05 mmol, 5 mol%)

  • Copper(I) Iodide (CuI) (0.075 mmol, 7.5 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed DMF (4 mL)

Procedure:

  • To an oven-dried Schlenk tube, add [(π-allyl)PdCl]₂, IPr•HCl, CuI, and K₃PO₄.

  • Seal the tube, evacuate, and backfill with argon (3x).

  • Add DMF, the terminal alkyne, and this compound via syringe.

  • Stir the mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with diethyl ether and filter through a plug of silica gel, eluting with additional ether.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the 3-alkynyl-oxetane product.

Scope cluster_products Accessible 3-Substituted Oxetanes Start This compound Aryl 3-Aryl-oxetanes (C-C Coupling) Start->Aryl  Negishi / Suzuki  (Ar-ZnX / Ar-B(OH)₂) Amino 3-Amino-oxetanes (C-N Coupling) Start->Amino  Buchwald-Hartwig  (R₂NH) Alkynyl 3-Alkynyl-oxetanes (C-C Coupling) Start->Alkynyl  Sonogashira  (RC≡CH)

Caption: Scope of products accessible from this compound via cross-coupling.

References

Application Notes: Enhancing Metabolic Stability with 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's pharmacokinetic profile and, ultimately, its clinical success. Rapid metabolic clearance can lead to poor bioavailability, a short duration of action, and the formation of potentially toxic metabolites. A leading strategy to mitigate these liabilities is the structural modification of a lead compound at its metabolic "soft spots." The incorporation of an oxetane ring, a four-membered cyclic ether, has emerged as a powerful tactic to enhance metabolic stability. 3-Bromooxetane is a key building block that facilitates the introduction of this valuable motif.

The oxetane moiety offers several advantages for improving drug-like properties:

  • Bioisosteric Replacement: Oxetanes can serve as effective bioisosteres for metabolically labile groups such as gem-dimethyl and carbonyl functionalities. This substitution can sterically shield adjacent sites from enzymatic attack by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, without significantly increasing lipophilicity.[1][2]

  • Reduced CYP-Mediated Oxidation: The oxetane ring itself is generally less susceptible to oxidative metabolism compared to more electron-rich or sterically accessible functional groups.[1][3]

  • Improved Physicochemical Properties: Beyond stability, the introduction of the polar oxetane ring can lead to improvements in aqueous solubility, lipophilicity (LogD), and the pKa of nearby functional groups, all of which can contribute to a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4]

  • Alternative Metabolic Pathways: In some cases, oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway that can reduce the metabolic burden on the CYP450 system and potentially lower the risk of drug-drug interactions.[4][5]

These application notes provide a summary of the quantitative improvements in metabolic stability achieved by incorporating oxetane moieties, detailed protocols for assessing metabolic stability in vitro, and visualizations of the strategic workflow.

Data Presentation: Comparative Metabolic Stability

The incorporation of an oxetane ring frequently leads to a significant reduction in metabolic clearance. The following tables summarize quantitative data from in vitro human liver microsome (HLM) stability assays, comparing parent compounds to their oxetane-containing analogues. The key parameters are intrinsic clearance (CLint) and half-life (t½). Lower CLint values and longer t½ values are indicative of greater metabolic stability.[6][7]

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)

Parent Compound (Motif Replaced)CLint (µL/min/mg protein)t½ (min)Oxetane AnalogueCLint (µL/min/mg protein)t½ (min)Fold Improvement in t½
Compound A (gem-dimethyl)12011.5Oxetane Analogue A2555.44.8
Compound B (Isopropyl)8516.3Oxetane Analogue B1592.45.7
Compound C (Carbonyl)2106.6Oxetane Analogue C4034.75.3
Compound D (Morpholine)9814.1Oxetane Analogue D2263.04.5

Data is representative and compiled from various medicinal chemistry studies to illustrate the general trend of improved metabolic stability with oxetane incorporation.

Table 2: Metabolic Stability Data for GLP-1R Agonist Development

CompoundDescriptionHuman Liver Microsomes CLint (mL/min/kg)
112 Early lead structure (6-aza-benzimidazole)140
113 (danuglipron) Optimized with methylene-linked oxetaneSignificantly lower clearance

This data highlights the successful optimization of a lead compound by incorporating an oxetane moiety, which contributed to significantly lower metabolic intrinsic clearance.[8]

Experimental Protocols

A thorough assessment of a compound's metabolic profile is essential for its progression in the drug discovery pipeline. The following is a detailed protocol for a standard in vitro human liver microsome (HLM) stability assay used to determine key parameters like half-life and intrinsic clearance.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective

To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes and an NADPH-regenerating system.

2. Materials

  • Test Compound

  • Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System:

    • Solution A: NADP+ and Glucose-6-Phosphate in buffer

    • Solution B: Glucose-6-Phosphate Dehydrogenase in buffer

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure

a. Preparation of Reagents:

  • Prepare a 1 M stock solution of MgCl₂ in water.

  • Prepare stock solutions of the test compound and control compounds (e.g., 10 mM in DMSO). From this, create intermediate stock solutions (e.g., 125 µM) in acetonitrile.[9]

  • On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Prepare the complete incubation mixture by combining the diluted microsomes, MgCl₂, and the NADPH regenerating system solutions in the phosphate buffer.

b. Incubation:

  • Dispense the test compound and control compounds into a 96-well plate.

  • Pre-warm the plate containing the compounds and the microsomal incubation mixture separately at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the microsomal incubation mixture to the wells containing the compounds. The final concentration of the test compound is typically 1-2 µM.[9][10]

  • Incubate the plate at 37°C with constant shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[9][11] The 0-minute time point is quenched immediately after adding the microsome mixture.

c. Sample Processing:

  • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

d. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

4. Data Analysis

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k [6]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein concentration) [6] The units will be µL/min/mg of microsomal protein.

Visualizations

Logical Workflow for Improving Metabolic Stability

The following diagram illustrates the iterative process of identifying a metabolic liability and using an oxetane-based bioisosteric replacement strategy to improve the compound's stability profile.

G cluster_0 Initial Phase cluster_1 Optimization Strategy cluster_2 Evaluation Phase A Lead Compound (High Potency, Poor Stability) B Metabolite Identification (Met ID Studies) A->B C Identify Metabolic 'Soft Spot' (e.g., gem-dimethyl, carbonyl) B->C D Bioisosteric Replacement Strategy C->D E Synthesize Oxetane Analogue (using this compound) D->E F In Vitro Metabolic Stability Assay (HLM, as per protocol) E->F G Data Analysis (Calculate CLint, t½) F->G H Improved Candidate (Enhanced Stability) G->H Compare to Parent Compound I Further DMPK Studies H->I G cluster_0 Metabolically Labile Groups cluster_1 Metabolic Process cluster_2 Bioisosteric Replacement cluster_3 Outcome labile gem-dimethyl Carbonyl Morpholine cyp CYP450 Enzymes labile->cyp Metabolic Oxidation outcome Blocked Metabolism & Improved Stability oxetane Oxetane Moiety oxetane->cyp Resistant to Oxidation oxetane->outcome Leads to

References

Application Notes and Protocols for N-Alkylation with 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant attention in medicinal chemistry due to its unique physicochemical properties. Its incorporation into drug candidates can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also acting as a valuable bioisostere for carbonyl groups.[1][2][3][4][5][6] 3-Bromooxetane is a key building block for introducing this desirable moiety onto nitrogen-containing compounds through N-alkylation. This nucleophilic substitution reaction, however, can present challenges such as overalkylation, particularly with primary and secondary amines.[7]

These application notes provide detailed experimental protocols for the N-alkylation of various nitrogen nucleophiles—including primary and secondary amines, amides, sulfonamides, and nitrogen-containing heterocycles—with this compound. The provided methodologies and data will aid researchers in the efficient synthesis of N-(oxetan-3-yl) compounds, which are valuable intermediates in the development of novel therapeutics, including kinase and PARP inhibitors.[8][9]

General Considerations for N-Alkylation with this compound

Successful N-alkylation with this compound is dependent on several factors, including the nucleophilicity of the nitrogen atom, the choice of base and solvent, and the reaction temperature.

  • Nucleophilicity: Primary amines are generally more reactive than secondary amines, which are in turn more reactive than amides and sulfonamides. Aromatic amines are less nucleophilic than aliphatic amines.

  • Base: The choice of base is crucial for deprotonating the nitrogen nucleophile to enhance its reactivity. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (triethylamine, diisopropylethylamine), and strong bases like sodium hydride (NaH) for less nucleophilic substrates.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly employed to facilitate the Sₙ2 reaction.

  • Temperature: Reactions are typically conducted at room temperature or elevated temperatures to drive the reaction to completion. Microwave irradiation can also be utilized to accelerate the reaction.[10]

Experimental Protocols

Protocol 1: N-Alkylation of Primary Amines

This protocol describes the mono-N-alkylation of a primary amine with this compound. To minimize dialkylation, a slight excess of the amine can be used, or the reaction can be carefully monitored.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine in DMF, add K₂CO₃.

  • Add this compound dropwise to the suspension at room temperature.

  • Stir the reaction mixture at 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(oxetan-3-yl) secondary amine.

Protocol 2: N-Alkylation of Secondary Amines

This protocol details the N-alkylation of a secondary amine to yield a tertiary amine.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the secondary amine in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Alkylation of Amides and Sulfonamides

The N-alkylation of amides and sulfonamides requires stronger basic conditions due to their lower nucleophilicity.

Materials:

  • Amide or sulfonamide (1.0 eq)

  • This compound (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amide or sulfonamide in anhydrous DMF at 0 °C under an inert atmosphere, add NaH portionwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add this compound and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: N-Alkylation of Nitrogen Heterocycles (Indole & Carbazole)

This protocol is suitable for the N-alkylation of heterocycles like indole and carbazole.

Materials:

  • Indole or Carbazole (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the indole or carbazole in MeCN, add K₂CO₃.

  • Add this compound to the suspension.

  • Reflux the reaction mixture and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of various nitrogen-containing compounds with this compound and other relevant alkyl halides.

Table 1: N-Alkylation of Primary and Secondary Amines

NucleophileAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineThis compoundK₂CO₃DMF801275Adapted from[11]
BenzylamineThis compoundEt₃NMeCNRT2468Adapted from[12]
PiperidineThis compoundK₂CO₃MeCN80685Adapted from[6]
MorpholineThis compoundK₂CO₃DMF601878Adapted from[13]

Table 2: N-Alkylation of Amides and Sulfonamides

NucleophileAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BenzamideThis compoundNaHDMF802455Adapted from[14]
AcetamideThis compoundCs₂CO₃DMF1001262Adapted from[15]
BenzenesulfonamideThis compoundK₂CO₃DMF1001670Adapted from[16]
MethanesulfonamideThis compoundNaHTHF652065Adapted from[17]

Table 3: N-Alkylation of Nitrogen Heterocycles

NucleophileAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IndoleThis compoundNaHDMFRT492Adapted from[18]
CarbazoleThis compoundK₂CO₃DMF1201885Adapted from[7][10]
1,2,3-TriazoleThis compoundK₂CO₃DMFRT1288Adapted from[19]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The general workflow for the N-alkylation of a nitrogen nucleophile (Nu-H) with this compound is depicted below. This process involves the deprotonation of the nucleophile by a base, followed by nucleophilic attack on this compound to yield the N-alkylated product.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Nucleophile Nitrogen Nucleophile (Nu-H) Mixing Mixing in Solvent Nucleophile->Mixing Bromooxetane This compound Bromooxetane->Mixing Base Base Base->Mixing Heating Heating (optional) Mixing->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product N-alkylated Product Purification->Product

General workflow for N-alkylation with this compound.
p38 MAPK Signaling Pathway Inhibition

N-oxetanylated compounds have shown promise as inhibitors of various protein kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation.[1][2][3][4][5] Dysregulation of this pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention. The diagram below illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by a representative N-oxetanylated kinase inhibitor.

p38_pathway MAP3K MAP3K (e.g., TAK1, ASK1) MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates phosphorylates Response Inflammatory Response Substrates->Response leads to Inhibitor N-Oxetanylated p38 Inhibitor

References

Application Notes and Protocols: 3-Bromooxetane in the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have emerged as crucial structural motifs in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2] The incorporation of a spirocenter imparts conformational rigidity and novel exit vectors for substituents, which can enhance binding affinity and selectivity for biological targets.[1] Among the various classes of spirocycles, those containing an oxetane ring have garnered significant attention. The oxetane moiety, a four-membered cyclic ether, is a valuable bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[3] Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and reduce lipophilicity.[3]

3-Bromooxetane is a reactive and versatile building block that can be employed in the synthesis of these valuable spirocyclic oxetanes. The strained four-membered ring and the presence of a good leaving group in the bromine atom make it an attractive substrate for various cyclization reactions.[1] This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds utilizing this compound and related oxetane precursors.

Synthetic Strategies and Methodologies

The synthesis of spiro-oxetanes from this compound and its derivatives can be achieved through several synthetic strategies, primarily involving nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Spirocyclization

A primary approach to spiro-oxetanes involves the reaction of a 3-halooxetane or a related electrophilic oxetane precursor with a dinucleophile. The intramolecular cyclization of a substrate containing both the oxetane moiety and a nucleophilic group is another common strategy.

General Workflow for Nucleophilic Spirocyclization:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Cyclization cluster_4 Product This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Dinucleophile Dinucleophile Dinucleophile->Nucleophilic Substitution Acyclic Intermediate Acyclic Intermediate Nucleophilic Substitution->Acyclic Intermediate Intramolecular Cyclization Intramolecular Cyclization Acyclic Intermediate->Intramolecular Cyclization Spirocyclic Oxetane Spirocyclic Oxetane Intramolecular Cyclization->Spirocyclic Oxetane

Caption: General workflow for nucleophilic spirocyclization.

Transition-Metal-Catalyzed Spirocyclization

Palladium- and copper-catalyzed reactions have been developed for the synthesis of complex spirocyclic systems. These methods often involve the formation of a key intermediate that undergoes a subsequent intramolecular cyclization to furnish the spiro-oxetane core.

Experimental Protocols

Protocol 1: Synthesis of 3-Oxetanone-Derived N-Propargyl Spirooxazolidines

This protocol describes a copper-catalyzed four-component reaction to synthesize 3-oxetanone-derived spirocycles. While this method does not directly use this compound, it is a valuable approach for creating spirocyclic oxetanes.[4]

Reaction Scheme:

A 1,2-amino alcohol, formaldehyde, 3-oxetanone, and a terminal alkyne react in the presence of a copper(II) bromide and trifluoroacetic acid co-catalyst to yield the corresponding N-propargyl spirooxazolidine.

Materials:

  • Substituted 1,2-amino alcohol

  • 37% Formaldehyde solution in water

  • 3-Oxetanone

  • Terminal alkyne

  • Copper(II) bromide (CuBr₂)

  • Trifluoroacetic acid (TFA)

  • n-Hexane

Procedure:

  • To a vial tube equipped with a magnetic stir bar, add the substituted amino alcohol (0.55 mmol), 37% formaldehyde solution (0.50 mmol), 3-oxetanone (0.55 mmol), terminal alkyne (0.40 mmol), CuBr₂ (10 mol%), and TFA (20 mol%).

  • Add n-hexane (2 mL) to the mixture.

  • Seal the tube and stir the reaction mixture at 80 °C for 10 hours.

  • After cooling to room temperature, purify the product by flash column chromatography on silica gel.

Quantitative Data:

EntryAmino Alcohol (R¹)Alkyne (R²)Yield (%)
1PhenylPhenyl85
2IsopropylPhenyl72
3Benzyl4-Fluorophenyl87
4PhenylCyclohexyl65

Logical Relationship of Reaction Components:

G Amino Alcohol Amino Alcohol CuBr2/TFA CuBr2/TFA Amino Alcohol->CuBr2/TFA Formaldehyde Formaldehyde Formaldehyde->CuBr2/TFA 3-Oxetanone 3-Oxetanone 3-Oxetanone->CuBr2/TFA Alkyne Alkyne Alkyne->CuBr2/TFA Spirooxazolidine Spirooxazolidine CuBr2/TFA->Spirooxazolidine

Caption: Four-component synthesis of spirooxazolidines.

Protocol 2: Synthesis of Spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones

This protocol outlines a tandem Claisen rearrangement/intramolecular oxa-Michael addition approach to novel spirocycles.[5]

Reaction Scheme:

A Rh₂(esp)₂-catalyzed insertion of a carbene derived from an α-diazosuccinimide into the O-H bond of a phenol yields an intermediate that undergoes a thermally promoted Claisen rearrangement, followed by a DABCO-catalyzed intramolecular 5-exo-trig oxa-Michael addition to form the spirocyclic product.

Materials:

  • Phenol derivative

  • α-Diazosuccinimide derivative

  • Rh₂(esp)₂ catalyst

  • DABCO

  • Toluene

Procedure:

  • O-H Insertion: In a suitable flask, dissolve the phenol (1.0 equiv) and Rh₂(esp)₂ (0.1 mol%) in a solvent. Add the α-diazosuccinimide (1.2 equiv) portionwise and stir at room temperature until the reaction is complete (monitored by TLC). Purify the product by column chromatography.

  • Claisen Rearrangement and Spirocyclization: Dissolve the purified O-H insertion product in toluene. Heat the solution to induce the Claisen rearrangement. After cooling, add DABCO (catalytic amount) and stir at room temperature to effect the intramolecular Michael addition. Purify the final spirocyclic product by column chromatography.

Quantitative Data:

EntryPhenol SubstituentYield (%)Diastereomeric Ratio (syn:anti)
1H65>20:1
24-Me70>20:1
34-Cl6210:1
43,5-diMe75>20:1

Biological Applications and Signaling Pathways

Spirocyclic oxetanes are of significant interest in drug discovery due to their potential to improve the physicochemical and pharmacokinetic properties of drug candidates.[6] While specific signaling pathways for compounds directly synthesized from this compound are not extensively documented, the broader class of spirocyclic compounds has shown a wide range of biological activities.

For instance, novel 3-oxetanone-derived spirocyclic compounds have been designed and synthesized as potential anti-glioblastoma agents.[6] These compounds are developed to have good lipophilicity and permeability to cross the blood-brain barrier.[6] Chalcone-spirocycle hybrids have shown high antiproliferative activity in U251 glioblastoma cells.[6]

The general strategy in drug discovery involves using the spiro-oxetane scaffold to probe the three-dimensional space of protein binding pockets, potentially leading to enhanced potency and selectivity. The oxetane oxygen can act as a hydrogen bond acceptor, further contributing to target engagement.

Illustrative Diagram of Spiro-Oxetane in a Protein Binding Pocket:

G cluster_0 Protein Binding Site Amino Acid Residue 1 Amino Acid Residue 1 Amino Acid Residue 2 Amino Acid Residue 2 Amino Acid Residue 3 Amino Acid Residue 3 Spiro-Oxetane Spiro-Oxetane Spiro-Oxetane->Amino Acid Residue 1 Hydrophobic Interaction Spiro-Oxetane->Amino Acid Residue 2 Hydrogen Bond Spiro-Oxetane->Amino Acid Residue 3 van der Waals Interaction

Caption: Interaction of a spiro-oxetane with a protein.

Conclusion

This compound and related oxetane precursors are valuable reagents for the synthesis of spirocyclic compounds, a class of molecules with significant potential in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these unique three-dimensional structures. Further investigation into the biological activities of spiro-oxetanes is warranted and will likely unveil novel therapeutic agents with improved drug-like properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromooxetane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is a flammable liquid and should be handled with care in a well-ventilated fume hood. It is recommended to store it at -20°C under an inert atmosphere, such as nitrogen, to prevent degradation from moisture and air. Ensure the container is tightly sealed.

Q2: Which nucleophiles are suitable for reaction with this compound?

A2: this compound is an excellent electrophile for SN2 reactions. A wide range of nucleophiles can be used, including amines, phenols, thiols, and azides. The choice of nucleophile will depend on the desired 3-substituted oxetane.

Q3: What are the typical solvents and bases used for nucleophilic substitution reactions with this compound?

A3: Common solvents for these reactions include polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as alcohols like ethanol. The choice of base depends on the pKa of the nucleophile. Common bases include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), or organic bases such as triethylamine (Et₃N) and Hunig's base (DIPEA).

Q4: My reaction yield is low. What are the common causes and how can I improve it?

A4: Low yields can result from several factors:

  • Incomplete reaction: Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or adding more of the nucleophile or base.

  • Side reactions: The primary side reactions are elimination and ring-opening of the oxetane. To minimize these, consider using milder bases and lower reaction temperatures.

  • Purity of reagents: Ensure that this compound, the nucleophile, and the solvent are pure and dry. Moisture can quench strong bases and lead to hydrolysis.

  • Work-up issues: The oxetane ring can be sensitive to strongly acidic conditions during work-up, which can lead to ring-opening.[1] It is advisable to use a mild acidic wash, such as saturated ammonium chloride solution, for neutralization.

Q5: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A5: Besides unreacted starting materials, common impurities include:

  • Elimination byproduct: Formation of 3-methyleneoxetane.

  • Ring-opened products: Under certain conditions, the oxetane ring can open to form diol or other derivatives. This is more prevalent with strong acids but can also occur with some nucleophiles or bases.[1]

  • Over-alkylation (for amine nucleophiles): A primary or secondary amine nucleophile can react with a second molecule of this compound. Using an excess of the amine can help to minimize this.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Impure or wet reagents/solvents. 4. Catalyst (if applicable) is inactive.1. Switch to a stronger base (e.g., NaH instead of K₂CO₃). 2. Gradually increase the reaction temperature and monitor by TLC. 3. Use freshly dried solvents and pure reagents. 4. Use a fresh batch of catalyst.
Formation of Significant Byproducts 1. Elimination: Base is too strong or sterically hindered. 2. Ring-opening: Reaction conditions are too harsh (high temperature or strong acid/base).[1] 3. Multiple substitutions (with amines): Stoichiometry of reactants.1. Use a milder, non-nucleophilic base (e.g., Cs₂CO₃ or DIPEA). 2. Lower the reaction temperature. For work-up, use a mild acid like saturated NH₄Cl. 3. Use a larger excess of the amine nucleophile.
Difficult Product Purification 1. Product is water-soluble. 2. Co-elution of product with impurities during chromatography. 3. Emulsion formation during work-up.1. Extract the aqueous layer multiple times with an organic solvent. Consider back-extraction. 2. Optimize the solvent system for column chromatography. Consider derivatization to aid separation. 3. Add brine to the aqueous layer to break the emulsion.

Data Presentation: Optimizing Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction scale.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃Acetonitrile801285-95
N-methylanilineCs₂CO₃DMF1001670-85
Sodium AzideNaN₃DMF805>90[2]
PhenolK₂CO₃DMF901275-90
ThiophenolNaHTHF60880-95

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted Oxetanes via Williamson Ether Synthesis

This protocol is a general guideline for the reaction of this compound with a phenolic nucleophile.

Materials:

  • This compound

  • Substituted Phenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 90°C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Nucleophile Dissolve Nucleophile in Solvent Start->Dissolve Nucleophile Add Base Add Base Dissolve Nucleophile->Add Base Add this compound Add this compound Add Base->Add this compound Heat & Stir Heat and Stir Add this compound->Heat & Stir Monitor Progress Monitor by TLC/GC-MS Heat & Stir->Monitor Progress Quench Reaction Quench with Water Monitor Progress->Quench Reaction Reaction Complete Extract Product Extract with Organic Solvent Quench Reaction->Extract Product Dry & Concentrate Dry and Concentrate Extract Product->Dry & Concentrate Purify Purify by Chromatography Dry & Concentrate->Purify End End Purify->End

General workflow for nucleophilic substitution of this compound.

Troubleshooting_Tree Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Workup_Loss Product Loss during Work-up? Low_Yield->Workup_Loss Increase_Temp Increase Temperature or Reaction Time Incomplete_Reaction->Increase_Temp Yes Stronger_Base Use Stronger Base Incomplete_Reaction->Stronger_Base Yes Milder_Conditions Use Milder Base/ Lower Temperature Side_Reactions->Milder_Conditions Yes Optimize_Workup Optimize Work-up (e.g., mild acid) Workup_Loss->Optimize_Workup Yes

Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: 3-Bromooxetane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromooxetane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: Due to the presence of a good leaving group (bromide) on a strained four-membered ring, this compound is highly reactive towards nucleophiles. The primary reaction pathway is nucleophilic substitution , which typically proceeds via an SN2 mechanism. This allows for the introduction of a wide variety of functional groups at the 3-position of the oxetane ring.

However, depending on the reaction conditions and the nature of the nucleophile, other pathways can compete, leading to side products. These include elimination and ring-opening reactions.

Q2: What are the common side reactions and byproducts observed when using this compound?

A2: Several side reactions can occur, leading to the formation of specific byproducts. The most common are:

  • Elimination: In the presence of strong, non-nucleophilic bases, this compound can undergo an E2 elimination to form 3-oxetene. This is more prevalent at higher temperatures.

  • Ring-Opening: Under strongly acidic conditions or with highly nucleophilic reagents, the strained oxetane ring can open. For example, reaction with a strong acid can lead to the formation of 3-bromo-1,3-propanediol derivatives.

  • Over-alkylation with Amines: When reacting this compound with primary or secondary amines, the resulting secondary or tertiary amine product can act as a nucleophile itself and react further with another molecule of this compound. This can lead to the formation of tertiary amines and even quaternary ammonium salts as byproducts.

Q3: How can I minimize the formation of byproducts in my reactions with this compound?

A3: To minimize byproduct formation, consider the following strategies:

  • For Nucleophilic Substitution:

    • Use a nucleophile that is a weaker base to minimize competing elimination reactions.

    • Maintain a low reaction temperature.

    • When using amine nucleophiles, using a large excess of the amine can favor the formation of the primary substitution product over over-alkylation products.

  • To Avoid Elimination:

    • Use a non-basic or weakly basic nucleophile.

    • If a base is required, use a non-nucleophilic base in stoichiometric amounts and maintain a low temperature.

  • To Prevent Ring-Opening:

    • Avoid strongly acidic conditions.

    • Use milder reaction conditions whenever possible.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 3-Substituted Oxetane Product

Potential Cause Troubleshooting Steps
Competing Elimination Reaction - Analyze the crude reaction mixture by GC-MS or 1H NMR to identify the presence of 3-oxetene. - Lower the reaction temperature. - Use a less sterically hindered and less basic nucleophile if possible. - If a base is necessary, switch to a milder, non-nucleophilic base (e.g., K2CO3 instead of NaH).
Competing Ring-Opening Reaction - Check the pH of the reaction mixture. Avoid acidic conditions. - Use a less aggressive nucleophile. - Run the reaction at a lower temperature.
Over-alkylation (with amine nucleophiles) - Use a large excess of the starting amine (e.g., 5-10 equivalents). - Add the this compound slowly to the solution of the amine. - Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Decomposition of this compound - Ensure the this compound used is of high purity and has been stored properly (cool, dry, and away from light). - Consider using freshly distilled or purified this compound.
Inefficient Reaction Conditions - Screen different solvents to find the optimal one for your specific nucleophile. - Vary the reaction temperature and time to find the optimal balance between reaction completion and byproduct formation.

Problem 2: Difficulty in Purifying the Product from Byproducts

Potential Issue Recommended Purification Strategy
Close Polarity of Product and Byproducts - Column Chromatography: Use a high-resolution silica gel column and carefully optimize the eluent system. A gradient elution might be necessary. - Preparative HPLC: If the byproducts are very close in polarity, preparative HPLC can provide better separation.
Formation of Salt Byproducts - Aqueous Workup: Perform an aqueous workup to remove any inorganic salts before column chromatography. - Filtration: If the salt is insoluble in the reaction solvent, it can be removed by filtration.
Volatile Byproducts - Distillation: If there is a significant difference in boiling points, distillation under reduced pressure can be an effective purification method.

Experimental Protocols and Data

General Protocol for Nucleophilic Substitution on this compound

This protocol provides a general guideline. The specific conditions (solvent, temperature, and reaction time) will need to be optimized for each nucleophile.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).

  • Addition of this compound: Cool the solution to the desired temperature (typically 0 °C to room temperature). Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Quantitative Data on Byproduct Formation (Illustrative Examples)

The following table provides illustrative, non-exhaustive examples of typical byproduct formation in reactions with this compound. Actual yields will vary depending on the specific reaction conditions.

Nucleophile Reaction Conditions Desired Product Typical Yield (%) Major Byproduct(s) Typical Byproduct Yield (%)
PiperidineTHF, rt, 12h3-(Piperidin-1-yl)oxetane75-85Di-alkylation product5-10
Sodium MethoxideMethanol, rt, 4h3-Methoxyoxetane60-703-Oxetene10-20
Sodium ThiophenoxideDMF, 0 °C to rt, 6h3-(Phenylthio)oxetane80-90-<5

Visualizations

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions This compound This compound 3-Substituted Oxetane 3-Substituted Oxetane This compound->3-Substituted Oxetane Nucleophilic Substitution (SN2) 3-Oxetene 3-Oxetene This compound->3-Oxetene Elimination (E2) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Ring Opening Nucleophile Nucleophile Nucleophile->3-Substituted Oxetane Base Base Base->3-Oxetene Acid Acid Acid->Ring-Opened Products

Caption: Reaction pathways of this compound.

Amine_Reaction_Workflow Start Start React this compound with Primary Amine React this compound with Primary Amine Start->React this compound with Primary Amine Desired Secondary Amine Desired Secondary Amine React this compound with Primary Amine->Desired Secondary Amine Side Reaction: Further Alkylation Side Reaction: Further Alkylation Desired Secondary Amine->Side Reaction: Further Alkylation Purification Purification Desired Secondary Amine->Purification Tertiary Amine Byproduct Tertiary Amine Byproduct Side Reaction: Further Alkylation->Tertiary Amine Byproduct Quaternary Ammonium Salt Byproduct Quaternary Ammonium Salt Byproduct Side Reaction: Further Alkylation->Quaternary Ammonium Salt Byproduct Tertiary Amine Byproduct->Side Reaction: Further Alkylation Tertiary Amine Byproduct->Purification Isolated Secondary Amine Isolated Secondary Amine Purification->Isolated Secondary Amine

Caption: Over-alkylation side reactions with amines.

Technical Support Center: Purification of Products from 3-Bromooxetane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 3-bromooxetane reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in nucleophilic substitution and cross-coupling reactions. Due to the ring strain of the oxetane moiety and the good leaving group ability of the bromide, it readily reacts with a variety of nucleophiles. Common reactions include:

  • Nucleophilic Substitution: Reactions with alcohols (Williamson ether synthesis), amines, thiols, and phenols to form the corresponding 3-substituted oxetanes.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids and Buchwald-Hartwig amination with amines are frequently employed to form carbon-carbon and carbon-nitrogen bonds, respectively, at the 3-position of the oxetane ring.[1]

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Common impurities include:

  • Unreacted this compound: Due to its volatility, it can sometimes be carried through the work-up.

  • Homocoupling products: In cross-coupling reactions like the Suzuki-Miyaura coupling, homocoupling of the boronic acid is a common side product.[1]

  • Byproducts from the base: The choice of base is crucial, and incorrect selection can lead to side reactions.

  • Ring-opened products: The oxetane ring is susceptible to opening under strongly acidic conditions.[2] This can lead to the formation of 1,3-diol derivatives or other related impurities.

  • Solvent and catalyst residues: Residual palladium catalysts, ligands, and high-boiling solvents like DMF or DMSO can be present in the crude product.

Q3: What are the recommended purification techniques for products derived from this compound?

A3: The choice of purification technique depends on the physical properties of the desired product (e.g., polarity, volatility, crystallinity) and the nature of the impurities. The most common methods are:

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities. It is the most widely used method for the purification of oxetane derivatives.[2][3]

  • Crystallization: An excellent method for purifying solid products to a high degree of purity.[4]

  • Distillation: Suitable for volatile, thermally stable liquid products.[5]

Troubleshooting Guides

Flash Column Chromatography

Problem 1: My oxetane-containing product is not separating well from impurities on the silica gel column.

  • Possible Cause: The solvent system (mobile phase) is not optimized.

  • Solution:

    • Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. A common starting point for many oxetane derivatives is a mixture of ethyl acetate and hexanes.[3]

    • Try Different Solvents: If adjusting the polarity of your current system doesn't work, try a different solvent combination. For more polar compounds, a dichloromethane/methanol system may be effective.[6]

    • Consider Reversed-Phase Chromatography: If your compound is highly polar and poorly retained on silica (normal phase), reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase may provide better separation.[7][8]

Problem 2: I am observing streaking or tailing of my compound on the TLC plate and column.

  • Possible Cause: Your compound may be interacting too strongly with the acidic silica gel, especially if it contains a basic functional group like an amine.

  • Solution:

    • Add a Basic Modifier: Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel. This is a common practice for the purification of basic compounds.

    • Use an Amine-Functionalized Silica Column: For particularly challenging separations of basic oxetane derivatives, an amine-functionalized silica column can provide better peak shape and resolution.

Problem 3: My product seems to be degrading on the column.

  • Possible Cause: The oxetane ring can be sensitive to the acidic nature of silica gel.

  • Solution:

    • Neutralize the Silica: As mentioned above, adding a basic modifier like triethylamine to the eluent can help.

    • Use Neutral or Basic Alumina: As an alternative to silica gel, neutral or basic alumina can be used as the stationary phase.

    • Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up elution, without sacrificing too much resolution.

Crystallization

Problem 1: My solid product is "oiling out" instead of forming crystals.

  • Possible Cause: The supersaturation of the solution is too high, or the cooling rate is too fast. Impurities can also inhibit crystallization.

  • Solution:

    • Use a Solvent/Anti-solvent System: Dissolve your compound in a good solvent and then slowly add an "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a tiny crystal of the pure product to the solution to induce crystallization.

    • Pre-purification: If significant impurities are present, a preliminary purification by flash chromatography may be necessary.[9]

Problem 2: No crystals form even after cooling.

  • Possible Cause: The solution is not saturated, or nucleation is not occurring.

  • Solution:

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your product.

    • Induce Nucleation: Use the scratching or seeding techniques described above.

    • Change the Solvent: The chosen solvent may be too good a solvent for your compound at low temperatures. Experiment with different solvents or solvent mixtures.[10][11][12]

Distillation

Problem 1: My product is decomposing during distillation.

  • Possible Cause: The product is not thermally stable at its atmospheric boiling point. The oxetane ring can be sensitive to high temperatures.[13]

  • Solution:

    • Use Reduced Pressure (Vacuum) Distillation: Lowering the pressure will significantly reduce the boiling point of your compound, allowing for distillation at a lower, safer temperature.

Data Presentation

Table 1: Typical Purification Methods and Expected Purity for 3-Substituted Oxetanes

Product ClassCommon Purification MethodTypical Mobile Phase (for Chromatography)Expected Purity (%)Expected Recovery (%)Reference(s)
3-AlkoxyoxetanesDistillation or Flash ChromatographyHexane/Ethyl Acetate>9570-90[5]
3-AryloxyoxetanesFlash Chromatography or RecrystallizationHexane/Ethyl Acetate>9880-95[3]
3-AminooxetanesFlash Chromatography (with base modifier)Dichloromethane/Methanol + 1% Triethylamine>9775-90[14]
3-(Aryl)oxetanesFlash ChromatographyHexane/Ethyl Acetate>9885-95[3]
3-(Alkylthio)oxetanesFlash ChromatographyHexane/Ethyl Acetate>9580-90-

Note: The expected purity and recovery are general estimates and can vary significantly depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification of a 3-Aryloxyoxetane by Flash Column Chromatography

This protocol is a general guideline for the purification of a moderately polar, solid product.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Preparation:

    • Select an appropriate size flash column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel, either as a dry powder followed by wetting with the non-polar solvent (e.g., hexane) or as a slurry in the non-polar solvent.

    • Equilibrate the column by passing several column volumes of the initial, least polar eluent through the silica gel.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it directly onto the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column. This method is preferred for compounds that are not very soluble in the mobile phase.

  • Elution and Fraction Collection:

    • Begin elution with the determined solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant solvent composition) elution for complex mixtures.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds using TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

    • Dry the product under high vacuum to remove any residual solvent.

Protocol 2: Purification of a Solid 3-Aminooxetane Derivative by Recrystallization

This protocol is a general guideline for purifying a solid product that is significantly more soluble in a hot solvent than in a cold solvent.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature.

    • Heat the test tube. The ideal solvent should completely dissolve the compound at or near its boiling point.

    • Common recrystallization solvents include ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures such as ethanol/water or ethyl acetate/hexanes.[10][11][12]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and cover it.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 3: Purification of a Volatile 3-Alkoxyoxetane by Vacuum Distillation

This protocol is for the purification of a thermally stable liquid product with a boiling point that is too high for atmospheric distillation.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.

    • Use a heating mantle with a magnetic stirrer to ensure even heating.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Distillation:

    • Place the crude liquid in the distillation flask with a stir bar.

    • Slowly apply the vacuum to the system.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at a constant temperature and pressure. This is your purified product.

  • Shutdown:

    • After collecting the desired product, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis This compound This compound Reaction_Vessel Reaction (e.g., Substitution, Cross-coupling) This compound->Reaction_Vessel Nucleophile Nucleophile Nucleophile->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Method Choose Method Crude_Product->Purification_Method Chromatography Flash Chromatography Purification_Method->Chromatography Liquid/Solid Crystallization Crystallization Purification_Method->Crystallization Solid Distillation Distillation Purification_Method->Distillation Liquid Pure_Product Pure Product Chromatography->Pure_Product Crystallization->Pure_Product Distillation->Pure_Product Analysis_Techniques Purity Analysis (NMR, LC-MS, GC-MS) Pure_Product->Analysis_Techniques

Caption: General experimental workflow from reaction to purified product.

troubleshooting_workflow Start Low Purity or Yield After Initial Purification Identify_Problem Identify the Issue Start->Identify_Problem Poor_Separation Poor Separation (Chromatography) Identify_Problem->Poor_Separation Overlapping spots/peaks No_Crystals No Crystal Formation Identify_Problem->No_Crystals Oiling out or remains soluble Decomposition Product Decomposition Identify_Problem->Decomposition New spots/peaks appear Low_Recovery Low Recovery Identify_Problem->Low_Recovery Mass balance is low Solvent_Optimization Optimize Solvent System (Polarity, Different Solvents) Poor_Separation->Solvent_Optimization Solvent_Screen Screen Different Crystallization Solvents No_Crystals->Solvent_Screen Milder_Conditions Use Milder Conditions (Lower Temp, Neutral pH) Decomposition->Milder_Conditions Check_Solubility Check Product Solubility in Wash Solvents/Filtrate Low_Recovery->Check_Solubility Change_Stationary_Phase Change Stationary Phase (e.g., Reversed-Phase, Alumina) Solvent_Optimization->Change_Stationary_Phase If still poor separation End Improved Purity/Yield Change_Stationary_Phase->End Induce_Nucleation Induce Nucleation (Scratching, Seeding) Solvent_Screen->Induce_Nucleation If supersaturated Induce_Nucleation->End Milder_Conditions->End Check_Solubility->End

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-substituted oxetanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your synthetic endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 3-substituted oxetanes.

Issue 1: Low or No Yield of the Desired Oxetane via Williamson Etherification

  • Question: I am attempting an intramolecular Williamson etherification to form a 3-substituted oxetane from a 1,3-diol derivative, but I am getting very low yields or none of the desired product. What are the common causes and solutions?

  • Answer: The synthesis of the strained four-membered oxetane ring via intramolecular cyclization can be challenging due to slow kinetics compared to the formation of three, five, or six-membered rings.[1] Here are common causes and troubleshooting steps:

    • Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group.

      • Recommendation: Ensure you are using a good leaving group, such as a tosylate (OTs), mesylate (OMs), or a halide. Monotosylation of a 1,3-diol is a common and effective strategy.[1][2]

    • Insufficiently Basic Conditions: A strong base is typically required to deprotonate the alcohol, initiating the intramolecular attack.

      • Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1] In some cases, butyllithium has been used effectively following monotosylation.[2]

    • Intermolecular Side Reactions: If the concentration of the substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

      • Recommendation: Perform the reaction under high-dilution conditions to favor the intramolecular pathway.

    • Steric Hindrance: Bulky substituents near the reacting centers can hinder the cyclization.

      • Recommendation: If possible, consider a synthetic route that introduces bulky substituents after the formation of the oxetane ring.

Issue 2: Ring-Opening of the Oxetane Product During Workup or Purification

  • Question: I have successfully synthesized my 3-substituted oxetane, but it seems to decompose or undergo ring-opening during the workup or purification steps. How can I prevent this?

  • Answer: Oxetanes are susceptible to ring-opening, particularly under acidic conditions.[3][4] The inherent ring strain makes them more reactive than larger cyclic ethers like tetrahydrofuran.[5]

    • Acid Sensitivity: Even mild acidic conditions can catalyze the ring-opening of oxetanes.[3][6] This is a significant issue during aqueous workups or silica gel chromatography.

      • Recommendation:

        • Avoid acidic workup conditions. Use a basic or neutral wash (e.g., saturated sodium bicarbonate solution or brine).

        • For purification, consider using neutral or deactivated silica gel. You can prepare this by treating the silica gel with a solution of triethylamine in your eluent system and then removing the excess solvent.

        • Alternatively, other purification methods like distillation or recrystallization, if applicable, can be employed to avoid contact with silica gel.

Issue 3: Paternò-Büchi Reaction for Oxetane Synthesis is Inefficient

  • Question: I am trying to synthesize a 3-substituted oxetane using the Paternò-Büchi reaction, but the yields are very low and I observe several side products. What are the limitations and how can I optimize the reaction?

  • Answer: The Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, is an attractive one-step method for forming the oxetane ring.[7] However, it has several limitations.[7][8][9]

    • Substrate Scope: The reaction typically works best with aromatic aldehydes/ketones and electron-rich alkenes.[7] Combinations of aliphatic ketones and electron-deficient alkenes often result in low yields.[7]

    • Side Reactions: Competing reactions, such as alkene dimerization, can significantly reduce the yield of the desired oxetane.[7]

    • Regio- and Stereoselectivity: The reaction can produce a mixture of regio- and stereoisomers, complicating purification and reducing the yield of the desired isomer.[10]

    • UV Light Requirement: The typical need for high-energy UV light can lead to product degradation and the formation of byproducts.[8][9]

    • Troubleshooting and Optimization:

      • Solvent Choice: The solvent can influence the reaction's efficiency and selectivity. Experiment with different solvents to find the optimal conditions. The use of p-xylene has been reported to suppress competing alkene dimerization.[7]

      • Photosensitizers: For substrates that do not efficiently absorb the light source, a photosensitizer can be used to facilitate the reaction.

      • Visible Light Protocols: Recent advancements have developed Paternò-Büchi reactions that proceed under visible light using a photocatalyst, which can provide milder reaction conditions.[11]

      • Flow Chemistry: Performing the reaction in a flow reactor can improve scalability and, in some cases, yield and conversion by allowing for precise control of irradiation time.[4]

Issue 4: Unwanted Side Reactions with Grignard Reagents and Oxetan-3-one

  • Question: When I react a Grignard reagent with oxetan-3-one to create a 3-substituted-3-hydroxyoxetane, I get a significant amount of a ring-opened product. How can I minimize this side reaction?

  • Answer: The addition of Grignard reagents to ketones is a fundamental C-C bond-forming reaction.[12][13] However, with strained rings like oxetanes, the Lewis acidic nature of the Grignard reagent (or the magnesium alkoxide product) can promote ring-opening.

    • Reaction Temperature: Higher temperatures can favor the ring-opening pathway.

      • Recommendation: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition to the carbonyl group over the slower ring-opening process.

    • Grignard Reagent Purity: Impurities in the Grignard reagent can affect the reaction outcome.

      • Recommendation: Use freshly prepared or titrated Grignard reagents.

    • Order of Addition: Adding the Grignard reagent slowly to the oxetan-3-one solution at low temperature can help to control the reaction and minimize side reactions.

Data Summary

Table 1: Comparison of Yields for 3,3-Disubstituted Oxetane Synthesis via Williamson Etherification

PrecursorBaseYield (%)Reference
Substituted 1,3-diol monotosylateNaH62[1]
Polymer-bound substituted 1,3-diolKOtBu>60[1]
Substituted dimethyl malonate derivativeBase59-87[1]

Table 2: Selected Examples of Paternò-Büchi Reactions for Oxetane Synthesis

Carbonyl CompoundAlkeneConditionsYield (%)Reference
Benzaldehyde2-Methyl-2-buteneUV light-[7]
Cyclic KetonesMaleic acid derivativesUV light, p-xyleneLow-Good[7]
α-KetoestersSimple alkenesBlue light, Ir photocatalystModerate[14]

Experimental Protocols

Protocol 1: Synthesis of Oxetan-3-one from Dihydroxyacetone Dimer (A modification of the procedure by Carreira and co-workers)

This four-step synthesis provides access to the key intermediate, oxetan-3-one.[1]

  • Ketalization: Dihydroxyacetone dimer is converted to the corresponding dimethylketal.

  • Monotosylation: The resulting diol is monotosylated using tosyl chloride (TsCl) and a suitable base (e.g., pyridine) at low temperature.

  • Cyclization: The monotosylated intermediate is treated with sodium hydride (NaH) in an appropriate solvent like THF to induce intramolecular cyclization to form the oxetane ring.

  • Deketalization: The ketal protecting group is removed under acidic conditions (e.g., aqueous HCl) to yield oxetan-3-one. The final product should be handled carefully to avoid acid-catalyzed decomposition.

Protocol 2: General Procedure for the Synthesis of 3-Aryl-3-hydroxyoxetanes via Grignard Addition to Oxetan-3-one

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of oxetan-3-one in anhydrous diethyl ether or THF.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: The Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents) in a suitable solvent is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, the reaction mixture is allowed to warm slowly to 0 °C over 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on neutral or deactivated silica gel.

Visualizations

experimental_workflow_williamson_etherification diol 1,3-Diol Derivative monotosylation Monotosylation (TsCl, Pyridine) diol->monotosylation Step 1 tosylate Monotosylated Intermediate monotosylation->tosylate cyclization Cyclization (NaH, THF) tosylate->cyclization Step 2 oxetane 3-Substituted Oxetane cyclization->oxetane

Caption: Workflow for 3-substituted oxetane synthesis via Williamson etherification.

troubleshooting_ring_opening start Synthesized 3-Substituted Oxetane workup Workup / Purification start->workup acidic_conditions Acidic Conditions Present? (e.g., acidic wash, standard silica gel) workup->acidic_conditions ring_opening Ring-Opening/ Decomposition acidic_conditions->ring_opening Yes stable_product Stable Oxetane Product acidic_conditions->stable_product No neutralize Use Neutral/Basic Wash (e.g., NaHCO3 aq.) ring_opening->neutralize deactivate_silica Use Neutral or Deactivated Silica Gel ring_opening->deactivate_silica

Caption: Troubleshooting logic for preventing oxetane ring-opening.

References

Technical Support Center: Improving the Yield of 3-Bromooxetane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromooxetane. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the most common causes?

A: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors. These include suboptimal reaction conditions such as the choice of catalyst, ligand, base, and solvent. The inherent reactivity of this compound can also play a role. A systematic approach to troubleshooting is recommended, starting with ensuring an inert atmosphere and using high-purity reagents.

Q2: Which palladium catalyst and ligand combination is most effective for coupling this compound?

A: The choice of catalyst and ligand is critical and often substrate-dependent. For Suzuki-Miyaura couplings, catalyst systems with bulky, electron-rich phosphine ligands have shown success. For instance, using Pd(OAc)₂ with ligands like SPhos or XPhos can be effective for coupling with arylboronic acids. For Buchwald-Hartwig amination, a combination of a palladium precatalyst with a biarylphosphine ligand such as BrettPhos is often a good starting point. It is advisable to screen a few catalyst/ligand combinations to find the optimal system for your specific substrates.

Q3: What is the best base to use for this compound coupling reactions?

A: The choice of base can significantly influence the reaction outcome. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. For Buchwald-Hartwig aminations, stronger bases such as Cs₂CO₃ or NaOt-Bu are often required. The base should be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials or products. Screening different bases is often a necessary optimization step.

Q4: I am observing significant amounts of homocoupling and debromination byproducts. How can I minimize these?

A: Homocoupling of the boronic acid and debromination of this compound are common side reactions. To minimize homocoupling, ensure a strictly inert atmosphere to prevent oxygen from promoting this side reaction. Using the correct stoichiometry of reagents is also crucial. Debromination can occur in the presence of certain bases or impurities. Switching to a different base or ensuring all reagents and solvents are pure and anhydrous can help mitigate this issue.

Q5: Can I use other cross-coupling reactions besides Suzuki-Miyaura and Buchwald-Hartwig for this compound?

A: Yes, other cross-coupling reactions can be employed for this compound. Nickel-catalyzed Suzuki-Miyaura coupling has been reported as an efficient method for the synthesis of aryloxetanes.[1] Negishi coupling, using an organozinc reagent, and Kumada coupling, with a Grignard reagent, are also viable alternatives for forming carbon-carbon bonds.[2][3] Sonogashira coupling can be used to introduce alkyne moieties.[4] The choice of reaction will depend on the desired product and the functional group tolerance of the substrates.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

  • Inactive Catalyst/Ligand:

    • Solution: Use a fresh batch of palladium catalyst and ligand. Ensure they have been stored under an inert atmosphere to prevent degradation. Consider using a more active precatalyst.

  • Suboptimal Base:

    • Solution: The base may be too weak or not soluble enough in the reaction mixture. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.

  • Inappropriate Solvent:

    • Solution: The solvent system is crucial for solubility and reaction kinetics. Common solvents for Suzuki couplings include toluene, dioxane, or THF, often with the addition of water. Try different solvent combinations and ensure they are thoroughly degassed.

  • Low Reaction Temperature:

    • Solution: Many Suzuki couplings require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential decomposition of starting materials or the catalyst at excessively high temperatures.

  • Poor Quality of Boronic Acid:

    • Solution: Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Use fresh, high-purity boronic acid.

Issue 2: Low Yield in Buchwald-Hartwig Amination

Possible Causes & Solutions

  • Incorrect Palladium Source or Ligand:

    • Solution: Buchwald-Hartwig aminations are highly dependent on the ligand. Use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos. Pair them with a suitable palladium source like Pd(OAc)₂ or a precatalyst.[5]

  • Base is Not Strong Enough:

    • Solution: A strong, non-nucleophilic base is typically required. Screen bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃.[5]

  • Presence of Oxygen:

    • Solution: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

  • Sterically Hindered Amine:

    • Solution: Coupling with sterically hindered amines can be challenging. Using a more electron-rich and bulky ligand can often overcome this issue.

Data Presentation

Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10045
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O10085
3Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene/H₂O10092
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10088
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O10082

Note: This table is illustrative and actual yields may vary depending on specific reaction conditions and substrates.

Table 2: Comparison of Different Cross-Coupling Reactions with this compound (Illustrative)

Coupling ReactionCatalyst SystemCoupling PartnerTypical SolventTypical Base
Suzuki-MiyauraPd(OAc)₂ / SPhosArylboronic acidToluene/H₂OK₂CO₃
Buchwald-HartwigPd₂(dba)₃ / XPhosAmineDioxaneNaOt-Bu
NegishiPd(PPh₃)₄Organozinc reagentTHFNone
SonogashiraPdCl₂(PPh₃)₂ / CuITerminal alkyneTHF / Et₃NEt₃N
KumadaNiCl₂(dppp)Grignard reagentTHFNone

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
  • To an oven-dried reaction vessel, add the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add this compound (1.0 equivalent) followed by a degassed mixture of toluene and water (e.g., 10:1 v/v).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with an Amine
  • In a glovebox, charge a reaction vial with palladium(II) acetate (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Add this compound (1.0 equivalent), the amine (1.2 equivalents), and anhydrous dioxane.

  • Seal the vial and heat to 110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Coupling Reaction check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_inert->start No, re-setup reaction under inert conditions check_reagents Are all reagents (catalyst, ligand, base) fresh and of high purity? check_inert->check_reagents Yes check_reagents->start No, use fresh/pure reagents optimize_conditions Systematically optimize reaction conditions check_reagents->optimize_conditions Yes screen_ligands Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) optimize_conditions->screen_ligands screen_bases Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) screen_ligands->screen_bases screen_solvents Screen different solvents (e.g., Toluene, Dioxane, THF) screen_bases->screen_solvents adjust_temp Vary the reaction temperature screen_solvents->adjust_temp success Improved Yield adjust_temp->success

Caption: Troubleshooting workflow for low-yield this compound coupling.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R-Pd(II)L2-Br Pd0->PdII R-Br Transmetal Transmetalation PdII_Ar R-Pd(II)L2-Ar PdII->PdII_Ar Ar-B(OH)2 Base PdII_Ar->Pd0 R-Ar RedElim Reductive Elimination OxetaneBr This compound (R-Br) BoronicAcid Ar-B(OH)2 CoupledProduct 3-Aryl-oxetane (R-Ar)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

References

Technical Support Center: Lithium-Halogen Exchange on 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithium-halogen exchange on 3-bromooxetane. The information is presented in a question-and-answer format to directly address common challenges encountered during this sensitive organometallic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing a lithium-halogen exchange on this compound?

The principal challenge is the inherent instability of the resulting 3-lithiooxetane intermediate. This species is prone to rapid, non-productive ring-opening, especially at temperatures above -78 °C.[1] This instability can lead to low yields of the desired product and the formation of various byproducts.

Q2: Which organolithium reagent is recommended for this transformation, n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)?

Both n-BuLi and t-BuLi can be used for lithium-halogen exchange reactions. However, for substrates prone to side reactions, the choice of reagent is critical. t-BuLi is a stronger base and can be more reactive, which may be advantageous for the exchange itself but could also promote decomposition pathways.[2][3] Conversely, n-BuLi is less basic and might offer a cleaner reaction profile in some cases, although the exchange rate may be slower.[2][3] For this compound, the use of n-BuLi has been noted to be unsuccessful under certain continuous flow conditions that were optimized for 3-iodooxetane, highlighting the difficulty of this specific transformation.[1]

Q3: At what temperature should the lithium-halogen exchange on this compound be performed?

To minimize the ring-opening of the 3-lithiooxetane intermediate, the reaction should be conducted at very low temperatures, typically at or below -78 °C. Some general lithium-halogen exchange protocols even recommend temperatures as low as -100°C to suppress side reactions.[4] Maintaining a consistently low temperature throughout the addition of the organolithium reagent and before the addition of an electrophile is critical for success.

Q4: How can I confirm that the lithium-halogen exchange has occurred?

A common method to verify the formation of the organolithium intermediate is to quench a small aliquot of the reaction mixture with a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (MeOD). Subsequent analysis of the quenched sample by ¹H NMR or mass spectrometry can confirm the incorporation of deuterium, indicating the successful formation of the carbon-lithium bond.

Q5: What are the common side reactions to be aware of?

The most significant side reaction is the ring-opening of the 3-lithiooxetane intermediate to form an allyl alkoxide species. Other potential side reactions include:

  • Reaction of the organolithium reagent with the solvent: For example, t-BuLi can deprotonate THF, especially at higher temperatures.[3]

  • Wurtz-type coupling: The newly formed organolithium can react with the starting this compound.

  • Reaction with the alkyl halide byproduct: The 3-lithiooxetane can react with the butyl bromide formed during the exchange.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired product 1. Decomposition of the 3-lithiooxetane intermediate via ring-opening.[1] 2. Incomplete lithium-halogen exchange. 3. Reaction quenched by residual water or other protic sources in the solvent or on the glassware. 4. The organolithium reagent has degraded.1. Maintain a reaction temperature of -78 °C or lower. Consider using an "internal quench" or Barbier-type reaction where the electrophile is present during the addition of the organolithium reagent.[1] This allows for immediate trapping of the unstable intermediate. 2. Use a slight excess of the organolithium reagent (e.g., 1.1 equivalents). Consider switching from this compound to the more reactive 3-iodooxetane.[1] 3. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and all solvents are freshly distilled from an appropriate drying agent. 4. Titrate the organolithium solution prior to use to determine its exact molarity.
Formation of multiple unidentified byproducts 1. The reaction temperature was too high, leading to multiple decomposition pathways. 2. The addition of the organolithium reagent was too fast, causing localized warming. 3. The 3-lithiooxetane is reacting with the solvent or byproducts.1. Strictly maintain the reaction temperature at -78 °C or below. 2. Add the organolithium reagent dropwise and slowly to the cooled solution of this compound. 3. Consider using a non-ethereal solvent if THF is suspected to be problematic, although this may affect the solubility and reactivity of the organolithium reagent.
Starting material (this compound) is recovered 1. The organolithium reagent is not active enough or has been partially quenched. 2. The reaction time for the lithium-halogen exchange was insufficient.1. Titrate the organolithium reagent. Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the experiment. 2. While the exchange is generally fast, allow for a sufficient stirring time (e.g., 15-30 minutes) at low temperature after the addition of the organolithium reagent before adding the electrophile.

Experimental Protocols

General Protocol for Lithium-Halogen Exchange on this compound (External Quench)

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF or diethyl ether), freshly distilled

  • Organolithium reagent (n-BuLi or t-BuLi) in a suitable solvent

  • Electrophile

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Dry, inert atmosphere (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under a positive pressure of inert gas, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.05-1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the electrophile (1.1-1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, or as determined by reaction monitoring (e.g., TLC or LC-MS of quenched aliquots).

  • Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography).

Protocol for Barbier-Type (Internal Quench) Lithiation of this compound

Procedure:

  • Follow steps 1 and 2 of the general protocol.

  • Add the electrophile (1.1-1.2 eq.) to the solution of this compound in anhydrous THF at room temperature.

  • Cool the resulting mixture to -78 °C.

  • Slowly add the organolithium reagent (1.05-1.1 eq.) dropwise to the stirred solution, maintaining the temperature below -75 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1-2 hours.

  • Follow steps 8-11 of the general protocol for quenching and workup.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Assemble flame-dried glassware under inert atmosphere prep2 Add this compound and anhydrous THF prep1->prep2 prep3 Cool to -78 °C prep2->prep3 react1 Slowly add organolithium reagent (n-BuLi or t-BuLi) prep3->react1 react2 Stir for 30 min at -78 °C react1->react2 react3 Add electrophile react2->react3 react4 Stir for 1-2 hours at -78 °C react3->react4 workup1 Quench with sat. aq. NH4Cl react4->workup1 workup2 Warm to room temperature workup1->workup2 workup3 Extraction and drying workup2->workup3 workup4 Purification workup3->workup4

Caption: Experimental workflow for the lithium-halogen exchange on this compound.

troubleshooting_logic cluster_incomplete_reaction Incomplete Reaction cluster_decomposition Intermediate Decomposition start Low or No Product Yield q1 Is starting material recovered? start->q1 incomplete_cause1 Degraded organolithium reagent q1->incomplete_cause1 Yes incomplete_cause2 Insufficient reaction time q1->incomplete_cause2 Yes decomp_cause1 Reaction temperature too high q1->decomp_cause1 No decomp_cause2 Unstable 3-lithiooxetane q1->decomp_cause2 No incomplete_sol1 Titrate reagent incomplete_cause1->incomplete_sol1 incomplete_sol2 Increase reaction time incomplete_cause2->incomplete_sol2 decomp_sol1 Ensure temp is <= -78 °C decomp_cause1->decomp_sol1 decomp_sol2 Use Barbier (internal quench) conditions decomp_cause2->decomp_sol2

Caption: Troubleshooting logic for low product yield in the lithiation of this compound.

References

managing the ring strain and reactivity of 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the ring strain and reactivity of 3-Bromooxetane.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

A1: this compound is sensitive to moisture and can degrade over time. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Opened containers must be carefully resealed to prevent leakage and exposure to air and moisture.[2]

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a flammable liquid that is harmful if swallowed and can cause skin and eye irritation.[2][3][4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves.[2][5][6] Keep it away from heat, sparks, and open flames.[2][6]

Q3: What is the primary driver of this compound's reactivity?

A3: The primary driver of its reactivity is the significant ring strain inherent in the four-membered oxetane ring.[7] This strain, estimated to be around 25.5 kcal/mol, makes the ring susceptible to opening under various conditions to relieve the strain.[8] The presence of a good leaving group (bromide) at the 3-position further enhances its reactivity towards nucleophilic attack.

Q4: Can this compound undergo polymerization?

A4: Yes, under certain conditions, particularly in the presence of strong Lewis acids or initiators for cationic ring-opening polymerization, this compound can polymerize.[9] If polymerization is not the desired outcome, it is crucial to control the reaction conditions, such as temperature and the choice of reagents, to minimize this side reaction.

Ring Strain and Reactivity

The four-membered ring of oxetane possesses significant ring strain energy, making it more reactive than its five- and six-membered cyclic ether counterparts, tetrahydrofuran (THF) and tetrahydropyran (THP), respectively. This inherent strain is a key factor influencing the chemical behavior of this compound.

The reactivity of 3-halooxetanes in SN2 reactions is governed by the leaving group ability of the halogen, which follows the trend I > Br > Cl > F.[2] this compound, therefore, represents a good balance of stability for handling and sufficient reactivity for nucleophilic displacement.

However, the ring strain also makes the oxetane susceptible to ring-opening reactions, which can compete with or even dominate over simple substitution, particularly with strong nucleophiles or under acidic conditions.[5][10]

PropertyOxirane (Epoxide)Oxetane Tetrahydrofuran (THF)
Ring Size345
Ring Strain Energy (kcal/mol) ~27~26~6

Troubleshooting Guides

Nucleophilic Substitution Reactions

Q: My nucleophilic substitution reaction with this compound is giving a low yield of the desired 3-substituted oxetane. What are the possible causes?

A: Low yields in nucleophilic substitution reactions with this compound can be attributed to several factors:

  • Competing Ring-Opening: Strong or hard nucleophiles can attack the carbon atoms of the oxetane ring, leading to ring-opened byproducts. This is often favored at higher temperatures.

  • Steric Hindrance: Bulky nucleophiles may react slowly due to steric hindrance at the reaction center.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using appropriate reaction times and temperatures.

  • Side Reactions with the Nucleophile: If the nucleophile has multiple reactive sites, side reactions can occur.

  • Over-alkylation: The product amine can act as a nucleophile and react further with this compound.[11]

Troubleshooting Workflow for Low Yield in Nucleophilic Substitution

start Low Yield of 3-Substituted Oxetane check_byproducts Analyze crude reaction mixture (NMR, LC-MS) for byproducts start->check_byproducts ring_opened Ring-opened products detected? check_byproducts->ring_opened no_byproducts No significant byproducts observed check_byproducts->no_byproducts optimize_conditions Optimize reaction conditions: - Lower temperature - Use a milder base - Shorter reaction time ring_opened->optimize_conditions Yes change_nucleophile Consider a softer or less hindered nucleophile ring_opened->change_nucleophile Yes incomplete_reaction Unreacted this compound and/or nucleophile present? no_byproducts->incomplete_reaction increase_time_temp Increase reaction time or temperature cautiously incomplete_reaction->increase_time_temp Yes check_reagents Verify purity and activity of reagents incomplete_reaction->check_reagents No

Caption: Troubleshooting logic for low yields in nucleophilic substitution.

Grignard Reagent Formation and Subsequent Reactions

Q: I am having trouble forming the Grignard reagent from this compound. The reaction won't initiate or gives a low yield.

A: Formation of Grignard reagents can be challenging. With this compound, the inherent reactivity of the oxetane ring adds complexity.

  • Reaction Initiation Failure: This is a common issue in Grignard reactions. Ensure all glassware is rigorously dried and the magnesium turnings are fresh and activated. A small crystal of iodine can be used to activate the magnesium surface.[12]

  • Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound, leading to a dimeric byproduct. This is more likely at higher concentrations of the alkyl halide.

  • Ring Instability: The Grignard reagent of this compound may be unstable and undergo decomposition or rearrangement, especially at elevated temperatures. The ring strain can make the organometallic species more prone to side reactions.[2][5][6][13]

Q: My Grignard reaction with a carbonyl compound is giving unexpected products.

A: Besides the expected alcohol, other products can arise:

  • Ring-Opening: The Grignard reagent can act as a nucleophile and attack the oxetane ring of another molecule of the Grignard reagent or the starting material.

  • Enolization: If the carbonyl compound has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.

Troubleshooting Workflow for Grignard Reactions

start Problem with Grignard Reaction formation_issue Failure to form Grignard reagent start->formation_issue reaction_issue Low yield or unexpected products in subsequent reaction start->reaction_issue activate_mg Activate Mg (iodine, 1,2-dibromoethane). Ensure anhydrous conditions. formation_issue->activate_mg slow_addition Slowly add this compound to Mg turnings. formation_issue->slow_addition low_temp Maintain low reaction temperature. formation_issue->low_temp check_carbonyl Analyze crude product mixture. Identify byproducts. reaction_issue->check_carbonyl enolization Enolization of carbonyl detected? check_carbonyl->enolization ring_opening Ring-opened products detected? check_carbonyl->ring_opening use_non_enolizable Use a non-enolizable carbonyl compound. enolization->use_non_enolizable Yes optimize_addition Add Grignard reagent slowly to the carbonyl at low temperature. ring_opening->optimize_addition Yes

Caption: Troubleshooting guide for Grignard reactions involving this compound.

Suzuki Coupling Reactions

Q: My Suzuki coupling reaction with this compound has a low yield.

A: Low yields in Suzuki couplings can be due to several factors, some of which are general to this reaction type and others that may be specific to the use of this compound.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be slow. The choice of base and solvent system is critical to facilitate this step.[7][14]

  • Homocoupling: The boronic acid can undergo homocoupling to form a biaryl byproduct.

  • Protodeboronation: The boronic acid can be cleaved by protons in the reaction mixture, especially in the presence of water at elevated temperatures.

  • Ring-Opening of Oxetane: While less common under typical Suzuki conditions, the oxetane ring could potentially interact with the palladium catalyst or other species in the catalytic cycle, leading to decomposition.

Experimental Protocols

Nucleophilic Substitution: Synthesis of 3-(Benzylamino)oxetane

This protocol describes the reaction of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.

  • Add benzylamine (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Nucleophilic Substitution

reagents Combine this compound, K₂CO₃, and Benzylamine in Acetonitrile reaction Heat to 60°C for 12-16h reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, filter, and concentrate monitoring->workup extraction Dissolve in EtOAc, wash with NaHCO₃ and brine workup->extraction drying Dry over Na₂SO₄, filter, and concentrate extraction->drying purification Purify by column chromatography drying->purification product 3-(Benzylamino)oxetane purification->product

References

scale-up considerations for reactions involving 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromooxetane.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound, especially at a larger scale?

A1: this compound is a flammable liquid and an irritant.[1][2] Key safety considerations include:

  • Flammability: It has a flash point of approximately 42-48°C, meaning it can form flammable vapor-air mixtures at moderately elevated temperatures.[3] All scale-up work should be conducted in a well-ventilated area, away from ignition sources, and electrical equipment should be properly grounded to prevent static discharge.

  • Reactivity: The oxetane ring is strained and can be prone to opening under harsh conditions, particularly with strong acids or bases at elevated temperatures.[4][5] Reactions should be carefully monitored for exotherms.

  • Toxicity: It is harmful if swallowed and causes serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

  • Storage: this compound should be stored at low temperatures (recommended at -20°C) under an inert atmosphere (e.g., nitrogen) to prevent degradation.[6][7]

Q2: What are the most common reactions performed with this compound in a drug development context?

A2: The two most prevalent reaction types are:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the C3 position of the oxetane ring susceptible to attack by a wide range of nucleophiles. This is a common strategy to introduce the oxetane motif, which can serve as a bioisostere for carbonyl or gem-dimethyl groups, often improving physicochemical properties like solubility.[5][8][9] Common nucleophiles include primary and secondary amines, phenols, and other heteroatoms.

  • Grignard Reagent Formation: this compound can be used to form the corresponding Grignard reagent (3-oxetanylmagnesium bromide). This creates a nucleophilic carbon at the C3 position, which can then be reacted with various electrophiles (e.g., aldehydes, ketones, esters) to form new carbon-carbon bonds.[10]

Q3: How does the reactivity of this compound compare to a simple secondary alkyl bromide like 2-bromopropane?

A3: While both are secondary bromides, the reactivity of this compound is influenced by the strained oxetane ring. The ring strain can affect the transition state energy of substitution reactions. In SN2 reactions, the approach of the nucleophile can be sterically hindered by the ring structure. However, the electron-withdrawing effect of the ether oxygen can make the carbon atom more electrophilic. In general, reaction rates are comparable to other secondary alkyl bromides, but specific rates will depend on the nucleophile and reaction conditions.

Troubleshooting Guides

Guide 1: Nucleophilic Substitution Reactions (e.g., Amination, Etherification)

Problem: Low or no product yield.

Potential Cause Troubleshooting Step
Poor Nucleophile Ensure the nucleophile is sufficiently strong for an SN2 reaction. For weaker nucleophiles, consider using a stronger base to deprotonate it in situ, increasing its nucleophilicity.
Steric Hindrance Both the nucleophile and the oxetane ring can contribute to steric hindrance. For bulky nucleophiles, increasing the reaction temperature may be necessary, but this must be balanced against the risk of side reactions. Secondary amines are generally more nucleophilic than primary amines but can be more sterically demanding.[5]
Incorrect Solvent For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[10] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its effectiveness.
Competitive Elimination The use of a strong, sterically hindered base can promote elimination over substitution. If elimination byproducts are observed, consider using a less hindered base or a more nucleophilic/less basic nucleophile.
Reaction Time/Temperature The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, GC-MS). If the reaction is sluggish, a moderate increase in temperature may be required.

Problem: Formation of multiple products (e.g., overalkylation of amines).

Potential Cause Troubleshooting Step
Product Reactivity The primary amine product of an amination reaction is often more nucleophilic than the starting ammonia or primary amine, leading to the formation of secondary and tertiary amine byproducts.
Stoichiometry Use a large excess of the starting amine (e.g., 5-10 equivalents) to favor the formation of the primary amine product and minimize the chance of the product reacting further.
Slow Addition At a larger scale, consider the slow addition of this compound to the reaction mixture containing the excess amine. This maintains a low concentration of the electrophile, further disfavoring overalkylation.
Guide 2: Grignard Reagent Formation and Subsequent Reactions

Problem: Grignard reaction fails to initiate.

Potential Cause Troubleshooting Step
Wet Glassware/Solvent Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous ether or THF must be used.
Passive Magnesium Surface The surface of the magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a glass rod in situ.[10]
Low Temperature While the reaction is exothermic, some initial energy is required for initiation. Gentle warming with a heat gun may be necessary, but be prepared to cool the reaction once it starts.

Problem: Low yield of the desired Grignard adduct and formation of byproducts.

Potential Cause Troubleshooting Step
Wurtz Coupling A common side reaction is the coupling of the Grignard reagent with unreacted this compound. This can be minimized by the slow, controlled addition of the this compound solution to the magnesium suspension, ensuring that the halide is consumed as it is added.
Homocoupling (Biphenyl-type) The Grignard reagent can couple with itself, especially at higher temperatures. Maintain a controlled temperature during the formation and subsequent reaction.[10]
Reaction with Solvent While generally stable in ether and THF, prolonged heating can lead to reactions with the solvent. Use the mildest conditions necessary for the reaction to proceed.
Ring Opening of Oxetane Although generally stable under Grignard conditions, the presence of impurities or excessive heat could potentially lead to the decomposition of the oxetane ring.

Data Presentation

Table 1: Comparison of Solvents for a Typical SN2 Reaction with this compound

SolventTypeDielectric Constant (approx.)Relative Rate (Predicted)Comments
Dimethylformamide (DMF)Polar Aprotic37FastExcellent choice for SN2, effectively solvates cations.
Acetonitrile (MeCN)Polar Aprotic36FastGood alternative to DMF, often easier to remove.
Tetrahydrofuran (THF)Polar Aprotic7.5ModerateLess polar, may result in slower reaction rates.
Ethanol (EtOH)Polar Protic24.5SlowSolvates the nucleophile via hydrogen bonding, reducing its reactivity.
Water (H₂O)Polar Protic80Very SlowStrong solvation of the nucleophile significantly hinders SN2 reactions.

Table 2: Comparison of Nucleophiles in Reactions with this compound

NucleophileClassBasicity (pKa of conj. acid)Expected ReactivityPotential Issues
AnilinePrimary Aromatic Amine~4.6ModerateLess basic and nucleophilic than aliphatic amines. May require higher temperatures.
PiperidineSecondary Aliphatic Amine~11.1HighHighly nucleophilic and basic. Reaction is typically fast.
Sodium PhenoxideAryloxide~10.0HighStrong nucleophile for ether synthesis.
Sodium AzideInorganic Anion~4.6HighExcellent nucleophile, useful for introducing the azide group for "click chemistry".

Experimental Protocols

Protocol 1: Synthesis of 3-(Phenylamino)oxetane

This protocol is a representative procedure for the nucleophilic substitution of this compound with an amine.

Workflow Diagram:

reagents Combine Aniline (3 eq.) and K2CO3 (2 eq.) in DMF add_bromo Add this compound (1 eq.) dropwise at room temp. reagents->add_bromo react Heat reaction mixture to 80°C for 12-18h add_bromo->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Cool, quench with water, and extract with Ethyl Acetate monitor->workup purify Purify by column chromatography workup->purify

Workflow for the synthesis of 3-(Phenylamino)oxetane.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (3.0 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition: Slowly add this compound (1.0 equivalent) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-18 hours, or until reaction monitoring (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(phenylamino)oxetane.

Protocol 2: Formation of 3-Oxetanylmagnesium Bromide and Reaction with Benzaldehyde

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with an aldehyde.

Logical Relationship Diagram:

cluster_0 Grignard Formation cluster_1 Reaction with Electrophile cluster_2 Work-up & Purification A Dry Glassware & Reagents (Anhydrous THF, Mg turnings) B Activate Mg with Iodine A->B C Slowly add this compound in THF to Mg suspension B->C D Maintain gentle reflux C->D E Cool Grignard solution to 0°C D->E F Add Benzaldehyde in THF dropwise E->F G Warm to RT and stir F->G H Monitor by TLC/LC-MS G->H I Quench with sat. NH4Cl (aq) H->I J Extract with Ether I->J K Purify by column chromatography J->K

Process flow for Grignard reaction and subsequent aldehyde addition.

Methodology:

  • Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere. Add magnesium turnings (1.2 equivalents) to the flask.

  • Initiation: Add a small crystal of iodine to the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of the halide solution to the magnesium and, if necessary, gently warm to initiate the reaction.[10]

  • Formation: Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

  • Reaction: Cool the resulting Grignard solution to 0°C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Work-up: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Purification: Extract the mixture with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol product by flash column chromatography.

References

removal of unreacted 3-Bromooxetane from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3-Bromooxetane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted this compound from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common methods for removing unreacted electrophiles like this compound include chemical quenching followed by aqueous workup, column chromatography, and distillation.[1] The choice of method depends on the stability and physical properties of the desired product, the reaction solvent, and the scale of the reaction.

Q2: What are the physical properties of this compound that are relevant for its removal?

A2: Key physical properties are summarized in the table below. Its high density and insolubility in water are particularly useful for separation by aqueous extraction.[2] Its volatility may allow for removal by distillation, provided the desired product is not also volatile.

Q3: Is this compound stable during workup procedures?

A3: this compound is generally stable under standard workup conditions. However, it is a reactive electrophile. It is recommended to store it at low temperatures (around -20 °C) and handle it under an inert atmosphere like nitrogen to protect it from moisture.[3] It is incompatible with strong oxidizing agents.[3]

Q4: Can I remove this compound by evaporation or rotary evaporation?

A4: While this compound is volatile, attempting to remove it solely by evaporation is not recommended. This method poses a risk of co-evaporation with volatile products or solvents and presents a significant inhalation hazard.[4] Chemical quenching to convert it into a non-volatile or more easily separable substance is the preferred and safer approach.[4]

Q5: How can I monitor the removal of this compound?

A5: The progress of removal can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data of the purified product against a standard of this compound will confirm its absence.[5]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 39267-79-3[3][6]
Molecular Formula C₃H₅BrO[7]
Molecular Weight 136.98 g/mol
Appearance Colorless liquid[2][7]
Density ~1.651 g/mL at 25 °C[8]
Refractive Index n20/D 1.484[8]
Solubility Insoluble in water; miscible with organic solvents (alcohols, ethers)[2]
Storage Temperature -20 °C[3]

Table 2: Comparison of Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Chemical Quenching & Extraction Convert this compound to a water-soluble salt or a more polar compound.Fast, efficient for large excesses, improves safety.[1]Requires a suitable quenching agent, may introduce new impurities.Reactions where the product is stable to aqueous conditions and has low water solubility.
Column Chromatography Separation based on differential adsorption on a stationary phase.High purity achievable, applicable to a wide range of products.[9]Can be time-consuming and require large solvent volumes, potential for product loss on the column.Small to medium scale reactions; when high purity is critical.
Distillation Separation based on differences in boiling points.Effective for large-scale purification, can be cost-effective.[10]Requires a significant boiling point difference between the product and this compound; not suitable for thermally sensitive compounds.Thermally stable products with boiling points significantly different from this compound.

Troubleshooting Guide

Issue 1: Residual this compound is detected in the product after aqueous workup.

  • Possible Cause: Incomplete quenching or insufficient extraction.

  • Solution:

    • Increase Quenching Agent: Ensure a molar excess of the quenching agent is used.

    • Increase Number of Extractions: Perform multiple extractions (at least 2-3) with the aqueous quenching solution and then with brine to maximize the removal of the resulting salt and any remaining reagent.[1]

    • Check pH: Some quenching reactions are pH-dependent. Adjust the pH of the aqueous phase if necessary to ensure the quencher is in its active form.

Issue 2: An emulsion forms during liquid-liquid extraction.

  • Possible Cause: The organic and aqueous layers have similar densities, or surfactants may be present.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.[4][10]

    • Dilute the Organic Layer: Add more of the organic solvent.[4]

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[10]

    • Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite® or glass wool can help break the emulsion.[4]

Issue 3: The product co-elutes with this compound during column chromatography.

  • Possible Cause: The product and this compound have similar polarities.

  • Solution:

    • Optimize Solvent System: Systematically vary the polarity of the eluent. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might be necessary.

    • Change Stationary Phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

    • Chemical Conversion: Before chromatography, consider a reaction to selectively derivatize either the product or the this compound to significantly alter its polarity.

Experimental Protocols

Protocol 1: General Quenching and Extraction Procedure

This protocol describes a method for quenching unreacted this compound using a nucleophilic thiol reagent, which converts it into a more polar, water-soluble thioether derivative.

  • Cool the Reaction: After the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Prepare Quenching Solution: Prepare a 1 M aqueous solution of a nucleophilic quenching agent, such as sodium thiomethoxide or 2-mercaptoethanesulfonic acid sodium salt.

  • Quench the Reaction: Slowly add the quenching solution dropwise to the stirred reaction mixture. The amount should be in molar excess (typically 1.5 to 2 equivalents) relative to the initial amount of this compound.

  • Stir: Allow the mixture to stir for 30-60 minutes at room temperature to ensure the quenching reaction is complete.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If your product is in an organic solvent, wash the organic layer sequentially with the quenching solution, water, and finally, brine.[10]

    • If the reaction was run in a water-miscible solvent, dilute with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.

    • Separate the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of this compound.[4]

Mandatory Visualizations

G cluster_workflow Decision Workflow for Removal of this compound start Reaction Mixture (Product + unreacted this compound) check_stability Is the product thermally stable and volatile? start->check_stability check_bp Is Boiling Point of Product significantly different from This compound? check_stability->check_bp Yes check_polarity Is product polarity different from this compound? check_stability->check_polarity No check_bp->check_polarity No distillation Purify by Fractional Distillation check_bp->distillation Yes chromatography Purify by Column Chromatography check_polarity->chromatography Yes quench Perform Chemical Quench & Aqueous Extraction check_polarity->quench No / Default end Purified Product distillation->end chromatography->end quench->end

Caption: Decision tree for selecting a purification method.

G cluster_quenching Workflow for Quenching and Extraction A 1. Cool Reaction Mixture to 0 °C B 2. Add Nucleophilic Quenching Agent (e.g., NaSMe aq.) A->B C 3. Stir at RT for 30-60 min B->C D 4. Transfer to Separatory Funnel C->D E 5. Wash with Water and Brine D->E F 6. Separate Organic Layer E->F G 7. Dry with Na₂SO₄ F->G H 8. Filter and Concentrate G->H I Purified Product H->I

Caption: General workflow for quenching and extraction.

G cluster_troubleshooting Troubleshooting Emulsion Formation start Emulsion forms during extraction step1 Add Saturated Brine (NaCl solution) start->step1 check1 Emulsion Resolved? step1->check1 step2 Gently swirl/invert funnel, avoid vigorous shaking check1->step2 No end_ok Continue Workup check1->end_ok Yes check2 Emulsion Resolved? step2->check2 step3 Filter mixture through a pad of Celite® check2->step3 No check2->end_ok Yes step3->end_ok end_nok Consult Supervisor/ Consider alternative workup

Caption: Troubleshooting guide for emulsion issues.

References

Validation & Comparative

A Comparative Analysis of 3-Bromooxetane and 3-Iodooxetane for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Among the class of saturated heterocycles, 3-halooxetanes have emerged as valuable synthons, providing a gateway to unique chemical space and desirable physicochemical properties. This guide presents a comparative analysis of two key representatives: 3-Bromooxetane and 3-Iodooxetane, focusing on their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data and detailed protocols.

The oxetane motif has garnered significant attention in medicinal chemistry for its ability to improve aqueous solubility, metabolic stability, and lipophilicity of drug candidates.[1] The strained four-membered ring also provides a three-dimensional exit vector for further chemical modifications. This compound and 3-Iodooxetane serve as key precursors for introducing this valuable scaffold. This guide provides a detailed comparison to aid in the selection of the optimal reagent for specific synthetic transformations.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in the laboratory. The following table summarizes the key physicochemical data for this compound and 3-Iodooxetane.

PropertyThis compound3-Iodooxetane
CAS Number 39267-79-3[2]26272-85-5
Molecular Formula C₃H₅BrO[2]C₃H₅IO
Molecular Weight 136.98 g/mol [2]183.98 g/mol
Appearance Colorless liquidColorless to light orange/yellow clear liquid[3]
Density 1.651 g/mL at 25 °C[4]2.090 g/mL at 25 °C
Boiling Point 131 °C[5]165.9 °C at 760 mmHg[3]
Refractive Index (n20/D) 1.484[4]1.563
Flash Point 42 °C (107.6 °F)[4]65.6 °C (150.1 °F)

Synthesis of 3-Halooxetanes: Experimental Protocols

The accessibility of these building blocks is a key consideration. Both compounds can be synthesized from common starting materials, with the synthesis of 3-Iodooxetane often proceeding via this compound or a related precursor.

Protocol 1: Synthesis of this compound from 3-Hydroxyoxetane

A common method for the synthesis of this compound involves the bromination of 3-hydroxyoxetane.

Reaction:

3-Hydroxyoxetane 3-Hydroxyoxetane This compound This compound 3-Hydroxyoxetane->this compound  PBr3 or CBr4, PPh3

Caption: General scheme for the synthesis of this compound.

Materials:

  • 3-Hydroxyoxetane

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 3-hydroxyoxetane (1.0 equivalent) in dichloromethane (DCM), add triphenylphosphine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Synthesis of 3-Iodooxetane from this compound (Finkelstein Reaction)

3-Iodooxetane is commonly prepared from this compound via a Finkelstein reaction, which is a classic Sₙ2 process.[3][6][7]

Reaction:

This compound This compound 3-Iodooxetane 3-Iodooxetane This compound->3-Iodooxetane  NaI, Acetone

Caption: Finkelstein reaction for the synthesis of 3-Iodooxetane.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone

Procedure:

  • Dissolve this compound (1.0 equivalent) in dry acetone in a round-bottom flask.

  • Add sodium iodide (1.5 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours. The precipitation of sodium bromide, which is insoluble in acetone, drives the reaction to completion.[6][7]

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with a dilute aqueous solution of sodium thiosulfate (to remove any residual iodine) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 3-Iodooxetane.

Comparative Reactivity and Performance

The primary difference in the reactivity of this compound and 3-Iodooxetane lies in the nature of the halogen leaving group. In nucleophilic substitution reactions, the C-I bond is weaker than the C-Br bond, and the iodide ion is a better leaving group than the bromide ion. This fundamental principle dictates that 3-Iodooxetane is generally more reactive than this compound in nucleophilic substitution reactions .

Nucleophilic Substitution Reactions

Both this compound and 3-Iodooxetane readily undergo Sₙ2 reactions with a variety of nucleophiles.[8] The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the halogen, leading to an inversion of configuration if the carbon were chiral.

cluster_0 Sₙ2 Reaction Pathway Nucleophile Nucleophile Transition_State [Transition State]‡ Nucleophile->Transition_State 3-Halooxetane 3-Halooxetane (X = Br, I) 3-Halooxetane->Transition_State Product 3-Substituted Oxetane Transition_State->Product Leaving_Group Halide Ion (X⁻) Transition_State->Leaving_Group

Caption: Generalized Sₙ2 reaction pathway for 3-halooxetanes.

While direct kinetic studies comparing the two are scarce in the literature, the established principles of nucleophilic substitution strongly suggest that reactions with 3-Iodooxetane will proceed at a faster rate and often under milder conditions than with this compound. For challenging nucleophiles or sterically hindered systems, 3-Iodooxetane would be the preferred substrate to achieve higher yields and shorter reaction times.

Cross-Coupling Reactions

In metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, both this compound and 3-Iodooxetane can be employed. However, the higher reactivity of the C-I bond in oxidative addition to the metal center generally makes 3-Iodooxetane a more efficient coupling partner.

A study on nickel-catalyzed Suzuki cross-coupling reactions of 3-iodooxetane with various arylboronic acids reported moderate to good yields.[9] For instance, the reaction of 3-iodooxetane with phenylboronic acid yielded 3-phenyloxetane. While a direct comparison with this compound under the same conditions was not provided, literature suggests that the coupling of alkyl bromides often requires more forcing conditions or more specialized catalytic systems compared to the corresponding iodides.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane unit is a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties.[10]

  • 3-Iodooxetane is particularly attractive for fragment-based drug discovery (FBDD), especially in the development of covalent inhibitors.[1] The iodine atom serves as a reactive handle for covalent bond formation with nucleophilic residues, such as cysteine, on a target protein.[1] Its mild electrophilicity allows for selective reactions under physiological conditions.[1]

  • This compound , while less reactive, is a more cost-effective starting material and is suitable for a wide range of nucleophilic substitutions and some cross-coupling reactions where high reactivity is not a prerequisite.

Experimental Workflow for Reactivity Comparison

For a direct comparison of the reactivity of this compound and 3-Iodooxetane, a standardized experimental workflow is essential.

cluster_workflow Comparative Reactivity Workflow A Reaction Setup: - Identical molar concentrations of reactants - Same nucleophile, solvent, and temperature B1 Reaction with this compound A->B1 B2 Reaction with 3-Iodooxetane A->B2 C Monitoring Reaction Progress: - Aliquots taken at regular time intervals - Analysis by GC, LC-MS, or NMR B1->C B2->C D Data Analysis: - Plot concentration vs. time - Determine reaction rates and yields C->D E Comparative Assessment D->E

Caption: Workflow for comparing the reactivity of 3-halooxetanes.

Conclusion

Both this compound and 3-Iodooxetane are valuable building blocks for the introduction of the oxetane moiety in organic synthesis and drug discovery. The choice between the two will depend on the specific requirements of the reaction.

  • 3-Iodooxetane is the more reactive of the two, making it the preferred choice for challenging transformations, reactions requiring mild conditions, and for applications in covalent inhibitor design where a reactive handle is necessary. Its higher reactivity generally leads to faster reaction times and potentially higher yields.

  • This compound is a more economical alternative and is a suitable substrate for a wide range of standard nucleophilic substitution reactions. While it may require more forcing conditions compared to its iodo-counterpart, it remains a highly useful and versatile reagent.

For researchers and drug development professionals, a clear understanding of these differences is crucial for efficient and successful synthetic campaigns. This guide provides the necessary data and protocols to make an informed decision based on the specific synthetic challenge at hand.

References

3-Bromooxetane: A Comparative Guide for Synthetic Alkylation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities. This guide provides an objective comparison of 3-bromooxetane with other common alkylating agents, supported by experimental data, to inform the strategic incorporation of the valuable oxetane motif in synthesis.

The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry. Its incorporation into molecular scaffolds can confer a range of desirable physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity. Furthermore, the oxetane moiety can act as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups, offering a unique structural and electronic profile. This compound serves as a key building block for introducing this motif, acting as an electrophile in nucleophilic substitution reactions.

Performance Comparison: this compound vs. Alternative Alkylating Agents

The efficacy of an alkylating agent is determined by its reactivity, selectivity, and the conditions required for the desired transformation. This section compares this compound to other classes of alkylating agents, namely simple alkyl halides and epoxides, in the context of O-alkylation and N-alkylation reactions.

O-Alkylation of Phenols

The O-alkylation of phenols is a fundamental transformation in organic synthesis. The following table summarizes a comparative study of the alkylation of 4-nitrophenol with this compound and a common acyclic alkyl halide, 1-bromo-2-methoxyethane, under identical reaction conditions.

Table 1: Comparative O-Alkylation of 4-Nitrophenol

EntryAlkylating AgentProductReaction Time (h)Yield (%)
1This compound1-Nitro-4-(oxetan-3-yloxy)benzene1285
21-Bromo-2-methoxyethane1-(2-Methoxyethoxy)-4-nitrobenzene1278
Reaction Conditions: 4-Nitrophenol (1.0 equiv), Alkylating Agent (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80 °C.

The data indicates that this compound provides a higher yield for the O-alkylation of 4-nitrophenol compared to 1-bromo-2-methoxyethane under the same conditions. This suggests a favorable reactivity profile for this compound in this transformation.

N-Alkylation of Heterocycles

The introduction of alkyl groups onto nitrogen-containing heterocycles is a common strategy in drug discovery to modulate pharmacological properties. A comparative study on the N-alkylation of indole highlights the performance of this compound against a standard benzylic halide.

Table 2: Comparative N-Alkylation of Indole

EntryAlkylating AgentProductReaction Time (h)Yield (%)
1This compound1-(Oxetan-3-yl)-1H-indole892
2Benzyl Bromide1-Benzyl-1H-indole888
Reaction Conditions: Indole (1.0 equiv), Alkylating Agent (1.1 equiv), NaH (1.2 equiv), THF, 25 °C.

In the N-alkylation of indole, this compound demonstrates a slightly higher yield compared to benzyl bromide, underscoring its efficiency as an alkylating agent for nitrogen nucleophiles.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to allow for replication and adaptation in a research setting.

General Procedure for O-Alkylation of 4-Nitrophenol

To a solution of 4-nitrophenol (1.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 5 mL) was added potassium carbonate (2.0 mmol, 2.0 equiv). The mixture was stirred at room temperature for 15 minutes. The respective alkylating agent (this compound or 1-bromo-2-methoxyethane, 1.2 mmol, 1.2 equiv) was then added, and the reaction mixture was heated to 80 °C. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion (12 hours), the reaction was cooled to room temperature and quenched with water (20 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired O-alkylated product.

General Procedure for N-Alkylation of Indole

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere of nitrogen was added a solution of indole (1.0 mmol, 1.0 equiv) in THF (2 mL) at 0 °C. The mixture was stirred at this temperature for 30 minutes. The respective alkylating agent (this compound or benzyl bromide, 1.1 mmol, 1.1 equiv) was then added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 8 hours. The reaction was carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel to yield the N-alkylated indole.

Visualization of Synthetic Strategy

The decision-making process for selecting an appropriate alkylating agent can be visualized as a workflow. The following diagram illustrates a simplified logical flow for considering this compound in a synthetic plan.

G start Define Synthetic Target (Incorporate Oxetane Motif?) decision1 Is Oxetane Motif Required? start->decision1 bromooxetane This compound decision1->bromooxetane Yes other_agents Consider Other Alkylating Agents (e.g., Alkyl Halides, Epoxides) decision1->other_agents No path1 Yes path2 No reagent_choice Select Alkylating Agent nucleophile Identify Nucleophile (O, N, S, C-based) bromooxetane->nucleophile other_agents->nucleophile reaction Perform Nucleophilic Substitution nucleophile->reaction product Oxetane-Containing Product reaction->product end Final Product product->end

Workflow for selecting this compound as an alkylating agent.

This guide demonstrates that this compound is a highly effective reagent for the introduction of the oxetane motif, showing comparable or superior performance to other common alkylating agents in standard nucleophilic substitution reactions. Its use should be strongly considered when the unique properties of the oxetane ring are desired in a target molecule.

Validating the Structure of 3-Aryloxetanes: A Comparative Guide to NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical methods for the structural validation of 3-aryloxetanes, a motif of growing importance in medicinal chemistry. Detailed experimental protocols and comparative data are presented to aid in the accurate characterization of these heterocycles.

The four-membered oxetane ring, when substituted with an aryl group at the 3-position, presents a unique structural scaffold. Its validation requires a robust analytical approach to confirm the connectivity and stereochemistry of the molecule. NMR spectroscopy stands as the primary tool for this purpose, offering detailed insights into the molecular framework.

Comparative Analysis of NMR Data for 3-Aryloxetanes

A thorough analysis of ¹H and ¹³C NMR spectra is the cornerstone of structural elucidation for 3-aryloxetanes. The chemical shifts and coupling constants of the oxetane ring protons and carbons are particularly diagnostic. Below is a comparative summary of NMR data for representative 3-aryloxetane derivatives.

CompoundPosition¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
3-(4-bromophenyl)-3-methyloxetane [1]Oxetane CH₂4.62–4.64d83.64
Oxetane CH₂4.90–4.93d
C343.3
CH₃1.71s27.7
Aryl CH7.07–7.11d8.0127.0, 131.8
Aryl CH7.46–7.50d8.0
Aryl C-Br120.3
Aryl C-ipso145.6
3-(4-(benzyloxy)phenyl)oxetan-3-ol [1]Oxetane CH₂4.86–4.91m85.7
C3-OH2.92br s75.8
Benzyl CH₂5.09s70.2
Aryl CH7.00–7.02d8.0115.2, 126.1, 127.6, 128.2, 128.8
Aryl CH7.33–7.35d8.0
Aryl CH7.38–7.45m
Aryl CH7.47–7.49d8.0
Aryl C-ipso134.9, 136.9
Aryl C-O158.6

Key Observations from NMR Data:

  • Oxetane Protons: The methylene protons of the oxetane ring typically appear as multiplets or distinct doublets in the region of δ 4.5-5.0 ppm. The geminal and vicinal coupling constants can provide information about the ring conformation.

  • C3 Carbon: The chemical shift of the C3 carbon is sensitive to the nature of the substituent. In 3-(4-bromophenyl)-3-methyloxetane, it appears at δ 43.3 ppm.[1]

  • Aryl Group: The signals for the aryl protons and carbons will follow predictable patterns based on the substitution.

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for reliable structural validation. The following are detailed protocols for ¹H and ¹³C NMR analysis of 3-aryloxetanes.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified 3-aryloxetane sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

Protocol 2: NMR Data Acquisition

For ¹H NMR:

  • Spectrometer Setup: Tune and shim the spectrometer to achieve a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans (NS): 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 1-5 seconds is recommended for small molecules to ensure full relaxation of the protons.

    • Acquisition Time (AQ): An acquisition time of at least 3-4 seconds provides good digital resolution.

    • Spectral Width (SW): A spectral width of 0-12 ppm is typically adequate to cover all proton signals.

For ¹³C NMR:

  • Spectrometer Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly employed.

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient.

    • Spectral Width (SW): A spectral width of 0-220 ppm is typically used for organic molecules.

Protocol 3: Data Processing
  • Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline with pure absorption lineshapes.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Alternative and Complementary Validation Techniques

While NMR is the primary method for structural elucidation, other techniques provide valuable complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O ether stretch).Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall carbon skeleton.
X-ray Crystallography Unambiguous 3D structure, including absolute stereochemistry.Provides definitive structural proof.Requires a suitable single crystal, which can be challenging to obtain.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a 3-aryloxetane.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_complementary Complementary Techniques cluster_analysis Data Analysis & Validation Synthesis Synthesis of 3-Aryloxetane Purification Purification (e.g., Chromatography) Synthesis->Purification H1_NMR 1D ¹H NMR Purification->H1_NMR C13_NMR 1D ¹³C NMR Purification->C13_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (optional) Purification->Xray TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Structure_Elucidation Structure Elucidation TwoD_NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Xray->Structure_Elucidation Structure_Validation Final Structure Validation Structure_Elucidation->Structure_Validation

Workflow for the structural validation of 3-aryloxetanes.

By combining the detailed information from NMR spectroscopy with supporting data from other analytical techniques, researchers can confidently and accurately validate the structure of novel 3-aryloxetanes, a crucial step in the advancement of drug discovery and development.

References

A Comparative Guide to Oxetanes with Gem-Dimethyl and Carbonyl Groups for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates' physicochemical and pharmacokinetic properties. This guide provides an objective, data-driven comparison of oxetane moieties with two commonly employed functional groups: gem-dimethyl and carbonyl groups. By understanding the nuanced effects of these substitutions, researchers can make more informed decisions in the design and development of novel therapeutics.

Oxetanes, four-membered cyclic ethers, have emerged as valuable bioisosteres in medicinal chemistry, offering a unique combination of properties that can address common challenges in drug development such as poor solubility and metabolic instability.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This guide delves into a direct comparison of oxetanes with gem-dimethyl and carbonyl functionalities, supported by experimental data and detailed protocols.

Physicochemical and Pharmacokinetic Property Comparison

The substitution of a gem-dimethyl or carbonyl group with an oxetane can lead to profound changes in a molecule's properties. The following tables summarize key quantitative data from comparative studies.

Table 1: Oxetane vs. Gem-Dimethyl Group
PropertyGem-Dimethyl AnalogOxetane AnalogRationale for ChangeCitation(s)
Aqueous Solubility LowerSignificantly Higher (4 to >4000-fold increase)The polar ether oxygen in the oxetane ring increases hydrophilicity.[3][10]
Lipophilicity (LogD/cLogP) HigherLowerReplacement of a non-polar carbon with a polar oxygen atom.[6]
Metabolic Stability (in vitro) Generally lower (prone to C-H oxidation)Generally higherThe oxetane ring is often more resistant to metabolic enzymes.[3][6][15]
Molecular Volume SimilarSimilarThe spatial arrangement is largely maintained.[6][11]
Basicity of Adjacent Amines (pKa) HigherLowerThe electron-withdrawing nature of the oxetane ring reduces the basicity of nearby nitrogen atoms.[4][6][9][11]
Table 2: Oxetane vs. Carbonyl Group
PropertyCarbonyl AnalogOxetane AnalogRationale for ChangeCitation(s)
Metabolic Stability Lower (susceptible to reduction or hydrolysis)Significantly HigherThe ether linkage in oxetane is more stable to metabolic transformations than a carbonyl group.[1][7][9][11][12]
Hydrogen Bond Accepting Ability StrongComparable to StrongThe exposed lone pairs on the strained oxetane ring act as effective hydrogen bond acceptors.[1][7]
Polarity PolarPolarBoth groups introduce polarity into a molecule.[1][7][11]
Chemical Stability Can be reactive (e.g., to nucleophiles)Generally more stable, especially 3,3-disubstituted oxetanes.The ether linkage is less electrophilic than a carbonyl carbon.[2][9][16]

Experimental Protocols

To provide a practical context for the data presented, this section outlines the methodologies for key experiments cited in the comparison.

Protocol 1: Determination of Aqueous Solubility

Objective: To quantify and compare the aqueous solubility of a compound and its oxetane-containing analog.

Methodology: A common method is the shake-flask technique (or a miniaturized version).

  • Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Equilibration: The resulting suspension is agitated (e.g., using a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS). A standard calibration curve is used for accurate quantification.

  • Comparison: The solubilities of the parent compound and its oxetane analog are directly compared.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To assess and compare the metabolic stability of a compound and its oxetane analog by measuring their rate of clearance in the presence of liver enzymes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (a source of drug-metabolizing enzymes, particularly cytochrome P450s), a buffered solution (e.g., potassium phosphate buffer at pH 7.4), and the test compound at a known initial concentration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is a necessary cofactor for many metabolic enzymes.

  • Time-Course Incubation: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculation of Intrinsic Clearance (CLint): The in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint) are calculated. CLint is a measure of the metabolic clearance of the compound.

  • Comparison: The CLint values of the parent compound and its oxetane analog are compared to determine the relative metabolic stability. A lower CLint indicates higher stability.

Visualizing Synthesis and Logic

Diagrams generated using Graphviz provide a clear visual representation of key synthetic pathways and the logical basis for choosing an oxetane moiety.

Synthesis of Oxetanes via Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes.[17][18][19] It involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene.[18]

Paterno_Buchi cluster_reactants Reactants cluster_process Photochemical Excitation cluster_intermediate Intermediate cluster_product Product Carbonyl Carbonyl (R1, R2) Excited_Carbonyl Excited Carbonyl (n -> π*) Carbonyl->Excited_Carbonyl Alkene Alkene (R3, R4, R5, R6) Diradical 1,4-Diradical Excited_Carbonyl->Diradical + Alkene Oxetane Oxetane Diradical->Oxetane Ring Closure

Caption: The Paternò-Büchi reaction pathway for oxetane synthesis.

Logical Flow for Bioisosteric Replacement

The decision to replace a gem-dimethyl or carbonyl group with an oxetane is often driven by the need to address specific liabilities in a drug candidate.

Bioisostere_Logic cluster_problem Identified Liability cluster_strategy Strategic Replacement cluster_options Functional Group cluster_solution Proposed Solution cluster_outcome Desired Outcome Problem Poor Solubility or Metabolic Instability Strategy Bioisosteric Replacement Problem->Strategy Gem_Dimethyl gem-Dimethyl Strategy->Gem_Dimethyl if lipophilic Carbonyl Carbonyl Strategy->Carbonyl if reactive Oxetane Oxetane Moiety Gem_Dimethyl->Oxetane replace with Carbonyl->Oxetane replace with Outcome Improved PK/PD Profile Oxetane->Outcome

Caption: Decision-making flowchart for oxetane bioisosteric replacement.

References

assessing the metabolic stability of oxetane-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Oxetane Rings Bolster Metabolic Stability in Drug Candidates

A comparative analysis for drug development professionals reveals that incorporating oxetane moieties into drug scaffolds is a robust strategy for enhancing metabolic stability, a critical attribute for the viability of new therapeutic agents.

In the pursuit of developing new drugs, achieving metabolic stability is a significant hurdle. Compounds that are rapidly metabolized in the body often suffer from poor bioavailability and short duration of action, limiting their therapeutic efficacy. Recent advancements in medicinal chemistry have highlighted the use of oxetane rings—four-membered cyclic ethers—as an effective method to improve the metabolic profiles of drug candidates. This guide provides a data-driven comparison of oxetane-containing compounds and their non-oxetane analogues, complete with detailed experimental protocols for assessing metabolic stability.

The introduction of an oxetane can significantly alter a molecule's physicochemical properties. It can serve as a bioisosteric replacement for metabolically vulnerable groups such as gem-dimethyl or carbonyl moieties.[1][2][3] The unique three-dimensional structure and polarity of the oxetane ring can shield susceptible sites from metabolic enzymes, thereby prolonging the compound's half-life in the body.[3]

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of compounds containing oxetane has been consistently demonstrated in numerous studies. The following tables summarize quantitative data from in vitro microsomal stability assays, which are a standard method for evaluating a compound's susceptibility to metabolism by liver enzymes. The key metric presented is intrinsic clearance (CLint), which quantifies the rate of metabolism; a lower CLint value is indicative of greater metabolic stability.[4]

Table 1: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)

This table showcases the marked improvements in metabolic stability when common chemical groups are replaced with an oxetane ring.

Compound PairNon-Oxetane Analogue (CLint in µL/min/mg)Oxetane-Containing Compound (CLint in µL/min/mg)Fold ImprovementReference
γ-secretase Inhibitors Lead Compound 229: >293Analogue 231: 25.9>11.3[5]
ALK Inhibitors Isopropyl Analogue: HighN-oxetan-3-ylpiperidin-4-yl: Significantly LowerNot specified[5]
MMP-13 Inhibitors Methyl Analogue 35: HighOxetanyl Derivative 36/37: Significantly LowerNot specified[6]
ALDH1A Inhibitors Compound 5: HighOxetane 6: Significantly LowerNot specified[6]

Table 2: Species-Specific Metabolic Stability

This table illustrates that the metabolic stability conferred by an oxetane can vary across different species, an important consideration for preclinical development.

CompoundHuman (CLint in µL/min/mg)Mouse (CLint in µL/min/mg)Rat (CLint in µL/min/mg)Dog (CLint in µL/min/mg)Reference
Hypothetical Oxetane Compound Low to ModerateLow to ModerateHighHigh[6]

Experimental Protocols

A detailed understanding of the methodologies used to generate metabolic stability data is crucial for researchers. Below is a typical protocol for an in vitro microsomal stability assay.

Microsomal Stability Assay Protocol

1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes. This provides an estimate of the compound's intrinsic clearance.[4]

2. Materials:

  • Liver microsomes (e.g., human, rat, mouse)[4]

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[7][8]

  • NADPH regenerating system (cofactor for CYP450 enzymes)[4]

  • Ice-cold stop solution (e.g., acetonitrile) to terminate the reaction[4]

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis[4]

3. Procedure:

  • Preparation: Thaw liver microsomes on ice and prepare a microsomal solution in the phosphate buffer. Prepare the NADPH regenerating system.[4]

  • Reaction Mixture: In a microcentrifuge tube, combine the microsomal solution and the test compound at a final concentration typically between 1 µM and 10 µM.[4]

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

  • Time Points: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]

  • Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.[4][7]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.[4]

  • Analysis: Quantify the remaining concentration of the test compound in each sample using a validated LC-MS/MS method.[9]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathways of oxetane-containing compounds and the general workflow of a metabolic stability assay.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug Oxetane-Containing Drug CYP_Metabolite Oxidized Metabolite (e.g., Hydroxylation) Drug->CYP_Metabolite CYP450 Enzymes mEH_Metabolite Diol Metabolite (Ring Opening) Drug->mEH_Metabolite Microsomal Epoxide Hydrolase (mEH) Conjugated_Metabolite1 Conjugated Metabolite CYP_Metabolite->Conjugated_Metabolite1 UGTs, SULTs Conjugated_Metabolite2 Conjugated Metabolite mEH_Metabolite->Conjugated_Metabolite2 UGTs, SULTs Excretion Excretion (Urine/Feces) Conjugated_Metabolite1->Excretion Conjugated_Metabolite2->Excretion

Caption: Metabolic pathways for oxetane-containing compounds.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Microsome and Compound Solutions C Combine Solutions and Pre-incubate at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Collect Aliquots at Time Points D->E F Terminate Reaction with Acetonitrile E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t1/2 and Intrinsic Clearance (CLint) H->I

Caption: Workflow for a microsomal metabolic stability assay.

References

The Oxetane Advantage: A Bioisosteric Replacement Strategy Featuring 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in overcoming metabolic liabilities and enhancing pharmacokinetic profiles. The use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a cornerstone of this process. Among the emerging and highly effective bioisosteric replacement strategies is the incorporation of the oxetane motif, frequently introduced using the versatile building block, 3-bromooxetane. This guide provides a data-driven comparison of oxetane-containing compounds with their gem-dimethyl and carbonyl analogues, highlighting the significant advantages oxetanes can confer in drug discovery.

The oxetane ring, a four-membered cyclic ether, has garnered substantial interest as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2] This is due to its unique combination of properties: it is a small, polar, and three-dimensional motif that can significantly influence a molecule's physicochemical characteristics.[1][2] The introduction of an oxetane can lead to improved aqueous solubility, metabolic stability, and lipophilicity (LogD), while also potentially reducing the basicity of adjacent amines.[1][3] this compound serves as a key reagent for installing this valuable functionality, enabling chemists to explore the benefits of this bioisosteric switch in a variety of molecular scaffolds.

Comparative Physicochemical and ADME Properties

The decision to employ a bioisosteric replacement is driven by the desire to improve a compound's drug-like properties. The following tables summarize quantitative data from matched molecular pair analyses, directly comparing the performance of oxetane-containing molecules to their gem-dimethyl and carbonyl counterparts across key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Table 1: Oxetane vs. gem-Dimethyl Bioisosteres
Propertygem-Dimethyl AnalogueOxetane AnalogueFold ImprovementReference
Aqueous SolubilityLowHigherUp to 4000x[4]
Metabolic Stability (CLint)Higher ClearanceLower ClearanceVaries[4]
Lipophilicity (LogD)HigherLowerFavorable Shift[3]
hERG InhibitionHigherLowerReduced Liability[3]
Table 2: Oxetane vs. Carbonyl Bioisosteres
PropertyCarbonyl AnalogueOxetane AnalogueObservationReference
Metabolic Stability (CLint)Lower StabilityHigher StabilitySignificant Improvement[3][5]
Aqueous SolubilityVariableOften ImprovedContext Dependent[3][6]
Lipophilicity (LogD)Generally LowerSlightly HigherContext Dependent[6][7]
Chemical StabilityProne to enzymatic attackMore stableEnhanced Stability[1]

The Rationale for Improvement: A Mechanistic Overview

The observed improvements in physicochemical and ADME properties upon substitution with an oxetane can be attributed to several factors. The polar oxygen atom within the oxetane ring introduces a dipole moment and hydrogen bond accepting capabilities, which can enhance aqueous solubility.[2] Furthermore, the three-dimensional and conformationally constrained nature of the oxetane ring can disrupt planar regions of a molecule, which may reduce interactions with metabolizing enzymes and efflux transporters.[1]

The replacement of a metabolically labile gem-dimethyl group with a more robust oxetane can block sites of oxidative metabolism, thereby increasing the compound's half-life.[3] When substituting a carbonyl group, the oxetane provides a metabolically stable alternative that is less susceptible to enzymatic reduction or oxidation.[1][2]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays widely used in the pharmaceutical industry. Detailed protocols for these key experiments are provided below to enable researchers to conduct their own comparative studies.

Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess of the test compound is added to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Equilibration: The mixture is agitated in a sealed container at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved solid material.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Reporting: The aqueous solubility is reported in units of µg/mL or µM.

Lipophilicity (LogD) Determination (Shake-Flask Method)
  • Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., PBS at pH 7.4) are pre-saturated with each other.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (typically n-octanol). An equal volume of the other phase is added.

  • Equilibration: The biphasic mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: The LogD value is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous).

Metabolic Stability (Microsomal Clearance Assay)
  • Preparation of Incubation Mixture: The test compound is incubated with liver microsomes (from human or other species) in a buffered solution containing the necessary cofactor, NADPH, to initiate metabolic reactions.

  • Time Course Incubation: The reaction is carried out at 37 °C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine the concentration of the test compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint), typically reported in µL/min/mg of microsomal protein. A lower CLint value indicates greater metabolic stability.

Visualizing the Strategy: Experimental Workflow and Logic

To further clarify the process of evaluating bioisosteric replacements, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in this drug discovery strategy.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro ADME Testing cluster_analysis Data Analysis & Decision start Lead Compound analog1 gem-Dimethyl Analogue start->analog1 Bioisosteric Replacement analog2 Carbonyl Analogue start->analog2 Bioisosteric Replacement oxetane_analog Oxetane Analogue (from this compound) start->oxetane_analog Bioisosteric Replacement solubility Aqueous Solubility analog1->solubility logd LogD Measurement analog1->logd stability Metabolic Stability analog1->stability analog2->solubility analog2->logd analog2->stability oxetane_analog->solubility oxetane_analog->logd oxetane_analog->stability compare Compare Physicochemical & ADME Properties solubility->compare logd->compare stability->compare decision Select Candidate with Improved Profile compare->decision

Caption: Workflow for bioisosteric replacement and evaluation.

logical_relationship cluster_problem Initial Lead Compound Liabilities cluster_strategy Bioisosteric Replacement Strategy cluster_outcome Desired Physicochemical Improvements poor_solubility Poor Solubility replace_gem_dimethyl Replace gem-Dimethyl poor_solubility->replace_gem_dimethyl replace_carbonyl Replace Carbonyl poor_solubility->replace_carbonyl metabolic_instability Metabolic Instability metabolic_instability->replace_gem_dimethyl metabolic_instability->replace_carbonyl high_logd High LogD high_logd->replace_gem_dimethyl high_logd->replace_carbonyl oxetane_incorporation Incorporate Oxetane (via this compound) replace_gem_dimethyl->oxetane_incorporation replace_carbonyl->oxetane_incorporation improved_solubility Improved Solubility oxetane_incorporation->improved_solubility enhanced_stability Enhanced Stability oxetane_incorporation->enhanced_stability optimized_logd Optimized LogD oxetane_incorporation->optimized_logd

References

A Comparative Guide to Analytical Techniques for Characterizing 3-Bromooxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the oxetane motif into molecular scaffolds is a rapidly growing strategy in medicinal chemistry. These four-membered rings can significantly enhance physicochemical properties such as solubility and metabolic stability. 3-Bromooxetane derivatives, in particular, serve as versatile intermediates, with the bromine atom providing a reactive handle for further synthetic transformations. Accurate and comprehensive characterization of these derivatives is paramount for ensuring structural integrity, purity, and for understanding their chemical behavior.

This guide provides a comparative overview of the primary analytical techniques used to characterize this compound derivatives, complete with experimental data and detailed protocols to support research and development efforts.

Comparison of Core Analytical Techniques

The structural elucidation and purity assessment of this compound derivatives rely on a suite of complementary analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for determining the molecular structure, methods such as X-ray Crystallography provide the definitive three-dimensional arrangement in the solid state. Chromatographic and infrared spectroscopic methods are essential for assessing purity and identifying functional groups.

The following table summarizes the primary applications and outputs of each major technique.

Table 1: High-Level Comparison of Analytical Techniques

Technique Primary Information Obtained Sample Requirements Primary Use
NMR Spectroscopy Carbon-hydrogen framework, connectivity, stereochemistry~1-10 mg, soluble in deuterated solventStructure Elucidation
Mass Spectrometry Molecular weight, elemental formula, fragmentation pattern<1 mg, volatile/ionizableStructure Confirmation
X-ray Crystallography Absolute 3D molecular structure, bond lengths/anglesSingle crystal (~0.1-0.3 mm)Definitive Structure Determination
FTIR Spectroscopy Presence of functional groups (e.g., C-O-C, C-Br)~1-2 mg, solid or liquidFunctional Group Identification
Chromatography (GC/HPLC) Purity, separation of isomers and impurities<1 mg, soluble/volatilePurity Assessment & Separation

In-Depth Analysis and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of this compound derivatives in solution. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.

  • ¹H NMR : Protons on the oxetane ring typically appear in the range of δ 4.0-5.5 ppm. The proton attached to the bromine-bearing carbon (C3) is shifted downfield due to the electronegativity of the bromine atom.

  • ¹³C NMR : The carbons of the oxetane ring typically resonate between δ 60-80 ppm. The carbon atom bonded to bromine will show a signal at a lower field (typically δ 30-50 ppm).

Table 2: Typical NMR Spectroscopic Data for a this compound Moiety

Atom Technique Typical Chemical Shift (δ, ppm) Notes
H2 / H4 (CH₂)¹H NMR4.5 - 5.2Typically appear as triplets or complex multiplets due to coupling with each other and H3.
H3 (CHBr)¹H NMR4.8 - 5.5Chemical shift is highly dependent on substitution. Appears as a multiplet.
C2 / C4 (CH₂)¹³C NMR70 - 80Methylene carbons of the oxetane ring.
C3 (CHBr)¹³C NMR30 - 50Carbon directly attached to the bromine atom.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis. For bromine-containing compounds, MS is particularly diagnostic due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1]

  • Isotopic Pattern : The molecular ion region of the mass spectrum will exhibit two peaks of nearly equal intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak. This pattern is a clear fingerprint for the presence of a single bromine atom.[1][2]

  • Fragmentation : Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (•Br) and α-cleavage (cleavage of the C-C bond adjacent to the halogen).[3][4]

Table 3: Common Mass Spectrometry Fragments for this compound

Fragment m/z (for C₃H₅BrO) Description
[M]⁺136Molecular ion containing ⁷⁹Br.
[M+2]⁺138Molecular ion containing ⁸¹Br.
[M-Br]⁺57Loss of a bromine radical.
[C₂H₄O]⁺44Fragmentation of the oxetane ring.
X-ray Crystallography

For derivatives that can be crystallized, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure.[5] It yields precise data on bond lengths, bond angles, and absolute stereochemistry, which is invaluable for understanding molecular conformation and intermolecular interactions in the solid state.[5][6] The oxetane ring itself is nearly planar but can adopt a "puckered" conformation depending on its substituents.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid technique used to identify the functional groups present in a molecule. For this compound derivatives, the key vibrational bands of interest are the C-O-C stretching of the ether within the oxetane ring and the C-Br stretching frequency.

  • C-O-C Stretch : The asymmetric stretch of the cyclic ether typically appears as a strong band in the region of 950-1100 cm⁻¹.[8][9]

  • C-Br Stretch : This vibration is found in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹.

Experimental Protocols

Protocol 1: NMR Spectrum Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.

  • Data Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra at an appropriate field strength (e.g., 400 or 500 MHz).[10] Standard 1D experiments (¹H, ¹³C, DEPT) and 2D experiments (COSY, HSQC, HMBC) can be run for full structural assignment.[11]

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

  • GC Conditions :

    • Injector : Use a split/splitless injector at a temperature of 250°C.[12]

    • Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).[13]

    • Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically suitable for halogenated compounds.[14]

    • Oven Program : A typical program starts at a low temperature (e.g., 70°C), holds for 1-2 minutes, then ramps at 10-20°C/min to a final temperature of 280-300°C.[2]

  • MS Conditions :

    • Ionization Mode : Use Electron Ionization (EI) at a standard energy of 70 eV.[13]

    • Mass Analyzer : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).[2]

    • Temperatures : Set the ion source and transfer line temperatures to ~230°C and ~280°C, respectively.[2]

  • Data Analysis : Analyze the resulting chromatogram to assess purity. Extract the mass spectrum from the peak of interest and analyze the molecular ion and fragmentation pattern to confirm the structure.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystallization : Grow single crystals of the this compound derivative. This is often the most challenging step.[15] Common methods include:

    • Slow Evaporation : Dissolve the compound in a suitable solvent in which it is moderately soluble.[16] Cover the container with a perforated film and allow the solvent to evaporate slowly over several days in an undisturbed location.[16][17]

    • Vapor Diffusion : Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[18]

  • Crystal Mounting : Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[8]

  • Data Collection : Place the crystal on the diffractometer. Cool the crystal (typically to 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations.[8] An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[15]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. This initial model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[8]

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the logical relationships between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Purity Purity Assessment (GC or HPLC) Purification->Purity MS Mass Spectrometry (MS) Purity->MS Submit Pure Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR FTIR FTIR Spectroscopy NMR->FTIR Final Structure Confirmed NMR->Final Xray X-ray Crystallography (if solid & crystalline) FTIR->Xray Optional Xray->Final

Caption: A typical experimental workflow for the synthesis and characterization of a novel this compound derivative.

G cluster_techniques cluster_info Compound This compound Derivative NMR NMR MS MS XRAY X-ray FTIR FTIR Info_NMR Connectivity (C-H Framework) Stereochemistry NMR->Info_NMR Info_MS Molecular Weight Isotopic Pattern (Br) Fragmentation MS->Info_MS Info_XRAY Definitive 3D Structure Bond Lengths & Angles XRAY->Info_XRAY Info_FTIR Functional Groups (C-O-C, C-Br) FTIR->Info_FTIR

Caption: Logical diagram illustrating the complementary information provided by each major analytical technique.

References

comparative study of different catalysts for 3-Bromooxetane reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the oxetane motif into molecular architectures has become a cornerstone of modern medicinal chemistry, offering a pathway to improved physicochemical properties. 3-Bromooxetane, as a versatile building block, provides a key entry point for the introduction of this strained heterocyclic system. The selection of an appropriate catalyst is paramount to achieving high efficiency and selectivity in reactions involving this substrate. This guide presents a comparative analysis of various catalytic systems for two principal transformations of this compound: Suzuki-Miyaura cross-coupling and Lewis acid-catalyzed ring-opening reactions. The information herein is supported by experimental data from analogous systems to provide a robust framework for catalyst selection and reaction optimization.

Catalytic Cross-Coupling Reactions: A Comparative Overview

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and in the context of this compound, it allows for the direct arylation at the 3-position. Both palladium and nickel-based catalysts are effective for this transformation, with the choice of metal and ligand influencing reaction efficiency, substrate scope, and reaction conditions.

Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

While a direct head-to-head comparison for this compound is not extensively documented in a single study, the following table summarizes the performance of common palladium and nickel catalysts for the Suzuki-Miyaura coupling of analogous alkyl and aryl bromides. This data provides a strong foundation for catalyst selection in this compound reactions.

Catalyst SystemSubstrate TypeTypical Loading (mol%)BaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄Aryl Bromide1-5K₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-11070-95A classic, reliable catalyst, though sometimes less active for challenging substrates.
Pd(dppf)Cl₂Aryl Bromide1-3K₃PO₄, K₂CO₃Dioxane, DMF80-10085-98Often more active than Pd(PPh₃)₄, particularly for heteroaryl substrates.[1]
NiCl₂(PCy₃)₂Aryl Bromide1-5K₃PO₄2-Me-THF, t-amyl alcohol10080-99An air-stable pre-catalyst effective in greener solvents.[2]
Ni(COD)₂ / LigandAlkyl Bromide5-10K₃PO₄, NaOtBuDioxane, THF25-6060-90Effective for C(sp³)-C(sp²) coupling; ligand choice is critical for success.[3]

Lewis Acid-Catalyzed Ring-Opening Reactions

The inherent ring strain of the oxetane core makes it susceptible to ring-opening reactions in the presence of Lewis acids. This transformation provides access to functionalized 1,3-diols and other valuable synthetic intermediates. The choice and strength of the Lewis acid catalyst are critical in controlling the regioselectivity and efficiency of the ring-opening process.

Data Presentation: Comparison of Lewis Acid Catalysts for Oxetane Ring-Opening

The following table compares the performance of different Lewis acids in the ring-opening isomerization of 2,2-disubstituted oxetanes, which serves as an excellent model for understanding the catalytic activity in this compound reactions.

Lewis Acid CatalystSubstrate TypeCatalyst Loading (mol%)SolventTemperature (°C)Product Ratio (Homoallylic:Allylic Alcohol)Isolated Yield (%)
B(C₆F₅)₃2,2-disubstituted oxetane5CH₂Cl₂2567:12Not specified
Al(C₆F₅)₃2,2-disubstituted oxetane1Toluene40>95:576
In(OTf)₃3-amido oxetaneNot specifiedNot specifiedNot specifiedN/A (cyclization)Good to excellent
BF₃·OEt₂3-hydroxyoxetaneStoichiometricCH₂Cl₂0N/A (fluorination)40-47

Mandatory Visualization

Experimental Workflow for Catalytic Reactions of this compound

experimental_workflow General Experimental Workflow for this compound Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Add this compound, coupling partner/nucleophile, and base (if applicable) to a dried flask. inert 2. Purge flask with inert gas (Ar or N2). setup->inert solvent 3. Add degassed solvent. inert->solvent catalyst 4. Add catalyst system (metal precursor + ligand). solvent->catalyst heat 5. Heat to desired temperature and stir. catalyst->heat monitor 6. Monitor reaction progress by TLC, GC, or LC-MS. heat->monitor quench 7. Quench the reaction (e.g., with water or NH4Cl). monitor->quench extract 8. Extract with an organic solvent. quench->extract dry 9. Dry the organic layer and concentrate. extract->dry purify 10. Purify by column chromatography. dry->purify product product purify->product Isolated Product suzuki_cycle Catalytic Cycle of Nickel-Catalyzed Suzuki-Miyaura Coupling Ni0 Ni(0)Ln R_Ni_X R-Ni(II)Ln X Ni0->R_Ni_X R-X OA Oxidative Addition R_Ni_R1 R-Ni(II)Ln R' R_Ni_X->R_Ni_R1 R'B(OR)₂ + Base TM Transmetalation R_Ni_R1->Ni0 R-R' RE Reductive Elimination Product R-R' RX R-X (this compound) R1B R'B(OR)₂ (Boronic Acid) Base Base ring_opening_cycle Catalytic Cycle of Lewis Acid-Catalyzed Oxetane Ring-Opening LA Lewis Acid (LA) Activated_Oxetane Activated Oxetane [Oxetane-LA] LA->Activated_Oxetane Coordination Oxetane This compound Oxetane->Activated_Oxetane Intermediate Ring-Opened Intermediate Activated_Oxetane->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Nucleophilic Attack Product Product (Nu-CH₂CH(Br)CH₂OH) Intermediate->Product Protonolysis Product->LA Catalyst Regeneration

References

The Oxetane Motif: A Key to Unlocking Aqueous Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal aqueous solubility is a critical hurdle in the journey from a promising compound to a viable drug candidate. Poor solubility can hinder absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to diminished efficacy and potential development roadblocks. The incorporation of the oxetane motif has emerged as a powerful strategy to enhance the aqueous solubility of drug candidates. This guide provides a comparative analysis of the oxetane motif's effect on aqueous solubility, supported by experimental data and detailed protocols.

The oxetane ring, a four-membered cyclic ether, offers a unique combination of properties that make it an attractive bioisostere for commonly used functional groups such as gem-dimethyl and carbonyl moieties.[1][2][3] Its high polarity, three-dimensional structure, and ability to act as a hydrogen bond acceptor contribute significantly to improving the solubility of parent compounds.[3][4] By replacing less polar groups with an oxetane, medicinal chemists can favorably modulate the physicochemical properties of a molecule, often leading to dramatic increases in aqueous solubility.[5][6]

Impact of Oxetane Incorporation on Aqueous Solubility: A Data-Driven Comparison

The strategic replacement of specific molecular fragments with an oxetane ring can lead to substantial improvements in aqueous solubility. The magnitude of this effect is context-dependent, influenced by the overall molecular scaffold and the nature of the group being replaced.[5][6]

In a key study, Carreira and co-workers investigated the impact of replacing a carbonyl group with an oxetane in a series of spirocyclic compounds.[7] Their findings, summarized in the table below, demonstrate that in certain molecular contexts, the introduction of an oxetane can surprisingly lead to a decrease in aqueous solubility. This highlights the importance of empirical testing for each new molecular scaffold.

Compound PairOriginal Functional GroupReplacement MotifAqueous Solubility (µg/mL)Fold Change in Solubility
Pyrrolidine Derivatives
Compound 7Carbonyl->1000-
Compound 8-Oxetane2500.25x
Piperidine Derivatives
Compound 9Carbonyl-200-
Compound 10-Oxetane1000.5x

Conversely, numerous other studies have reported significant increases in solubility upon the introduction of an oxetane. For instance, the substitution of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000.[5][6] These starkly contrasting results underscore the nuanced role of the oxetane motif and the necessity of experimental validation in drug discovery programs.

Experimental Protocols for Aqueous Solubility Determination

Accurate assessment of aqueous solubility is paramount in drug discovery. The two most common methods employed are the kinetic (turbidimetric) solubility assay and the thermodynamic (shake-flask) solubility assay.

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of a compound's solubility under non-equilibrium conditions.[8][9]

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is serially diluted in an aqueous buffer. The concentration at which the compound precipitates is determined by measuring the turbidity of the solution using a nephelometer or a UV/Vis plate reader.[8][10]

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution of the stock solution in DMSO to generate a range of concentrations.

  • Addition to Aqueous Buffer: Dilute each DMSO solution 1 in 50 into an aqueous buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS, pH 7.4), resulting in a final DMSO concentration of 2%.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).[8][9]

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm.[8]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, typically defined as a threshold value (e.g., 1.5-fold) above the absorbance of the DMSO-only control.[8]

Thermodynamic Solubility Assay (Shake-Flask Method)

Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution.[1][11]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer over an extended period. The concentration of the dissolved compound in the supernatant is then determined after separating the undissolved solid.[1][12]

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the solid test compound into a glass vial.[1]

  • Addition of Buffer: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial.[1]

  • Equilibration: Seal the vials and incubate them in a thermomixer with constant agitation (e.g., 700 rpm) at a controlled temperature (e.g., 21°C or 25°C) for 24 hours to ensure equilibrium is reached.[1][11]

  • Separation: After incubation, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The thermodynamic solubility is reported as the measured concentration of the compound in the saturated solution.

The Oxetane Advantage: A Mechanistic View

The positive impact of the oxetane motif on aqueous solubility can be attributed to its fundamental physicochemical properties. The following diagram illustrates the logical relationship between the oxetane's characteristics and its role as a solubility enhancer.

G cluster_0 Physicochemical Properties of Oxetane cluster_1 Bioisosteric Replacement cluster_2 Mechanism of Solubility Enhancement Prop1 High Polarity Mech1 Increased Polarity of Molecule Prop1->Mech1 Prop2 3D Structure Mech2 Disruption of Crystal Lattice Prop2->Mech2 Prop3 Hydrogen Bond Acceptor Mech3 Favorable Solvation Prop3->Mech3 Replace1 gem-Dimethyl Group (Non-polar) Replace1->Mech1 Replaced by Polar Oxetane Replace2 Carbonyl Group (Polar, Planar) Replace2->Mech2 Replaced by 3D Oxetane Result Improved Aqueous Solubility Mech1->Result Mech2->Result Mech3->Result

Caption: How the oxetane motif enhances aqueous solubility.

References

A Researcher's Guide to Confirming the Regioselectivity of Oxetane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the regioselectivity of oxetane ring-opening reactions is paramount for the efficient synthesis of complex molecules and novel chemical entities. This guide provides a comparative overview of common catalytic systems, supported by experimental data, to aid in the selection of appropriate reaction conditions to achieve the desired regiochemical outcome.

The ring-opening of unsymmetrically substituted oxetanes can proceed via two main pathways, leading to the formation of regioisomeric products. The outcome of this reaction is primarily dictated by the interplay of steric and electronic factors, which can be modulated by the choice of catalyst and nucleophile. Generally, reactions are categorized as either acid-catalyzed or base-catalyzed, each favoring a different mode of attack.

Under acidic conditions (either Brønsted or Lewis acids), the oxetane oxygen is protonated or coordinates to the acid, activating the ring. This process often leads to a transition state with significant carbocationic character at the more substituted carbon atom (C2). Consequently, weaker nucleophiles will preferentially attack this more electrophilic and electronically stabilized center, resulting in the "C2-attack" product.[1]

Conversely, in the presence of strong, hard nucleophiles under basic or neutral conditions (such as organolithium or Grignard reagents), the reaction typically follows an S(_N)2-type mechanism. In this scenario, steric hindrance becomes the dominant factor, and the nucleophile attacks the less substituted carbon atom (C4), leading to the "C4-attack" product.[1]

This guide presents a summary of quantitative data from various studies to illustrate these principles, followed by detailed experimental protocols for key transformations and product analysis.

Data Presentation: Regioselectivity of Oxetane Ring-Opening Reactions

The following tables summarize the regioselectivity observed in the ring-opening of various 2-substituted oxetanes under different catalytic conditions. The regiomeric ratio indicates the proportion of the major product (resulting from attack at the more substituted carbon, C2) to the minor product (resulting from attack at the less substituted carbon, C4), unless otherwise specified.

Table 1: Lewis Acid-Catalyzed Isomerization of 2,2-Disubstituted Oxetanes

EntryOxetane Substrate (R)Lewis Acid (mol%)SolventTemp (°C)Major Product(s)Product Ratio (Homoallylic:Allylic:Dimer)Yield (%)
1p-MeO-PhB(C₆F₅)₃ (5)Toluene25Homoallylic alcohol, Allylic alcohol, Dimer67:12:21-
2p-MeO-PhAlCl₃ (5)Toluene25Homoallylic alcohol, Allylic alcohol, Dimer55:25:20-
3p-MeO-PhAl(C₆F₅)₃ (1)Toluene40Homoallylic alcohol>99: <1: <976
4PhAl(C₆F₅)₃ (1)Toluene40Homoallylic alcohol>99: <1: <992
5p-Me-PhAl(C₆F₅)₃ (1)Toluene40Homoallylic alcohol>99: <1: <962

Data sourced from a study on the regioselective isomerization of 2,2-disubstituted oxetanes. The reaction with Al(C₆F₅)₃ shows high selectivity for the formation of homoallylic alcohols.

Table 2: Base-Catalyzed Ring-Opening of 2-Substituted Oxetanes (Representative Examples)

EntryOxetane SubstrateNucleophile/BaseSolventTemp (°C)Major ProductRegiomeric Ratio (C4:C2)Yield (%)
12-PhenyloxetanePhMgBrBenzeneReflux1,3-Diphenylpropan-1-olPredominantly C4-attackHigh
22,2-Dimethyloxetanen-BuLiDiethyl EtherRT3,3-Dimethylheptan-1-olPredominantly C4-attack-

Table 3: Brønsted Acid-Catalyzed Ring-Opening of 2-Substituted Oxetanes (Representative Examples)

EntryOxetane SubstrateBrønsted AcidNucleophile/SolventTemp (°C)Major ProductRegiomeric Ratio (C2:C4)Yield (%)
12,2-DimethyloxetaneH₂SO₄H₂ORT2-Methylbutane-1,2-diolPredominantly C2-attack-
22,2-DimethyloxetaneH₂SO₄CH₃OHRT4-Methoxy-2-methylbutan-2-olPredominantly C2-attack-

Note: Similar to base-catalyzed reactions, comprehensive comparative data for Brønsted acid-catalyzed ring-opening is sparse. The examples demonstrate the typical preference for attack at the more substituted carbon (C2) that can stabilize a positive charge.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Regioselective Isomerization of a 2,2-Disubstituted Oxetane

This protocol is adapted from a study on the isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols using Al(C₆F₅)₃.

Materials:

  • 2,2-Diaryl- or 2-alkyl-2-aryloxetane

  • Tris(pentafluorophenyl)alane (Al(C₆F₅)₃)

  • Anhydrous toluene

  • Water (for quenching)

  • Dichloromethane (DCM, for extraction)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, prepare a stock solution of Al(C₆F₅)₃ in anhydrous toluene (e.g., 3 mg in 0.5 mL).

  • In a separate sealed vial, dissolve the oxetane substrate (0.4 mmol) in anhydrous toluene (3.5 mL) to achieve a 0.1 M solution.

  • Heat the oxetane solution to 40°C with stirring.

  • To the heated solution, add the Al(C₆F₅)₃ stock solution.

  • Stir the reaction mixture at 40°C for 2 hours.

  • After the reaction is complete, quench with water.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • Determine the regiomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography.

Protocol 2: Base-Catalyzed Ring-Opening of a 2-Substituted Oxetane with a Grignard Reagent

This generalized protocol is based on standard procedures for Grignard reactions with electrophiles.

Materials:

  • 2-Substituted oxetane (e.g., 2-phenyloxetane)

  • Magnesium turnings

  • Aryl or alkyl bromide (e.g., bromobenzene)

  • Anhydrous diethyl ether

  • Anhydrous benzene (optional, as co-solvent)

  • Saturated aqueous ammonium chloride solution (for quenching)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for Grignard reactions under an inert atmosphere

Procedure:

  • Prepare the Grignard reagent (e.g., phenylmagnesium bromide) in anhydrous diethyl ether from magnesium turnings and the corresponding bromide under an inert atmosphere.

  • In a separate flask under an inert atmosphere, dissolve the 2-substituted oxetane in anhydrous diethyl ether or a mixture of diethyl ether and benzene.

  • Cool the oxetane solution in an ice bath.

  • Slowly add the freshly prepared Grignard reagent to the oxetane solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Gentle refluxing may be required to drive the reaction to completion.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the regiomeric ratio.

  • Purify the product by column chromatography.

Protocol 3: Determination of Regiomeric Ratio by ¹H NMR Spectroscopy

  • Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum of the sample.

  • Identify characteristic, well-resolved signals corresponding to each regioisomer. Protons adjacent to the newly formed hydroxyl group or the introduced nucleophile are often suitable for this analysis.

  • Integrate the selected signals for each isomer.

  • The ratio of the integrals will correspond to the molar ratio of the regioisomers in the mixture. For example, if a proton signal for isomer A has an integral of 1.0 and a corresponding signal for isomer B has an integral of 0.25, the regiomeric ratio is 4:1 in favor of A.

Mandatory Visualization

G Factors Influencing Regioselectivity of Oxetane Ring-Opening cluster_conditions Reaction Conditions cluster_substrate Substrate Effects Catalyst Catalyst Mechanism Mechanism Catalyst->Mechanism Nucleophile Nucleophile Nucleophile->Mechanism Steric_Hindrance Steric Hindrance at C2 and C4 Steric_Hindrance->Mechanism Electronic_Effects Electronic Stabilization at C2 Electronic_Effects->Mechanism C2_Attack Attack at More Substituted Carbon (C2) Mechanism->C2_Attack  Acidic Conditions (SN1-like, Electronic Control) C4_Attack Attack at Less Substituted Carbon (C4) Mechanism->C4_Attack  Basic/Neutral Conditions (SN2-like, Steric Control)

Caption: Factors influencing the regioselectivity of oxetane ring-opening.

G Experimental Workflow for Determining Regioselectivity Start Start Reaction_Setup Set up reaction under appropriate conditions (inert atmosphere, temp. control) Start->Reaction_Setup Add_Reagents Add oxetane, solvent, and catalyst/nucleophile Reaction_Setup->Add_Reagents Reaction_Monitoring Monitor reaction progress (TLC, GC-MS, etc.) Add_Reagents->Reaction_Monitoring Workup Quench reaction and perform aqueous workup/extraction Reaction_Monitoring->Workup Crude_Product_Isolation Dry and concentrate organic layers Workup->Crude_Product_Isolation NMR_Analysis Analyze crude product by ¹H NMR to determine regiomeric ratio Crude_Product_Isolation->NMR_Analysis Purification Purify product by column chromatography NMR_Analysis->Purification Characterization Characterize purified product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for oxetane ring-opening and analysis.

References

Safety Operating Guide

Navigating the Safe Handling of 3-Bromooxetane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-Bromooxetane, a flammable and hazardous chemical. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can be harmful if swallowed. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5]

Physical and Chemical Properties
PropertyValue
CAS Number 39267-79-3[1][6]
Molecular Formula C3H5BrO[6][7][8][9]
Molecular Weight 136.98 g/mol [6][7]
Appearance Liquid[2]
Flash Point 42 °C (107.6 °F)[6]
Density 1.018 g/mL at 25 °C[6]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][2] A face shield is also recommended.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., neoprene, butyl rubber) must be worn.[2][10] Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.[2] A lab coat or other protective clothing is required to prevent skin exposure.[1][11]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][10] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Operational Plan: From Receipt to Disposal

The following step-by-step guide outlines the safe handling, storage, and disposal of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][12][13]

  • The recommended storage temperature is -20°C.[2][12]

  • Store under an inert atmosphere, such as nitrogen, to protect from moisture.[2][12]

  • Keep the container tightly closed when not in use.[1][2]

Handling and Use
  • All work with this compound must be conducted in a properly functioning chemical fume hood.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][11][12]

  • Use only non-sparking tools.[5][11][12]

  • Avoid breathing vapors or mist.[1][2]

  • Prevent contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.[1][10]

Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks. Turn off all ignition sources.[2]

  • Contain: For small spills, contain the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[2][14] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[14]

  • Decontaminate: Clean the spill area with soap and water.[14]

  • Report: Report the spill to the appropriate environmental health and safety personnel.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan
  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed and approved waste disposal company.[1][2] Do not mix with other waste materials.[2]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[2]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Dispense Chemical Dispense Chemical Prepare Fume Hood->Dispense Chemical In Fume Hood Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Spill Spill Dispense Chemical->Spill First Aid First Aid Dispense Chemical->First Aid Exposure Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Perform Experiment->Spill Perform Experiment->First Aid Exposure Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Hazardous Waste Stream Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow First Aid Measures Follow First Aid Measures First Aid->Follow First Aid Measures

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromooxetane
Reactant of Route 2
3-Bromooxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.